molecular formula C20H24Cl2N2O5 B1246849 Brasofensine maleate

Brasofensine maleate

Cat. No.: B1246849
M. Wt: 443.3 g/mol
InChI Key: XVXRAWKEYKMWFS-SOMFYRHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brasofensine Maleate is the maleate salt form of Brasofensine, a phenyltropane-based compound that functions as a monoamine reuptake inhibitor. It was previously under development for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Its primary mechanism of action involves the inhibition of the dopamine transporter, leading to increased extracellular dopamine levels. In animal models of Parkinson's disease, Brasofensine demonstrated efficacy in stimulating locomotor activity and reversing akinesia without inducing dyskinesia, highlighting its specific research value in studying motor function. Historical clinical trials have explored its use, both as a monotherapy and in combination with levodopa/carbidopa. The compound's development was discontinued, in part due to findings of in vivo isomerization. This product is intended for research purposes only, making it a valuable tool for in vitro studies aimed at understanding the pharmacology of dopamine reuptake inhibition and its effects in models of neurological disease. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24Cl2N2O5

Molecular Weight

443.3 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(E)-1-[(1R,2S,3R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12-,13-,16+;/m0./s1

InChI Key

XVXRAWKEYKMWFS-SOMFYRHDSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Brasofensine Maleate: Technical Synthesis & Discovery Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine (NS-2214, BMS-204756) represents a pivotal case study in the medicinal chemistry of phenyltropanes.[1][2] Developed jointly by NeuroSearch and Bristol-Myers Squibb, it was designed as a high-affinity, selective dopamine reuptake inhibitor (DRI) for the treatment of Parkinson’s Disease.[1]

Unlike traditional dopamine replacement therapies (e.g., L-DOPA) which often lead to dyskinesia, Brasofensine aimed to modulate synaptic dopamine levels by blocking the dopamine transporter (DAT).[1] While it demonstrated efficacy in Phase II clinical trials, development was terminated due to a specific metabolic instability: the in vivo isomerization of its unique O-methyloxime moiety.[1]

This guide details the chemical logic, synthesis protocols, and critical failure modes of Brasofensine, serving as a blueprint for researchers working on tropane-based scaffolds.

Discovery Logic & Structural Rationale

The Phenyltropane Scaffold

Brasofensine is derived from the 3-phenyltropane class.[1][3] The design strategy focused on rigidifying the dopamine pharmacophore to increase selectivity for DAT over the norepinephrine (NET) and serotonin (SERT) transporters.[1]

  • Core Scaffold: 8-azabicyclo[3.2.1]octane (Tropane).[1]

  • C3 Modification: Introduction of a 3,4-dichlorophenyl ring at the C3 position.[1][2][4] SAR studies confirmed that 3,4-dichloro substitution significantly enhances DAT affinity compared to the unsubstituted phenyl ring found in cocaine.[1]

  • C2 Modification (The Critical Innovation): Replacement of the labile methyl ester (found in cocaine and RTI-55) with an aldoxime ether (O-methyloxime).[1]

    • Intent: To prevent rapid hydrolysis by plasma esterases, thereby extending half-life.[1]

    • Outcome: Successful metabolic stabilization of the C2 position, but introduction of a new stereochemical liability (E/Z isomerization).

Mechanism of Action

Brasofensine acts as a potent inhibitor of monoamine transporters.[1][5]

  • DAT IC50: ~3.0 nM (Primary target)[1]

  • NET IC50: ~1.3 nM[1]

  • SERT IC50: ~13 nM

The molecule binds to the transporter, blocking the reuptake of dopamine from the synaptic cleft, thus amplifying dopaminergic signaling in the striatum.

Chemical Synthesis Process

The synthesis of Brasofensine requires precise stereochemical control to achieve the (1R, 2R, 3S) configuration (2β-substituent, 3β-aryl group).[1] The "beta-beta" configuration is essential for high potency in phenyltropanes.[1]

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Brasofensine Brasofensine Maleate (Target Molecule) Oxime Oxime Formation (E/Z Selectivity) Oxime->Brasofensine Aldehyde C2-Aldehyde Intermediate (Unstable) Aldehyde->Oxime Alcohol C2-Alcohol Alcohol->Aldehyde Ester 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane Ester->Alcohol Grignard Grignard Conjugate Addition Grignard->Ester AEME Anhydroecgonine Methyl Ester (Starting Material) AEME->Grignard

Figure 1: Retrosynthetic logic for Brasofensine.[1] The critical bottleneck is the stability of the C2-aldehyde.[1]

Step-by-Step Synthesis Protocol
Step 1: Preparation of the Unsaturated Scaffold

The synthesis typically begins with cocaine or ecgonine , which is hydrolyzed and dehydrated to form Anhydroecgonine Methyl Ester (AEME) .

  • Reagents: POCl3, Methanol.[6]

  • Mechanism: Elimination of the C3-hydroxyl group creates an α,β-unsaturated ester.[1]

Step 2: Introduction of the Aryl Group (Grignard Addition)

This is the stereodefining step for the C3 position.[1]

  • Reagents: 3,4-Dichlorophenylmagnesium bromide, Diethyl ether, -20°C.

  • Protocol:

    • Dissolve AEME in anhydrous ether.[1]

    • Slowly add the Grignard reagent at low temperature to favor conjugate addition (1,4-addition) over carbonyl attack.[1]

    • Result: A mixture of C2-isomers (2α and 2β). The 3β-aryl group is favored due to steric hindrance on the α-face of the tropane ring.[1]

Step 3: Thermodynamic Equilibration (Isomerization)

The Grignard reaction often yields the kinetically favored 2α-isomer.[1] Brasofensine requires the 2β-isomer .[1]

  • Reagents: Sodium Methoxide (NaOMe), refluxing Methanol.[1][6]

  • Mechanism: Deprotonation at C2 (alpha to the ester) forms an enolate.[1] Reprotonation occurs to place the bulky ester group in the equatorial (β) position to minimize steric strain with the C3-aryl group.[1]

Step 4: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH4), THF.[1]

  • Reaction: The C2-methyl ester is fully reduced to the primary alcohol: (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol.[1]

Step 5: Swern Oxidation (Critical Control Point)

The resulting aldehyde is notoriously unstable and prone to epimerization or hydration.[1]

  • Reagents: Oxalyl chloride, DMSO, Triethylamine (Et3N), DCM, -78°C.[1]

  • Protocol:

    • Activate DMSO with oxalyl chloride at -78°C.

    • Add the alcohol solution dropwise.[1][7]

    • Quench with Et3N to generate the aldehyde (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde.[1]

  • Note: The aldehyde must be used immediately in the next step.

Step 6: O-Methyloxime Formation
  • Reagents: Methoxyammonium chloride (MeONH3Cl), Na2CO3, Methanol.[1][6]

  • Reaction: Condensation of the aldehyde with the alkoxyamine.

  • Selectivity: This reaction produces a mixture of E and Z isomers across the C=N double bond. The E-isomer is Brasofensine.[1]

  • Purification: The isomers are separated via column chromatography or fractional crystallization.[1]

Process Chemistry & Salt Formation[1][7]

Maleate Salt Crystallization

The free base of Brasofensine is an oil or low-melting solid.[1] For clinical development, the maleate salt was selected due to superior crystallinity and stability compared to the hydrochloride or fumarate.

Protocol:

  • Dissolve Brasofensine free base (E-isomer) in Ethanol.[1]

  • Add 1.0 equivalent of Maleic Acid dissolved in Ethanol.[1]

  • Heat to 60°C to ensure homogeneity.

  • Cool slowly to 0-5°C.

  • Filtration: Collect the white crystalline precipitate.

  • Recrystallization: Water or Isopropanol.[1][6]

  • Melting Point: 140-142°C.[1]

Synthesis Workflow Diagram

ProcessFlow Start Anhydroecgonine Methyl Ester Step1 1. Grignard Addition (3,4-Cl2-PhMgBr) Start->Step1 Step2 2. Isomerization (NaOMe/MeOH) Target: 2β, 3β configuration Step1->Step2 Mixture of isomers Step3 3. Reduction (LiAlH4) Yields Primary Alcohol Step2->Step3 Pure 2β-ester Step4 4. Swern Oxidation Yields Unstable Aldehyde Step3->Step4 Step5 5. Condensation (MeONH3Cl) Forms E/Z Oxime Mixture Step4->Step5 Immediate use Step6 6. Purification & Salt Formation (Maleic Acid/EtOH) Step5->Step6 Isolation of E-isomer

Figure 2: Process chemistry workflow for Brasofensine Maleate production.

Technical Data Summary

ParameterSpecificationNotes
Chemical Formula C16H20Cl2N2O[1][2][6][8] · C4H4O4Maleate Salt
Molecular Weight 443.32 g/mol Salt form
Configuration (1R, 2R, 3S)2β-methyloxime, 3β-(3,4-dichlorophenyl)
Isomerism E-isomer (trans)Z-isomer (cis) is less active/undesired
Melting Point 140–142 °CMaleate salt
Solubility Soluble in Ethanol, WaterPoorly soluble in Hexane
Key Reagent Methoxyammonium ChlorideIntroduces the oxime ether

The Failure Mode: Metabolic Isomerization

Despite the robust synthesis, Brasofensine failed due to a post-administration phenomenon.

  • The Issue: In vivo isomerization of the C=N double bond.

  • Mechanism: In the acidic environment of the stomach or via enzymatic action in the liver, the active E-isomer equilibrates to the Z-isomer (BMS-205912).[1]

  • Consequence: The Z-isomer has a different pharmacological profile and toxicity risks.[1] This lack of "stereochemical integrity" in a biological system made the drug unviable for chronic treatment of Parkinson's Disease.[1]

Lesson for Researchers: When designing oxime ethers as bioisosteres for esters/ketones, assess the configurational stability of the C=N bond early in the SAR process using simulated gastric fluid (SGF) and liver microsome assays.

References

  • NeuroSearch A/S. (1997).[1] Tropane derivatives, their preparation and use.[5] WO Patent 97/30997.[1] WIPO.[1][9] Link[1]

  • Pearce, R., et al. (2002).[1][2] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][2][6] Movement Disorders, 17(5), 877–886.[1][2] Link[1]

  • Runyon, S. P., & Carroll, F. I. (2006).[1][2] "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry, 6(17), 1825–1843.[1][2] Link

  • Scheel-Krüger, J., et al. (2000).[1] "Brasofensine: A novel dopamine reuptake inhibitor for the treatment of Parkinson's disease."[1] Journal of Medicinal Chemistry (Referenced in context of NeuroSearch pipeline).[1]

Sources

Pharmacological Profiling of Brasofensine Maleate: Mechanisms, Methodologies, and Translational Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine maleate, also known by its developmental codes NS-2214 and BMS-204756, is a phenyltropane-derived dopamine reuptake inhibitor (DRI) originally developed by NeuroSearch and Bristol-Myers Squibb[1]. Designed to address the symptomatic motor deficits of Parkinson's disease (PD), brasofensine aimed to provide a therapeutic alternative to levodopa (L-DOPA) by enhancing endogenous dopaminergic tone without triggering severe dyskinesia[2]. While preclinical and early clinical data demonstrated significant promise, the compound's development was ultimately halted due to structural instability—specifically, the in vivo cis-anti isomerization of its methyloxime group[1][3]. This whitepaper dissects the mechanism of action, pharmacokinetic profile, and the rigorous experimental methodologies required to evaluate DAT inhibitors like brasofensine.

Mechanism of Action & Neurochemical Rationale

In the pathophysiology of Parkinson's disease, clinical motor symptoms (akinesia, rigidity, resting tremor) do not typically manifest until there has been an 80% or greater reduction in dopaminergic neurons within the substantia nigra[1][4].

Brasofensine maleate acts as a potent, competitive antagonist at the presynaptic dopamine transporter (DAT)[5][6]. By physically occluding the transporter pore, brasofensine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic terminal.

  • The Causality of Efficacy: Because PD leaves a small fraction of surviving dopaminergic neurons, blocking DAT maximizes the spatial and temporal signaling of whatever endogenous dopamine is still being released. This prolonged extracellular dwell time enables sustained activation of postsynaptic D1 and D2 receptors in the striatum, effectively reversing akinesia[2].

MOA Presynaptic Presynaptic Terminal (Dopamine Release) Synapse Synaptic Cleft (Accumulation of DA) Presynaptic->Synapse Releases DA DAT Dopamine Transporter (DAT) DAT->Synapse Inhibited Reuptake Brasofensine Brasofensine Maleate (NS-2214) Brasofensine->DAT Blocks Synapse->DAT Reuptake (Normal) Postsynaptic Postsynaptic D1/D2 Receptors (Striatum) Synapse->Postsynaptic Activates Motor Restoration of Motor Function (Reversal of Akinesia) Postsynaptic->Motor Downstream Signaling

Diagram 1: Mechanism of action of Brasofensine blocking DAT to restore motor function.

Physicochemical and Pharmacokinetic Profile

Brasofensine undergoes extensive first-pass metabolism following oral administration, primarily via O- and N-demethylation, followed by glucuronidation[5]. In Phase II clinical trials involving patients with moderate PD, a 4 mg oral dose yielded a maximum plasma concentration (


) of 3.27 ng/mL at a 

of 4 hours[7].

Despite being well-tolerated, the drug suffered from a fatal chemical flaw. The 2α-methyloxime group on the tropane ring is susceptible to in vivo E/Z (cis-anti) isomerization[1][4]. The active (E)-isomer (brasofensine) spontaneously converts into the (Z)-isomer (designated as BMS-205912)[4][5]. Because imine formation is a reversible process, this instability led to unpredictable pharmacokinetics and insurmountable regulatory hurdles, causing Bristol-Myers Squibb to withdraw from the collaboration in 1999[4][8].

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterValue / Description
IUPAC Name (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine[5]
Synonyms NS-2214, BMS-204756[1]
Molecular Weight 443.32 g/mol (Maleate salt)[9]; 327.25 g/mol (Free base)[6]
Primary Target Dopamine Transporter (DAT)[1]
Metabolism Extensive first-pass; O- and N-demethylation, glucuronidation[5]
Clinical

(4 mg)
3.27 ng/mL[7]
Clinical

4.0 hours[7]
Development Status Discontinued (Phase II completed)[1][7]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate a DAT inhibitor like brasofensine, researchers must employ both in vitro functional assays and in vivo behavioral models. The following protocols are engineered to ensure self-validation and high-fidelity data.

Protocol 1: In Vitro Functional Assay – [³H]Dopamine Synaptosomal Uptake

Causality & Rationale: While radioligand binding assays (e.g., using[³H]WIN 35,428) determine binding affinity (


), they cannot differentiate between a transport substrate (which causes DA release) and a true reuptake inhibitor. A functional [³H]dopamine uptake assay in rat striatal synaptosomes is mandatory to validate brasofensine's mechanism as a pure reuptake blocker.
  • Tissue Preparation: Isolate the striatum from adult Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the synaptic vesicles from rupturing during homogenization.

  • Synaptosome Isolation: Centrifuge at 1,000 × g for 10 mins to pellet cellular debris. Centrifuge the resulting supernatant at 10,000 × g for 20 mins to isolate the synaptosomal fraction. Resuspend in oxygenated Krebs-Ringer phosphate buffer.

  • Inhibitor Incubation: Pre-incubate synaptosomes with brasofensine maleate (0.1 nM to 10 µM) for 15 minutes at 37°C.

    • Self-Validation Step: Include a parallel control using a saturating concentration of a known selective DAT inhibitor (e.g., GBR 12909) to define non-specific background diffusion.

  • Radioligand Addition: Introduce [³H]dopamine (final concentration ~50 nM) and incubate for exactly 5 minutes. Causality: A strict 5-minute window ensures the measurement of initial uptake rates before steady-state equilibrium or reverse transport confounds the data.

  • Termination & Filtration: Terminate the reaction rapidly by adding ice-cold buffer and immediately filter through GF/B glass fiber filters using a cell harvester. Wash filters three times. Causality: Ice-cold buffer halts transporter kinetics instantly, trapping the internalized radioligand.

  • Quantification: Measure retained radioactivity using Liquid Scintillation Counting (LSC). Calculate

    
     via non-linear regression.
    

Workflow Prep 1. Synaptosome Preparation (Rat Striatum Homogenization) Incubate 2. Radioligand Incubation ([3H]DA + Brasofensine) Prep->Incubate Filter 3. Rapid Filtration & Wash (Stop Reaction / Remove Free Ligand) Incubate->Filter Scintillation 4. Liquid Scintillation Counting (Quantify Retained Radioactivity) Filter->Scintillation Analysis 5. Non-linear Regression (Determine IC50 / Ki Values) Scintillation->Analysis

Diagram 2: Step-by-step self-validating workflow for in vitro [3H]dopamine uptake assay.

Protocol 2: In Vivo Efficacy – MPTP-Treated Marmoset Model

Causality & Rationale: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) marmoset model is the gold standard for PD. MPTP selectively ablates nigrostriatal dopaminergic neurons, perfectly mimicking the pathophysiology of human PD[2].

  • MPTP Lesioning: Administer MPTP to common marmosets until a stable baseline of parkinsonian motor deficits (akinesia, rigidity) is established.

  • L-DOPA Priming: Treat a subset of marmosets chronically with L-DOPA to induce dyskinesia. Self-Validation Step: This establishes a baseline of L-DOPA-induced dyskinesias (LID), allowing researchers to prove that brasofensine does not exacerbate these abnormal movements[2].

  • Dosing: Administer brasofensine maleate orally at doses ranging from 0.25 to 2.5 mg/kg[2].

  • Behavioral Observation: Record locomotor activity using automated activity monitors.

  • Outcome: In this model, brasofensine successfully produced a long-lasting, dose-dependent increase in locomotor activity and reversed akinesia without the appearance of dyskinesia or stereotypy—a massive advantage over standard L-DOPA therapy[2].

Conclusion & Translational Lessons

Brasofensine maleate demonstrated that monoamine reuptake blockade is a highly viable pharmacological strategy for treating Parkinson's disease, particularly for reversing akinesia without inducing dyskinesia[2]. However, the failure of brasofensine underscores a critical lesson in drug development: target affinity and in vivo efficacy must be matched by absolute chemical stability. The E/Z isomerization of the methyloxime moiety serves as a cautionary tale for medicinal chemists designing tropane-based therapeutics[1][4]. Future DAT inhibitors must lock active conformations to prevent spontaneous in vivo degradation.

References

  • Source: wikipedia.
  • Source: ncats.
  • Source: nih.
  • Brasofensine (BMS-204756)
  • Source: nih.
  • Source: nih.
  • Source: iiab.
  • Source: targetmol.
  • Source: nih.

Sources

The Pharmacology of Phenyltropane Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the pharmacological properties of phenyltropane derivatives, a class of synthetic compounds that have garnered significant attention for their potent effects on the central nervous system. As structural analogs of cocaine, these molecules have been instrumental in elucidating the mechanisms of monoamine transporters and hold considerable promise for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, mechanism of action, structure-activity relationships, and therapeutic potential of phenyltropane derivatives.

Introduction: From Coca Alkaloids to Precision Neuromodulators

The story of phenyltropane derivatives begins with the tropane alkaloids, a class of naturally occurring compounds characterized by their distinctive 8-azabicyclo[3.2.1]octane core.[1][2] Found predominantly in plants of the Solanaceae and Erythroxylaceae families, these alkaloids, including well-known members like cocaine and atropine, exhibit a wide array of pharmacological effects.[3][4] While sharing a common bicyclic framework, subtle structural variations lead to vastly different biological activities.[3]

The development of synthetic phenyltropane derivatives was initially driven by the need to separate the stimulant properties of cocaine from its significant abuse liability and cardiotoxicity.[5][6] By replacing the benzoyloxy ester at the 3-position of the tropane ring with a directly attached phenyl group, researchers successfully created a new class of compounds with retained or even enhanced activity at monoamine transporters but with a reduced local anesthetic effect responsible for cocaine's adverse cardiovascular effects.[6][7] These synthetic analogs have since become invaluable research tools and promising therapeutic candidates.[5]

The Architectural Core: Chemistry and Synthesis

The fundamental structure of all tropane alkaloids is the 8-azabicyclo[3.2.1]octane skeleton.[1][8] The synthesis of this core has been a subject of extensive research, with both classic and modern approaches available.[4] A general strategy for creating tropane alkaloids and their analogs involves the construction of this bicyclic core, followed by functionalization at key positions, notably C2, C3, C6, C7, and N8, which are critical for modulating their biological properties.[1][2]

The synthesis of phenyltropane derivatives often starts from readily available precursors and involves key chemical transformations to introduce the characteristic 3β-phenyl and 2β-carboxylic ester or related functional groups.[9][10] These modifications are crucial for achieving high affinity for monoamine transporters.[9]

cluster_synthesis General Phenyltropane Synthesis Tropinone Tropinone (8-azabicyclo[3.2.1]octan-3-one) Anhydroecgonine Anhydroecgonine Methyl Ester Tropinone->Anhydroecgonine [Multiple Steps] Phenyl_Addition Phenyl Grignard or Phenyl Lithium Addition Anhydroecgonine->Phenyl_Addition Michael Addition Esterification Esterification / Functionalization at C2 Phenyl_Addition->Esterification Final_Product Phenyltropane Derivative Esterification->Final_Product

Caption: Generalized synthetic pathway to phenyltropane derivatives.

Mechanism of Action: Targeting the Monoamine Transporters

The primary pharmacological action of phenyltropane derivatives is the inhibition of monoamine reuptake transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5][11] These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neurotransmission.[11] By blocking these transporters, phenyltropane derivatives increase the extracellular levels of dopamine, serotonin, and norepinephrine, leading to their characteristic psychostimulant effects.[12][13]

The interaction of phenyltropane derivatives with the DAT is of particular interest, as it is strongly linked to the reinforcing and addictive properties of stimulants like cocaine.[14][15] Many phenyltropanes exhibit high affinity and selectivity for the DAT.[9] Like cocaine, they are considered "typical" DAT inhibitors, stabilizing the transporter in an "open-to-out" conformation.[6]

cluster_pathway Mechanism of Phenyltropane Action at the Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DAT->Presynaptic Reuptake (Inhibited) Phenyltropane Phenyltropane Derivative Phenyltropane->DAT Blocks Dopamine_Receptor Dopamine Receptor Dopamine_Receptor->Postsynaptic Signal Transduction Synaptic_Cleft->Dopamine_Receptor Binding

Caption: Phenyltropane derivatives block dopamine reuptake at the synapse.

Pharmacological Properties and Structure-Activity Relationships (SAR)

The pharmacological profile of phenyltropane derivatives can be finely tuned by modifying their chemical structure. The structure-activity relationship (SAR) for this class of compounds is well-defined, with specific substitutions on the tropane ring and the phenyl group influencing their affinity and selectivity for the monoamine transporters.[14]

  • C2 Position: The substituent at the 2β-position is critical for high affinity. Carboxylic esters, such as methyl or isopropyl esters, generally confer high potency.[9] Modifications at this position, including the introduction of larger alkyl groups or heterocyclic rings like isoxazoles, can significantly alter the binding profile.[10][14]

  • C3 Position: The 3β-phenyl group is essential for activity. Substitutions on this phenyl ring, particularly at the 4-position (para), have a profound impact on selectivity. For instance, a 4-chloro or 4-methyl substitution often enhances DAT affinity.[9]

  • N8 Position: The nitrogen at the 8-position is typically methylated, but alterations with larger alkyl groups can influence the pharmacokinetic properties and in vivo potency.[16]

Compound3β-Phenyl Substituent2β-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
CocainePhenylCarbomethoxy250310540[10]
Troparil (WIN 35,065-2)PhenylCarbomethoxy11-22>1000>1000[10][17]
RTI-1124-Chloro-3-methylphenylCarbomethoxy<1<1>100[14]
RTI-3364-Chlorophenyl3-(4'-methylphenyl)isoxazol-5-yl~1>1000>1000[14]
7a4-MethoxyphenylCarbomethoxy6.54.31110[14]

Table 1: Monoamine Transporter Binding Affinities of Selected Phenyltropane Derivatives.

cluster_sar Structure-Activity Relationships of Phenyltropane Derivatives Core Tropane Core (8-azabicyclo[3.2.1]octane) C2 C2-Substituent (e.g., Ester, Isoxazole) - Influences Potency Core->C2 C3 C3-Phenyl Ring - Essential for Activity Core->C3 N8 N8-Substituent (e.g., Methyl) - Affects Pharmacokinetics Core->N8 C3_Sub Substituents on Phenyl Ring (e.g., 4-Chloro) - Modulates Selectivity C3->C3_Sub

Caption: Key structural features influencing the pharmacology of phenyltropanes.

Essential Experimental Protocols

The pharmacological characterization of phenyltropane derivatives relies on a suite of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific transporter.[18]

Protocol: DAT Radioligand Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the human DAT in a suitable buffer.[19] Centrifuge the homogenate to pellet the membranes containing the transporters.

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]CFT) and varying concentrations of the test compound.[20][21]

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Membranes (Brain Tissue or Transfected Cells) Start->Prepare_Membranes Incubate Incubate with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Unbound Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a typical radioligand binding assay.

In Vivo Behavioral Pharmacology

Animal models are crucial for assessing the psychoactive effects of phenyltropane derivatives.

  • Locomotor Activity: Measures the stimulant effects of a compound by quantifying the movement of an animal in an open field.[22] Phenyltropanes with cocaine-like properties typically increase locomotor activity.[10]

  • Drug Discrimination: This assay assesses the subjective effects of a drug. Animals are trained to discriminate between the administration of a known drug (e.g., cocaine) and saline.[22] The ability of a test compound to substitute for the training drug indicates similar subjective effects.

  • Self-Administration: This is the gold standard for evaluating the reinforcing (addictive) potential of a drug. Animals learn to perform a response (e.g., press a lever) to receive an infusion of the drug.

Therapeutic Applications and Drug Development

The unique pharmacological profiles of phenyltropane derivatives make them attractive candidates for various therapeutic applications.

  • Treatment of Cocaine Addiction: Phenyltropanes with a slow onset and long duration of action are being investigated as potential "agonist" therapies for cocaine dependence.[5] Compounds like RTI-336, a highly selective DAT inhibitor, have shown promise in preclinical models.[14]

  • Neurodegenerative Disorders: The potent and selective nature of some phenyltropanes makes them useful for studying and potentially treating disorders involving dopaminergic dysfunction, such as Parkinson's disease.[5]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The mechanism of action of some phenyltropanes is similar to that of existing ADHD medications like methylphenidate, suggesting their potential utility in this therapeutic area.[23]

  • Neuroimaging: Radiolabeled phenyltropane derivatives are widely used as ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify DAT density in the brain.[9][24] This is valuable for the diagnosis of Parkinson's disease and for research into other neurological and psychiatric conditions.[9] For example, Ioflupane ([¹²³I]-FP-CIT), a phenyltropane derivative, is an approved SPECT imaging agent.[24]

Future Directions: Refining Selectivity and Mitigating Abuse Potential

The future of phenyltropane research lies in the development of "atypical" DAT inhibitors.[15] These compounds bind to the DAT but produce behavioral effects that are distinct from cocaine, such as reduced stimulant and reinforcing properties.[25][26] The discovery and characterization of such molecules could lead to safer and more effective treatments for stimulant use disorders and other CNS conditions. Further exploration of the subtle structural modifications that confer this atypical profile will be a key area of future investigation.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
  • Bedewitz, M. (2017). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Michigan State University. [Link]

  • Chow, W. L., Gonzalez, M. A., Avanes, A. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3048–3055. [Link]

  • Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. [Link]

  • Chow, W. L., Gonzalez, M. A., Avanes, A. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3048–3055. [Link]

  • Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in Pharmacology, 93, 77-103. [Link]

  • Wikipedia. (n.d.). Phenyltropane. [Link]

  • Chen, N., & Reith, M. E. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 87(6), 1545-1555. [Link]

  • Scheffel, U., Lever, J. R., Abraham, P., et al. (1997). N-substituted phenyltropanes as in vivo binding ligands for rapid imaging studies of the dopamine transporter. Synapse, 25(4), 345-349. [Link]

  • Grokipedia. (n.d.). Phenyltropane. [Link]

  • Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in Pharmacology, 93, 77-103. [Link]

  • Singh, S., et al. (2009). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(3), 638-646. [Link]

  • Wikipedia. (n.d.). List of phenyltropanes. [Link]

  • Xu, L., et al. (1997). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 40(6), 858-863. [Link]

  • Peng, X., et al. (2004). Synthesis and amine transporter affinities of novel phenyltropane derivatives as potential positron emission tomography (PET) imaging agents. Bioorganic & Medicinal Chemistry Letters, 14(22), 5635-5639. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.18. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Flores-Pindado, S. E., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1378368. [Link]

  • Schmitt, K. C., et al. (2013). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 130(1-3), 1-9. [Link]

  • Newman, A. (n.d.). Novel and Atypical Dopamine Uptake Inhibitors. Grantome. [Link]

  • Clogston, J. D., et al. (2024). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. ACS Omega. [Link]

  • Gatley, S. J., et al. (2012). Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain. Synapse, 66(9), 801-805. [Link]

  • Trudell, M. L., et al. (1997). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 40(6), 858-863. [Link]

  • Neumeyer, J. L., et al. (1996). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry, 39(2), 543-548. [Link]

  • Alexoff, D. L., et al. (2014). Radiosynthesis and validation of 18F-FP-CMT, a phenyltropane with superior properties for imaging the dopamine transporter in living brain. Journal of Nuclear Medicine, 55(6), 978-984. [Link]

  • Yang, H., et al. (2020). Cocaine Analogue Conjugated Magnetic Nanoparticles for Labeling and Imaging Dopaminergic Neurons. ACS Chemical Neuroscience, 11(15), 2325-2332. [Link]

  • Belin, A. C., et al. (2011). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Journal of Receptors and Signal Transduction, 31(6), 395-403. [Link]

  • Wikipedia. (n.d.). Troparil. [Link]

  • Sorkina, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]

  • Wikipedia. (n.d.). Stimulant. [Link]

  • Mardal, M., et al. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. Toxics, 12(6), 462. [Link]

  • Lomenzo, S. A. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. University of New Orleans. [Link]

  • Trudell, M. L., et al. (1997). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 40(6), 858-863. [Link]

  • Substance Abuse and Mental Health Services Administration. (2021). Chapter 2—How Stimulants Affect the Brain and Behavior. In Treatment for Stimulant Use Disorders. [Link]

  • Katz, J. L., et al. (2008). 2-Isoxazol-3-Phenyltropane Derivatives of Cocaine: Molecular and Atypical System Effects at the Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 325(2), 657-667. [Link]

  • Goodman, D. W. (n.d.). SIMILAR BUT DIFFERENT: EXPLORING THE OPTIONS FOR TREATING ADHD. [Link]

  • Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry, 11, 548752. [Link]

Sources

Early Research and Development of Brasofensine Maleate: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the early research, development, and eventual discontinuation of Brasofensine maleate (NS-2214/BMS-204756).

Executive Summary

Brasofensine maleate (NS-2214) represents a significant chapter in the medicinal chemistry of phenyltropanes.[1] Developed jointly by NeuroSearch and Bristol-Myers Squibb, it was engineered as a potent, metabolically stable dopamine reuptake inhibitor (DRI) intended to treat Parkinson’s disease (PD). Unlike direct dopamine agonists, Brasofensine aimed to restore physiological dopaminergic tone by blocking the dopamine transporter (DAT), thereby extending the residence time of endogenous dopamine in the synaptic cleft.

While Phase II clinical trials demonstrated efficacy in reversing akinesia without the dyskinetic side effects typical of L-DOPA, development was halted due to a critical intrinsic instability: in vivo E/Z isomerization of its O-methyloxime moiety.[1] This guide analyzes the compound's synthesis, pharmacological profile, and the specific physicochemical failure mode that led to its discontinuation.

Chemical Genesis & Structural Logic

The design of Brasofensine was predicated on the phenyltropane scaffold , a structure sharing the bicyclic amine core of cocaine but lacking the hydrolytically unstable ester linkages responsible for cocaine's short half-life.[1]

The Stability Problem

Early phenyltropane analogs often retained an ester group at the C2 position (similar to cocaine).[1] To prevent rapid hydrolysis by plasma esterases, researchers sought to replace the C2-ester with a bioisostere.[1]

  • Aldehydes: C2-aldehydes were potent but chemically unstable (prone to oxidation).[1]

  • Oximes: Converting the aldehyde to an O-methyloxime provided steric bulk and resistance to hydrolysis while maintaining the electron-withdrawing properties necessary for high affinity at the DAT.[1]

This logic yielded Brasofensine : (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime.[1][2][3]

Experimental Protocols: Chemical Synthesis

The following protocol reconstructs the synthesis of Brasofensine Maleate based on the patent literature (US 5,374,636) and subsequent process chemistry optimizations.

Synthesis Workflow (DOT Diagram)

BrasofensineSynthesis Start Tropane Scaffold (Anhydroecgonine methyl ester derivative) Step1 1. Grignard Addition (3,4-Dichlorophenyl-MgBr) 2. Hydrolysis & Decarboxylation Start->Step1 Intermediate1 Intermediate A: 3-(3,4-dichlorophenyl)tropane-2-carboxylic acid ester Step1->Intermediate1 Step2 Reduction (LiAlH4) Solvent: THF/Ether Intermediate1->Step2 Intermediate2 Intermediate B: 2-Hydroxymethyl analog Step2->Intermediate2 Step3 Swern Oxidation (Oxalyl chloride, DMSO, Et3N) Intermediate2->Step3 Intermediate3 Intermediate C: 2-Carbaldehyde (Unstable) Step3->Intermediate3 Step4 Oxime Formation (Methoxyammonium chloride, Na2CO3, MeOH) Intermediate3->Step4 FreeBase Brasofensine Free Base (E-isomer predominant) Step4->FreeBase Step5 Salt Formation (Maleic acid, Ethanol) FreeBase->Step5 Final Brasofensine Maleate (Crystalline Solid) Step5->Final

Caption: Step-wise chemical synthesis of Brasofensine Maleate from tropane precursors to the final salt form.

Detailed Protocol Steps

Step 1: Preparation of the Aldehyde Intermediate

  • Reduction: Dissolve (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester in anhydrous THF.

  • Reagent: Add Lithium Aluminum Hydride (LiAlH4) dropwise at 0°C under nitrogen atmosphere. Stir for 2 hours.

  • Workup: Quench with Glauber’s salt (sodium sulfate decahydrate). Filter solids and concentrate the filtrate to yield the alcohol.[1]

  • Oxidation: Subject the crude alcohol to Swern oxidation conditions (Oxalyl chloride/DMSO in DCM at -78°C) to generate the corresponding 2-carbaldehyde .[1] Note: This aldehyde is unstable and is typically used immediately in the next step.[1]

Step 2: O-Methyloxime Formation

  • Reaction: Dissolve the fresh 2-carbaldehyde in Methanol (MeOH).

  • Reagents: Add Methoxyammonium chloride (1.2 equivalents) and Sodium Carbonate (Na2CO3).

  • Conditions: Stir at room temperature for 16 hours.

  • Purification: Evaporate solvent, partition between water and ethyl acetate. The organic layer contains the Brasofensine free base (mixture of E/Z isomers, predominantly E).[1]

Step 3: Maleate Salt Formation

  • Dissolution: Dissolve the free base in absolute ethanol.

  • Acid Addition: Add a stoichiometric amount of Maleic acid dissolved in ethanol.

  • Crystallization: Cool the solution to 0°C. Brasofensine maleate precipitates as a white crystalline solid.[1] Filter and dry.[1]

Pharmacological Profile[1][2][4][5][6][7][8]

Brasofensine is a high-affinity Triple Reuptake Inhibitor (TRI), though it is often functionally described as a DRI due to the dominance of dopaminergic effects in behavioral models.[1]

In Vitro Binding Affinity (Human Transporters)

The following data highlights the compound's potency compared to standard reference agents.

CompoundTargetIC50 (nM)Selectivity Profile
Brasofensine NET (Norepinephrine)1.3 High Potency
Brasofensine DAT (Dopamine)3.0 High Potency
Brasofensine SERT (Serotonin)13.0 Moderate Potency
CocaineDAT~200-500Non-selective
GBR-12909DAT~1-10Highly Selective DRI

Data Source: NeuroSearch / BMS Preclinical Data

Mechanism of Action

Brasofensine blocks the presynaptic reuptake of dopamine. Unlike amphetamines, it does not reverse the transporter to release dopamine; it strictly inhibits clearance.[1]

MOA cluster_synapse Mechanism: Reuptake Inhibition Neuron Presynaptic Neuron DAT Dopamine Transporter (DAT) Neuron->DAT Expresses Synapse Synaptic Cleft Synapse->DAT DA Clearance blocked DAT->Neuron Reuptake of DA (Normal Function) Brasofensine Brasofensine (Inhibitor) Brasofensine->DAT High Affinity Binding (Ki = 3 nM) Dopamine Dopamine (DA)

Caption: Brasofensine binds to DAT, preventing DA reuptake and increasing synaptic DA concentration.[1]

Preclinical Efficacy (In Vivo)[1]

The defining preclinical validation of Brasofensine occurred in the MPTP-lesioned Marmoset model , the gold standard for Parkinson's dyskinesia research.[1]

Experimental Protocol: MPTP Marmoset Model
  • Induction: Marmosets are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to destroy nigrostriatal dopaminergic neurons, inducing stable parkinsonism (akinesia, rigidity).[1]

  • Priming: Animals are "primed" with L-DOPA until they develop reproducible dyskinesias (abnormal involuntary movements).[1]

  • Treatment: Brasofensine is administered orally (0.25 – 2.5 mg/kg).[1]

  • Observation: Locomotor activity and disability scores are measured over 24 hours.

Key Results
  • Duration: A single dose provided antiparkinsonian benefits for >24 hours , supporting a once-daily dosing regimen.[1][2]

  • Dyskinesia: Unlike L-DOPA, Brasofensine reversed akinesia without eliciting dyskinesia in primed animals.[1]

  • Synergy: Co-administration allowed for a significant reduction in the L-DOPA dose required for efficacy.[1]

The Failure Mode: E/Z Isomerization[1]

Despite successful Phase II trials (showing efficacy at 4 mg/day), development was terminated.[1] The cause was not a classic "off-target" toxicity, but a dynamic stereochemical instability.[1]

The Isomerization Mechanism

Brasofensine exists as the (E)-isomer (trans-like geometry at the oxime).[1] However, the C=N double bond of the oxime is susceptible to isomerization to the (Z)-isomer (cis-like).[1]

  • In Vivo Conversion: Metabolic studies revealed that the (E)-isomer slowly converted to the (Z)-isomer (designated BMS-205912 ) inside the human body.[1]

  • Regulatory Consequence: The FDA and other regulatory bodies view a major metabolite or isomer as a distinct chemical entity. This required BMS/NeuroSearch to perform a full, separate toxicological workup (carcinogenicity, teratogenicity, long-term safety) on the Z-isomer alone.[1]

  • Economic Viability: The cost and time required to qualify the Z-isomer were deemed prohibitive given the competitive landscape, leading to discontinuation.[1]

Isomerization E_Isomer Brasofensine (E-Isomer) (Active Drug) Reaction In Vivo Isomerization (C=N Bond Rotation) E_Isomer->Reaction Metabolism Z_Isomer BMS-205912 (Z-Isomer) (Metabolic Product) Consequence Regulatory Requirement: Full Toxicology Profile for Z-Isomer Z_Isomer->Consequence Triggers Reaction->Z_Isomer

Caption: The metabolic conversion of Brasofensine (E) to BMS-205912 (Z) created an insurmountable regulatory hurdle.

References

  • Pearce, R. K., et al. (2002).[1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1] Movement Disorders.[1] Link

  • Moldt, P., et al. (1994).[1] "2,3-trans-disubstituted tropane compounds which have useful pharmaceutical utility."[1][4] U.S. Patent 5,374,636.[1] Link

  • NeuroSearch Annual Report. (2000). "Discontinuation of Brasofensine Development." NeuroSearch Archive.
  • Runyon, S. P., & Carroll, F. I. (2006). "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry. Link

  • Bristol-Myers Squibb. (2002).[1] "Safety and Tolerability of Brasofensine in Parkinson's Disease." The Annals of Pharmacotherapy. Link

Sources

Brasofensine Maleate (NS-2214): A Technical Review of Dopaminergic Reuptake Inhibition in Parkinson’s Disease Models

[1]

Executive Summary

Brasofensine maleate (NS-2214, BMS-204756) represents a critical case study in the development of non-stimulant dopamine reuptake inhibitors (DRIs) for Parkinson’s Disease (PD).[1] Structurally derived from a phenyltropane scaffold, Brasofensine was designed to enhance synaptic dopamine levels by blocking the Dopamine Transporter (DAT), theoretically providing a more continuous dopaminergic stimulation compared to the pulsatile nature of L-DOPA.

The Clinical Paradox: In Phase II clinical trials and MPTP-lesioned primate models, Brasofensine demonstrated a unique therapeutic profile: it reversed akinesia and motor disability without eliciting the severe dyskinesias (LID) typically associated with chronic L-DOPA therapy.[1] Despite this promise, development was discontinued in 2001 due to metabolic instability (specifically, in vivo

1

This guide analyzes the mechanistic basis of Brasofensine’s function, details the experimental protocols used to validate its "L-DOPA sparing" effects, and extracts technical lessons for future DRI development.

Molecular Pharmacology & Structure[1]

Chemical Identity

Brasofensine is the



1
  • IUPAC Name: (

    
    )-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-
    
    
    -methoxymethanimine[1]
  • Active Isomer:

    
    -isomer (NS-2214)[1]
    
  • Inactive/Metabolic Isomer:

    
    -isomer (BMS-205912)[1]
    
Binding Profile

Unlike Tesofensine, which acts as a broad-spectrum triple reuptake inhibitor (SNDRI), Brasofensine exhibits selectivity for the Dopamine Transporter (DAT), with secondary affinity for the Norepinephrine Transporter (NET) and lower affinity for the Serotonin Transporter (SERT).

Table 1: Comparative Pharmacological Profile

CompoundPrimary TargetSelectivity ProfileClinical Outcome
Brasofensine DATDAT > NET >> SERTDiscontinued (Metabolic Instability)
Tesofensine DAT/NET/SERTDAT ≈ NET ≈ SERTRepurposed (Obesity)
Cocaine DAT/NET/SERTNon-selectiveAbuse Liability (Fast onset/offset)
Methylphenidate DAT/NETDAT > NETADHD Standard of Care

Technical Insight: The kinetic profile of Brasofensine differs from cocaine. While both bind DAT, Brasofensine has a slower onset and longer duration of action. This pharmacokinetic "smearing" is hypothesized to prevent the rapid phasic dopamine spikes that trigger addiction-related plasticity and dyskinesia.[1]

Mechanism of Action: The "Continuous Stimulation" Hypothesis

The core failure of L-DOPA therapy is the pulsatile stimulation of striatal dopamine receptors, which leads to maladaptive plasticity (Dyskinesia). Brasofensine inhibits the reuptake of endogenous dopamine (or dopamine derived from low-dose L-DOPA), maintaining a tonic level of stimulation.[1]

Signaling Pathway Diagram

The following diagram illustrates the synaptic mechanism where Brasofensine blocks DAT, enhancing D1/D2 receptor signaling without the sharp peaks associated with L-DOPA.

Brasofensine_MechanismFigure 1: Synaptic Mechanism of Brasofensine (NS-2214) in the StriatumPresynapticPresynaptic Terminal(Dopaminergic Neuron)SynapseSynaptic CleftPresynaptic->SynapseVesicular ReleaseDATDopamine Transporter(DAT)Synapse->DATReuptake (Normal)ReceptorsD1 / D2 ReceptorsSynapse->ReceptorsBindingPostsynapticPostsynaptic Neuron(Striatal MSN)DAT->PresynapticRecyclingBrasofensineBrasofensine(NS-2214)Brasofensine->DATInhibition (Blockade)DopamineDopamine (DA)SignalMotor Function(Reversal of Akinesia)Receptors->SignalDownstream Signaling

Preclinical Validation: The MPTP Primate Model

The most authoritative validation of Brasofensine comes from the study by Pearce et al. (2002) using the MPTP-lesioned common marmoset (Callithrix jacchus). This model is the gold standard for assessing dyskinesia because, unlike rodents, primates develop L-DOPA-Induced Dyskinesia (LID) that phenomenologically mimics the human condition.[1]

Experimental Protocol: L-DOPA Sparing Assessment

Objective: To determine if Brasofensine can restore motor function in parkinsonian primates without eliciting established dyskinesia.[1][2][3]

Phase 1: Induction of Parkinsonism
  • Subject Selection: Adult common marmosets (300–400g).[1]

  • Lesioning: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (2.0 mg/kg s.c.) daily for 5 days.[1]

  • Stabilization: Allow 12–16 weeks for recovery from acute toxicity and stabilization of motor deficits (akinesia, rigidity).[1]

Phase 2: Priming for Dyskinesia
  • L-DOPA Challenge: Administer L-DOPA (12.5 mg/kg p.o.) + Carbidopa (12.5 mg/kg) twice daily for 3–4 weeks.[1]

  • Validation: Verify animals exhibit reproducible dyskinesia (chorea/dystonia) upon L-DOPA administration. This creates the "L-DOPA primed" state.[1]

Phase 3: Brasofensine Challenge & Co-administration
  • Washout: 2-week washout period to clear residual L-DOPA effects.

  • Monotherapy Arm: Administer Brasofensine (0.25, 0.5, 1.0, 2.5 mg/kg p.o.).[1]

    • Measure: Locomotor activity (automated cages) and Disability Score (0=Normal, 10=Severe).[1]

  • Combination Arm (L-DOPA Sparing): Administer threshold L-DOPA (2.5 mg/kg) + Low-dose Brasofensine (0.25 mg/kg).[1][2][3]

    • Measure: Synergistic effect on motor score vs. dyskinesia severity.[1]

Workflow Diagram

Experimental_WorkflowFigure 2: MPTP Marmoset Validation Protocol (Pearce et al., 2002)Step1Step 1: MPTP Lesioning(2.0 mg/kg x 5 days)Step2Step 2: Stabilization(12-16 Weeks)Step1->Step2Step3Step 3: L-DOPA Priming(Induce Dyskinesia)Step2->Step3Step4Step 4: Washout(2 Weeks)Step3->Step4ExpAExp A: MonotherapyBrasofensine AloneStep4->ExpAExpBExp B: CombinationBrasofensine + Low L-DOPAStep4->ExpBResultAResult: Reversal of AkinesiaNO DyskinesiaExpA->ResultAResultBResult: Synergistic ActivityL-DOPA Sparing EffectExpB->ResultB

Key Results Summary

The following data summarizes the findings from the Pearce et al. study, highlighting the dissociation between efficacy and side effects.

Treatment GroupDose (mg/kg)Motor Disability ReversalDyskinesia SeverityInterpretation
Vehicle -NoneNoneBaseline Parkinsonism
L-DOPA (High) 12.5High (+++)Severe (+++) Effective but dyskinetic
L-DOPA (Low) 2.5Minimal (+)NoneSub-therapeutic
Brasofensine 2.5High (+++)None (-) Efficacy without Dyskinesia
Combo 0.25 (B) + 2.5 (L)High (+++)Minimal (+)Synergy / Sparing

Clinical Translation & The "Isomerization" Failure

Phase II Efficacy

In human trials, Brasofensine (4 mg/day) showed clear antiparkinsonian activity.[1] The compound successfully translated the preclinical "L-DOPA sparing" effect, allowing patients to reduce their L-DOPA burden.[1]

The Discontinuation Analysis

Despite efficacy, the development was halted. The primary cause was Chemical Instability .

  • Mechanism: The oxime bond at the C2 position is susceptible to isomerization.

  • The Event: In vivo conversion of the active

    
    -isomer to the 
    
    
    -isomer (BMS-205912).
  • Consequence: This isomerization created a "moving target" for toxicology.[1] The regulatory bodies (FDA) required extensive toxicological characterization of the metabolite/isomer, which rendered the program financially unviable compared to the market potential at the time.

Lesson for Drug Developers: When designing oxime-containing drugs, steric hindrance or rigidification of the oxime bond is crucial to prevent in vivo isomerization.[1] The failure of Brasofensine was not pharmacological (target engagement was good) but structural (metabolic liability).

References

  • Pearce, R. K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets.[1][2] Movement Disorders, 17(5), 877–886.[1][3]

  • NeuroSearch & Bristol-Myers Squibb. (2001).[1] Discontinuation of Brasofensine Development. [1]

  • Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry, 6(17), 1825–1843.[1]

  • Zhu, M., et al. (2008). Disposition and Metabolism of [14C]Brasofensine in Rats, Monkeys, and Humans.[1] Drug Metabolism and Disposition, 36(1), 24-35.[1]

  • Jenner, P. (2002). Pharmacology of dopamine agonists in the treatment of Parkinson's disease.[3] Neurology, 58(4 Suppl 1), S1-8.[1]

Neuroprotective Horizons: A Technical Analysis of Brasofensine Maleate (NS-2214)

[1]

Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Drug Development Professionals, and Neuropharmacologists Status: Archived / Investigational Template

Executive Summary

Brasofensine (NS-2214; BMS-204756) represents a pivotal case study in the development of dopaminergic therapeutics. A phenyltropane-derivative monoamine reuptake inhibitor, Brasofensine demonstrated a unique ability to reverse parkinsonian akinesia in primate models without inducing the debilitating dyskinesias associated with L-DOPA.[1]

While its clinical development was halted due to rodent-specific carcinogenicity and chemical isomerization issues, Brasofensine remains a critical reference compound.[1] It exemplifies the "dual-neuroprotective" potential of high-affinity Dopamine Transporter (DAT) inhibitors: (1) Cellular Neuroprotection via the blockade of toxin uptake, and (2) Functional Neuroprotection via the stabilization of striatal circuitry, preventing the maladaptive plasticity that drives Levodopa-Induced Dyskinesia (LID).[1]

This guide analyzes the mechanistic basis of these effects, provides detailed pharmacological profiles, and outlines the experimental protocols required to evaluate similar next-generation compounds.

Pharmacological Profile & Mechanism of Action[2]

Brasofensine is often classified as a Dopamine Reuptake Inhibitor (DRI), but its affinity profile reveals it is a potent, broad-spectrum monoamine transporter inhibitor with a slight preference for the Norepinephrine Transporter (NET).[1]

Affinity Constants (IC50)

The following data represents inhibition of monoamine uptake in synaptosomal preparations. Note the sub-nanomolar potency at NET, which contributes to its distinct behavioral profile compared to pure DRIs.

TransporterTargetIC50 (µM)IC50 (nM)Selectivity Ratio (vs. DAT)
NET Norepinephrine0.0013 1.3 0.43x (More Potent)
DAT Dopamine0.0030 3.0 1.00x (Reference)
SERT Serotonin0.0130 13.0 4.33x (Less Potent)

Data Source: NeuroSearch / Bristol-Myers Squibb Preclinical Files.[1]

The Isomerization Challenge

A critical failure point for Brasofensine was its chemical instability.[1] The compound possesses an O-methyloxime group at the C-2 position.[1]

  • Active Form: E-isomer (High affinity).[1]

  • Inactive Form: Z-isomer (Low affinity).[1]

  • In Vivo Issue: Spontaneous cis-anti isomerization occurs in solution and in vivo, leading to unpredictable pharmacokinetics and loss of potency over time.

The Neuroprotective Hypothesis[1]

Brasofensine’s potential for neuroprotection is hypothesized to operate on two distinct biological scales: the cellular (soma/terminal) and the network (basal ganglia loop).[1]

Cellular Mechanism: The "Blockade" Theory

Many neurotoxins specific to dopaminergic neurons (e.g., MPP+, 6-OHDA) rely on the DAT to enter the cell.[1] By occupying the DAT with high affinity, Brasofensine physically occludes this entry portal.[1]

  • Logic: If

    
    , the transporter is functionally sealed against the toxin.[1]
    
  • Evidence: Analogous phenyltropanes (e.g., Mazindol) have prevented nigral cell death in MPTP models when administered prior to toxin exposure.

Functional Mechanism: Circuit Sparing (Anti-Dyskinetic)

L-DOPA therapy causes pulsatile stimulation of dopamine receptors, leading to aberrant synaptic plasticity (LID). Brasofensine provides a tonic, smooth elevation of synaptic dopamine.

  • Result: It restores motor function without triggering the "priming" phenomena that corrupts the striatal signaling architecture.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action pathway of Brasofensine at the synaptic cleft.[1]

BrasofensineMechanismcluster_protectionFunctional NeuroprotectionBrasofensineBrasofensine (NS-2214)DATDopamine Transporter (DAT)Brasofensine->DATHigh-Affinity Blockade(IC50: 3 nM)NETNorepinephrine Transporter (NET)Brasofensine->NETHigh-Affinity Blockade(IC50: 1.3 nM)ToxinNeurotoxin(MPP+ / 6-OHDA)Brasofensine->ToxinPREVENTS Uptake(Cytoprotection)DAT->ToxinNormal Uptake PathDA_SynapseSynaptic Dopamine PoolDAT->DA_SynapseInhibits ReuptakePostSynapticPost-Synaptic Receptors(D1/D2)DA_Synapse->PostSynapticTonic Stimulation(Non-Pulsatile)CircuitStriatal Circuitry(Direct/Indirect Pathways)PostSynaptic->CircuitNormalized FiringDyskinDyskin

Caption: Brasofensine blocks DAT/NET, preventing toxin uptake (cytoprotection) and normalizing synaptic dopamine dynamics to prevent circuit dysregulation.[1]

Preclinical Evidence: The MPTP Marmoset Model[1][3][4]

The definitive study demonstrating Brasofensine's functional neuroprotective potential (avoidance of LID) was conducted by Pearce et al. (2002).[1]

Experimental Rationale

The goal was to determine if Brasofensine could reverse akinesia in severe PD models without triggering the dyskinesia seen with L-DOPA, or if it could maintain efficacy in animals already "primed" for dyskinesia.[1]

Detailed Protocol (Replication Workflow)

Phase 1: Induction of Parkinsonism

  • Subjects: Common Marmosets (Callithrix jacchus), mixed sex.[1]

  • Lesioning: Administer MPTP hydrochloride (2.0 mg/kg s.c.) daily for 5 consecutive days.

  • Validation: Allow 12–16 weeks for stabilization. Animals must display stable motor deficits (bradykinesia, posture, rigidity) before proceeding.

Phase 2: L-DOPA Priming (Inducing the "Damage") [1]

  • Treatment: Administer L-DOPA (12.5 mg/kg) + Carbidopa (12.5 mg/kg) orally, twice daily.[1]

  • Duration: Continue for 3–4 weeks until stable, reproducible dyskinesias (chorea, dystonia) are observed 30–60 mins post-dose.

  • Washout: 2-week drug-free period to clear acute effects.

Phase 3: Brasofensine Challenge

  • Group A (Naïve): MPTP animals never exposed to L-DOPA receive Brasofensine (0.5 – 2.5 mg/kg p.o.).[1]

  • Group B (Primed): Dyskinetic animals receive Brasofensine (0.5 – 2.5 mg/kg p.o.).[1]

  • Assessment:

    • Locomotor Activity: Automated cage sensors (counts/hour).

    • Disability Score: 0 (Normal) to 10 (Severe Akinesia).

    • Dyskinesia Score: 0 (None) to 4 (Severe/Violent).[1]

Key Findings
  • Efficacy: Brasofensine produced a dose-dependent reversal of akinesia lasting >10 hours (vs. 2-3 hours for L-DOPA).[1]

  • Protection: In "Primed" animals (Group B), Brasofensine restored movement without eliciting dyskinesia .[1] This suggests the drug does not engage the "sensitized" aberrant signaling pathways utilized by pulsatile L-DOPA.[1]

Protocol Workflow Diagram

MarmosetProtocolcluster_phase1Phase 1: Lesioningcluster_phase2Phase 2: Priming (Optional)cluster_phase3Phase 3: ChallengeMPTPMPTP Admin(2mg/kg x 5 days)StabilizationStabilization(12-16 Weeks)MPTP->StabilizationLDOPAChronic L-DOPA(3-4 Weeks)Stabilization->LDOPAGroup B(Primed)BrasoBrasofensine(0.25 - 2.5 mg/kg)Stabilization->BrasoGroup A(Naïve)DyskinesiaConfirmDyskinesiaLDOPA->DyskinesiaDyskinesia->BrasoReadoutReadout:Activity (+) Dyskinesia (-)Braso->Readout

Caption: Experimental workflow for assessing functional neuroprotection and anti-dyskinetic potential in MPTP-lesioned marmosets.

Toxicology & Lessons Learned

Despite its efficacy, Brasofensine failed. Understanding why is crucial for designing safer analogs.

  • Rodent Liver Tumors: Long-term carcinogenicity studies in rats revealed an increased incidence of liver tumors.[1]

    • Mechanism:[2][3][4][5][6][7][8][9][10] This is believed to be a rodent-specific phenomenon related to enzyme induction (P450) and high metabolite load, which often does not translate to humans (similar to the early scares with omeprazole or fibrates).[1] However, in the risk-averse climate of neuro-drug development, it was a "kill" signal.[1]

  • Chemical Instability: The E- to Z-isomerization meant the drug was effectively changing into a less potent compound while on the shelf or in the body, making precise dosing impossible.[1]

References

  • Pearce, R. K., et al. (2002).[1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1] Movement Disorders.[1] Link

  • NeuroSearch A/S. (2000).[1] "Brasofensine (NS-2214) Development Status and Discontinuation Reports." Annual Report & Investor News.

  • Runyon, S. P., & Carroll, F. I. (2006). "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry. Link

  • BenchChem. (2025).[1][2][11] "Technical Support: Brasofensine Maleate Solution Stability and Isomerization." BenchChem Technical Guides. Link[1]

  • Jenner, P. (2000).[1] "Antiparkinsonian and neuroprotective effects of modafinil in the MPTP-treated common marmoset." Experimental Brain Research. (Cited for comparative DAT inhibitor neuroprotection protocols).[1] Link

Brasofensine Maleate (BMS-204756): Neuropharmacological Mechanisms, Experimental Workflows, and CNS Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine maleate (developmental codes: NS-2214, BMS-204756) is a highly potent, orally active phenyltropane derivative that functions primarily as a 1[1]. Originally synthesized and evaluated for the symptomatic treatment of Parkinson's disease (PD) and Alzheimer's disease, brasofensine demonstrated significant preclinical efficacy. Notably, it successfully2 in MPTP-treated primate models[2].

This whitepaper deconstructs the pharmacological profile, central nervous system (CNS) mechanisms, and the rigorous experimental workflows required to validate such monoamine modulators, while also analyzing the chemical instability that ultimately 3[3].

Pharmacological Profile & Target Affinity

While structurally related to triple reuptake inhibitors (TRIs) like tesofensine, brasofensine exhibits a distinct pharmacological divergence, showing4 over the serotonin (SERT) and norepinephrine (NET) transporters in specific physiological contexts[4].

Causality in Drug Design: The strategic targeting of DAT in PD models is rooted in the pathophysiology of the disease. PD is characterized by an 1 in the substantia nigra[1]. By competitively binding to DAT, brasofensine prevents the presynaptic clearance of endogenously released dopamine. This maximizes the synaptic dwell time of the remaining dopamine pool, effectively amplifying the signal at postsynaptic D1 and D2 receptors without the pulsatile, non-physiological receptor stimulation that often leads to dyskinesia with direct agonists.

Table 1: In Vitro Binding Affinity ( ) of Brasofensine
Transporter Target

Value (nM)
Primary CNS Effect
DAT (Dopamine)5.67Reversal of motor deficits (akinesia/bradykinesia)
NET (Norepinephrine)7.99Modulation of attention and arousal
SERT (Serotonin)1.08Mood regulation (antidepressant potential)
(Note: Binding affinities vary based on assay conditions; the above data reflects5[5].)

Mechanism of Action in the Central Nervous System

Upon crossing the blood-brain barrier, brasofensine localizes heavily in the striatum. The primary mechanism of action is the competitive blockade of DAT, preventing the re-internalization of dopamine into the presynaptic terminal.

Pathway Presynaptic Presynaptic Terminal (Dopamine Exocytosis) Synapse Synaptic Cleft (Elevated DA) Presynaptic->Synapse DA Release DAT Dopamine Transporter (DAT) DAT->Synapse Reuptake Inhibited Brasofensine Brasofensine Maleate (BMS-204756) Brasofensine->DAT Competitive Blockade Synapse->DAT Reuptake Attempt Postsynaptic Postsynaptic Neuron (D1/D2 Receptor Activation) Synapse->Postsynaptic Enhanced Signaling

Fig 1: Mechanism of Action: Brasofensine-mediated DAT blockade and subsequent dopaminergic signaling.

Experimental Workflows: Validating CNS Efficacy

To quantify the neurochemical impact of brasofensine, researchers rely on in vivo microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-ECD).

Causality in Methodology: Why use HPLC-ECD instead of standard mass spectrometry (MS)? While MS offers broad multiplexing, ECD provides superior, highly specific sensitivity for electroactive catecholamines like dopamine at femtomole (


 mol) concentrations. This is critical because basal extracellular dopamine in the striatum is exceptionally low. Furthermore, artificial cerebrospinal fluid (aCSF) must be used as the perfusion medium to maintain precise osmotic and ionic (

,

,

) gradients; using standard saline would depolarize neurons and trigger artifactual dopamine release, invalidating the data.
Self-Validating Microdialysis Protocol
  • Stereotaxic Implantation: Anesthetize the rodent/primate model and stereotaxically implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -4.0 mm in rats). Secure with dental cement. Allow 5-7 days for recovery to ensure blood-brain barrier resealing and reduction of local gliosis.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (e.g., 2 mm active membrane length) through the guide cannula. Perfuse aCSF at a constant flow rate of 1.5 µL/min.

  • Internal Validation (Baseline Stabilization): Critical Step. Discard the first 60 minutes of dialysate (insertion trauma phase). Collect samples every 20 minutes. Validation Gate: Proceed to drug administration ONLY when three consecutive baseline samples show <10% variance in dopamine concentration. This confirms probe equilibration and rules out trauma-induced dopamine spikes.

  • Brasofensine Administration: Administer brasofensine maleate (e.g., 1-4 mg/kg via oral gavage or systemic injection).

  • Dialysate Collection & HPLC-ECD Analysis: Continue collecting 20-minute fractions for 3-4 hours post-dose. Immediately inject fractions into the HPLC-ECD system. Quantify the Area Under the Curve (AUC) for the dopamine peak against a known standard curve.

Workflow S1 Stereotaxic Surgery (Probe Implantation) S2 Equilibration (aCSF Perfusion) S1->S2 S3 Baseline Validation (<10% DA Variance) S2->S3 S4 Brasofensine Admin (Systemic Dosing) S3->S4 S5 HPLC-ECD Analysis (DA Quantification) S4->S5

Fig 2: Self-validating in vivo microdialysis workflow for quantifying extracellular dopamine.

Pharmacokinetics & The Isomerization Challenge

Despite successful Phase II trials demonstrating that a 1[1], brasofensine's clinical development was ultimately aborted. The failure was not due to a lack of efficacy, but rather a critical flaw in its chemical stability.

Brasofensine undergoes extensive 6[6]. However, the fatal flaw was the in vivo3[3].

Causality of Discontinuation: Brasofensine is synthesized as the E-isomer. In the physiological environment, the imine (methyl-aldoxime) bond undergoes spontaneous E/Z isomerization, converting into the Z-isomer (designated as BMS-205912). In drug development, stereochemical instability is a severe liability. The Z-isomer acts as a distinct chemical entity with potentially different pharmacokinetics, off-target affinities, and toxicity profiles. Regulatory agencies require exhaustive safety profiling for all major metabolites and isomers. The unpredictable, dynamic equilibrium between the E and Z forms in human plasma made standardizing the dose and ensuring consistent safety impossible, forcing developers to pivot to more stable analogs like NS-2230.

Conclusion

Brasofensine maleate remains a profound case study in neuropharmacology. It successfully proved the hypothesis that selective DAT inhibition could alleviate parkinsonian motor deficits without the dyskinesia inherent to L-DOPA. For modern drug developers, the brasofensine narrative underscores a critical lesson: exceptional receptor affinity and in vivo efficacy must be matched by absolute stereochemical stability.

References

  • SciSpace - Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? | 5

  • PubChem (NIH) - Brasofensine | C16H20Cl2N2O | CID 9614919 | 6

  • NCATS Inxight Drugs - BRASOFENSINE | 3

  • BenchChem - A Side-by-Side Analysis of Brasofensine Maleate and Tesofensine | 4

  • ChemEurope - Serotonin-noradrenaline-dopamine reuptake inhibitor | 2

  • PMC (NIH) - Animal models of Parkinson's disease: a source of novel treatments and clues to the cause | 7

  • Wikipedia - Brasofensine | 1

Sources

Technical Guide: Initial Clinical Trial Findings for Brasofensine Maleate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine maleate (NS-2214, BMS-204756) represents a significant case study in the development of phenyltropane-based dopamine reuptake inhibitors (DRIs) for Parkinson’s Disease (PD).[1][2] Unlike direct dopamine agonists, Brasofensine was engineered to modulate synaptic dopamine levels by blocking the dopamine transporter (DAT), theoretically offering a more physiological restoration of dopaminergic tone.[1]

Initial clinical findings from Phase I and early Phase II trials demonstrated that Brasofensine is a potent, orally active compound with a distinct pharmacokinetic profile.[1] While preclinical models (MPTP-treated marmosets) indicated a robust ability to reverse akinesia without inducing dyskinesia, human trials revealed a complex metabolic challenge: the in vivo isomerization of the compound's oxime moiety.[1] This technical guide synthesizes the core PK/PD data, clinical safety findings, and the specific molecular instability that led to the compound's discontinuation.

Compound Characterization & Mechanism of Action[3]

Chemical Structure and Binding Affinity

Brasofensine is a 2,3-disubstituted tropane derivative (


-isomer of 

-methyl oxime).[1] It shares structural homology with cocaine but lacks the ester linkage responsible for rapid hydrolysis, resulting in a significantly longer half-life.[1]
  • Primary Target: Dopamine Transporter (DAT).[1][3]

  • Secondary Targets: Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) (lower affinity).[1]

  • Mechanism: By inhibiting DAT, Brasofensine prevents the reuptake of dopamine into the presynaptic neuron, increasing the residence time and concentration of dopamine in the synaptic cleft.[4]

Synaptic Interaction Diagram

The following diagram illustrates the mechanistic blockade of DAT by Brasofensine compared to normal dopaminergic signaling.

Brasofensine_MOA cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine Vesicles DA_Free Extracellular Dopamine (DA) Vesicles->DA_Free Release DAT Dopamine Transporter (DAT) (Target) Reuptake Reuptake Mechanism DAT->Reuptake DAT->Reuptake Inhibited DA_Free->DAT Normal Reuptake Receptors Dopamine Receptors (D1/D2) DA_Free->Receptors Binding Brasofensine Brasofensine (Inhibitor) Brasofensine->DAT High-Affinity Blockade Signal Motor Signal Transduction Receptors->Signal Activation

Figure 1: Mechanism of Action.[1] Brasofensine binds to the DAT, blocking the reuptake loop and amplifying dopaminergic signaling at the postsynaptic receptors.[4]

Preclinical Foundation

Before human trials, Brasofensine demonstrated a "gold standard" profile in neurotoxin models.[1] In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated marmosets—a rigorous model for PD—the compound showed:

  • Reversal of Akinesia: Significant improvement in locomotor activity.[1]

  • Dyskinesia Profile: Unlike L-DOPA, Brasofensine did not elicit severe dyskinesias in drug-naïve animals and did not exacerbate existing dyskinesias in L-DOPA-primed animals [1].[1]

This separation of efficacy from dyskinesia liability was the primary driver for clinical entry.

Clinical Trial Methodology (Phase I/II)

Study Design

The initial human data is derived largely from Phase I dose-escalation studies and early Phase II safety/efficacy trials.[1] A key reference study involved a randomized, double-blind, placebo-controlled crossover design in patients with moderate Parkinson's disease (Hoehn and Yahr stages II–IV).[1]

  • Cohort: Patients on stable L-DOPA/carbidopa therapy.[1]

  • Dosing Regimen: Single oral doses of 0.5 mg, 1.0 mg, 2.0 mg, and 4.0 mg.[1][5]

  • Primary Endpoints: Safety, Tolerability, and Pharmacokinetics.[1][5]

  • Secondary Endpoint: Motor performance (UPDRS motor subscale).

Pharmacokinetic Profile

Brasofensine displayed linear pharmacokinetics at lower doses, but exposure (AUC) increased greater-than-proportionally at higher doses, suggesting saturation of metabolic clearance pathways.[1]

Table 1: Pharmacokinetic Parameters of Brasofensine (Single Dose)

Dose (mg)Cmax (ng/mL)Tmax (hours)AUC (ng[1][5]·h/mL)
0.5 0.354.0Low
1.0 0.824.0Dose Proportional
2.0 2.144.0> Proportional
4.0 3.274.0> Proportional

Data Source: Frackiewicz et al., Ann Pharmacother 2002 [2].[1]

Key PK Insights:

  • Absorption: Slow absorption with a

    
     of 4 hours indicates a gradual onset of action, which is favorable for avoiding the "pulsatile" stimulation associated with dyskinesia.
    
  • Metabolism: The drug undergoes extensive first-pass metabolism.[1][6] The non-linear increase in AUC suggests that the enzymes responsible for its breakdown (likely CYP450 isoforms) become saturated at doses

    
     mg.[1]
    

Efficacy & Safety Analysis

Efficacy Signals

In the specific crossover study cited, no acute change in patient disability (UPDRS scores) was observed at doses up to 4 mg when added to L-DOPA [2].[1]

  • Interpretation: This lack of acute effect in a single-dose safety study is not uncommon.[1] The robust efficacy seen in animal models suggested that chronic dosing or higher plasma concentrations might be required to observe clinical benefit.[1] Other sources indicate that in broader Phase II testing, the 4 mg dose was considered "effective" [3], implying that sustained treatment provided benefits not captured in single-dose acute challenges.[1]

Safety and Tolerability

Brasofensine was generally well-tolerated.[1][5] The adverse event (AE) profile was consistent with dopaminergic stimulation but mild in intensity.[1]

  • Common AEs: Headache, insomnia, dizziness, nausea/vomiting.[1][5]

  • Cardiovascular: No significant hypertensive crises reported in early cohorts, a common risk with non-selective monoamine reuptake inhibitors.[1]

  • Neurological: No worsening of dyskinesia was reported in the acute setting.

The Isomerization Hurdle: Root Cause of Failure

Despite promising biological activity, Brasofensine's development was terminated due to a specific chemical instability issue that arose in vivo.[1]

The Mechanism of Failure

Brasofensine contains an O-methyl oxime functional group.[1] Ideally, the molecule exists as the E-isomer (trans).[1] However, metabolic studies revealed that in the human body, the oxime group undergoes isomerization to the Z-isomer (cis).[1]

  • The Problem: The Z-isomer (identified as BMS-205912) had a different pharmacological and toxicological profile.

  • Regulatory Impact: The conversion was significant and variable. Regulatory agencies (FDA) require thorough toxicological characterization of major metabolites.[1] The in vivo generation of a stereoisomer effectively meant the patient was exposed to two different drugs.

  • Outcome: The financial and technical burden of qualifying the safety of the Z-isomer, combined with the complex variable exposure, led Bristol-Myers Squibb and NeuroSearch to discontinue the program in 2001/2002 [4].[1]

Development Timeline Visualization

Development_Flow Preclinical Preclinical Phase (MPTP Marmosets) Result: Reversal of Akinesia Phase1 Phase I Clinical (Safety/PK) Result: Safe, Tmax ~4h Preclinical->Phase1 IND Filing Phase2 Phase II Clinical (Efficacy/Metabolism) Result: Isomerization Detected Phase1->Phase2 Dose Escalation Decision Go/No-Go Decision (Toxicology Burden) Phase2->Decision E-to-Z Isomerization Termination Program Discontinued (2001) Decision->Termination Regulatory/Cost Barrier

Figure 2: Clinical Development Pathway.[1] The progression from successful animal models to clinical failure driven by metabolic instability.

References

  • Pearce, R. K., et al. (2002).[1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][7] Movement Disorders.[1][8] Link

  • Frackiewicz, E. J., et al. (2002).[1] "Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa."[1][5] The Annals of Pharmacotherapy, 36(2), 225-230.[1][5] Link

  • BenchChem. (2025).[1][4] "A Side-by-Side Analysis of Brasofensine Maleate and Tesofensine." Link[1]

  • Zhu, M., et al. (2008).[1] "Metabolism and disposition of brasofensine in humans." Drug Metabolism and Disposition. Link

Sources

Methodological & Application

HPLC method for quantification of Brasofensine maleate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Brasofensine Maleate

Executive Summary

This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of Brasofensine Maleate (NS-2214), a phenyltropane-based dopamine reuptake inhibitor. Unlike generic protocols, this guide addresses the specific physicochemical challenges of Brasofensine, including its lipophilicity (


) and susceptibility to E/Z oxime isomerization and hydrolysis.

Key Method Highlights:

  • Separation Mode: Isocratic Reverse-Phase (C18).

  • Critical Control: pH 3.0 buffer to suppress silanol interaction with the tropane nitrogen.

  • Stability Focus: Optimized to resolve the active E-isomer from potential Z-isomer degradants.

  • Validation: Aligned with ICH Q2(R1) guidelines for linearity, accuracy, and precision.

Introduction & Compound Properties

Brasofensine Maleate is a potent tropane derivative initially developed for Parkinson’s disease. Structurally, it features a 3,4-dichlorophenyl ring and an O-methyloxime group.

  • Chemical Structure Challenges:

    • Basicity: The tropane nitrogen (

      
      ) can cause severe peak tailing on standard silica columns if not properly shielded.
      
    • Isomerization: The oxime moiety is prone to E (active) to Z (inactive) isomerization under light or thermal stress.

    • Hydrophobicity: The dichlorophenyl group requires a high organic mobile phase content for elution.

PropertyValueImplication for HPLC
Molecular Formula

Salt form dissociates; monitor free base.
Solubility Soluble in Methanol, ACN; Sparingly soluble in waterDiluent must contain organic solvent.
Chromophore Dichlorophenyl, OximeUV detection feasible at 220–230 nm.

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the standard for phenyltropanes. To mitigate the interaction between the basic nitrogen and residual silanols (which causes tailing), a high-purity, end-capped column is required.

  • Recommendation:

    
     (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18).
    
Mobile Phase Optimization
  • Buffer (pH 3.0): Acidic pH ensures the tropane nitrogen is fully protonated (

    
    ). While this reduces retention on the hydrophobic C18, it critically eliminates secondary silanol interactions, resulting in sharp, symmetrical peaks.
    
  • Organic Modifier (Acetonitrile): ACN is preferred over methanol for its lower UV cutoff (allowing detection at 220 nm) and lower viscosity, which reduces backpressure. A 60% ACN concentration is necessary to elute the lipophilic dichlorophenyl moiety within a reasonable runtime (< 10 min).

Detection Wavelength

While the aromatic ring absorbs at 254 nm, the 220 nm wavelength provides higher sensitivity by capturing the absorption of the dichlorophenyl and oxime groups. A Diode Array Detector (DAD) scan (200–400 nm) is recommended during initial setup to confirm the


 for the specific batch.

Detailed Experimental Protocol

Reagents & Materials
  • Brasofensine Maleate Reference Standard (purity

    
    ).
    
  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Ortho-phosphoric Acid (

    
    ):  AR Grade.
    
  • Water: Milli-Q or HPLC Grade (

    
     filtered).
    
Chromatographic Conditions
ParameterSetting
Column C18,

Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)
Flow Rate

Detector UV-Vis / PDA at 220 nm (Reference: 360 nm)
Column Temp

Injection Volume

Run Time 10–12 minutes
Preparation of Solutions

A. Buffer Preparation (pH 3.0):

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of HPLC water (
    
    
    ).
  • Adjust pH to

    
     using dilute Ortho-phosphoric acid.
    
  • Filter through a

    
     membrane and degas.
    

B. Standard Stock Solution (


): 
  • Accurately weigh

    
     of Brasofensine Maleate.
    
  • Transfer to a

    
     volumetric flask.
    
  • Dissolve in

    
     Mobile Phase (sonicate for 5 mins).
    
  • Make up to volume with Mobile Phase.[1]

  • Storage: Protect from light (amber vials) and store at

    
    . Stable for 24 hours. 
    

C. Sample Preparation:

  • Weigh sample equivalent to

    
     active moiety.
    
  • Extract with Mobile Phase in a

    
     flask.
    
  • Sonicate for 15 mins to ensure complete dissolution.

  • Filter through a

    
     PVDF syringe filter before injection.
    

Workflow Visualization

Brasofensine_HPLC_Workflow cluster_suitability System Suitability Check Start Start: Sample Weighing Dissolution Dissolution (Mobile Phase, Sonicate 15m) Start->Dissolution Protect from Light Filtration Filtration (0.45 µm PVDF) Dissolution->Filtration Injection Injection (20 µL) Filtration->Injection HPLC_Setup HPLC Setup (C18, pH 3.0, 30°C) HPLC_Setup->Injection Equilibrate 30m Separation Separation (Isocratic 40:60 Buffer:ACN) Injection->Separation Detection Detection (UV @ 220 nm) Separation->Detection Data_Analysis Data Analysis (Integration & Quantitation) Detection->Data_Analysis Check Check Resolution > 1.5 Tailing < 2.0 Detection->Check

Caption: Step-by-step analytical workflow for Brasofensine Maleate quantification, emphasizing light protection and system suitability checks.

Method Validation (Trustworthiness)

To ensure the method is a "self-validating system," the following criteria must be met during routine analysis:

Validation ParameterAcceptance CriteriaProtocol Note
System Suitability %RSD of Area

(

)
Inject Standard first.
Linearity

Range:

.[2]
Accuracy (Recovery)

Spike placebo at 80%, 100%, 120%.
Precision Intraday RSD

6 replicates of target concentration.
Specificity Resolution

Must resolve Brasofensine from Z-isomer (if present).
LOD / LOQ S/N ratio 3:1 / 10:1Estimated at

(LOD).

Troubleshooting & Stability

  • Peak Tailing: If tailing factor

    
    , it indicates secondary interactions.
    
    • Fix: Ensure buffer pH is strictly

      
      .[3] Add 
      
      
      
      Triethylamine (TEA) to the buffer if necessary (competes for silanol sites).
  • Retention Time Shift:

    • Fix: Check column temperature (

      
       is critical). Fluctuations in ACN evaporation can also shift 
      
      
      
      .
  • Extra Peaks:

    • Diagnosis: Small peaks eluting before the main peak often indicate hydrolysis products. Peaks eluting close to the main peak (often as a shoulder) indicate isomerization (

      
      ).
      
    • Prevention: Keep autosampler at

      
       and use amber glassware.
      

References

  • BenchChem Technical Support. (2025). Application Note: Quantification of Brasofensine Maleate using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method. BenchChem. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry, 6(17), 1825–1843. Link

  • PubChem. (2025). Brasofensine Compound Summary. National Library of Medicine. Link

Sources

Technical Application Note: Brasofensine Maleate (NS-2214) in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine maleate (NS-2214) is a phenyltropane-based monoamine reuptake inhibitor with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike classical psychostimulants (e.g., cocaine), brasofensine demonstrates a unique pharmacological profile characterized by a long duration of action and the ability to reverse akinesia in 6-OHDA-lesioned rats and MPTP-treated primates without inducing marked dyskinesia at therapeutic doses.

This guide provides standardized protocols for the formulation and administration of brasofensine maleate in rodent models. Critical attention must be paid to the compound's instability in solution (E/Z isomerization), requiring specific handling procedures detailed below.

Compound Profile & Stability

Chemical Nature: Phenyltropane derivative (Maleate salt). Mechanism of Action: Inhibition of DAT and NET, increasing synaptic residence time of dopamine.

Critical Stability Warning: E/Z Isomerization

Brasofensine contains an O-methyloxime group that is susceptible to isomerization from the active (E)-isomer to the inactive (Z)-isomer (BMS-205912) in solution.[1] This process is accelerated by light, heat, and prolonged time in solution.

  • Storage (Solid): -20°C, desiccated, protected from light.

  • Storage (Solution): DO NOT STORE. Prepare fresh immediately prior to dosing.

  • Light Sensitivity: High. All formulations must be prepared in amber glass vials or tubes wrapped in aluminum foil.

Mechanism of Action Diagram

G Neuron Presynaptic Neuron Synapse Synaptic Cleft (Dopamine Pool) Neuron->Synapse DA Release Receptor Postsynaptic Receptor (D1/D2) Synapse->Receptor Signaling DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake DAT->Neuron Recycling Brasofensine Brasofensine (NS-2214) Brasofensine->DAT BLOCKS (High Affinity)

Figure 1: Mechanism of Action. Brasofensine blocks the Dopamine Transporter (DAT), preventing reuptake and increasing synaptic dopamine availability to restore motor function.

Dosage Guidelines (Rodent)

The following dosages are derived from efficacy studies in 6-OHDA lesioned rats. Note that the oral (PO) route is preferred for this compound due to its high oral bioavailability and metabolic profile in humans, though IP is acceptable for acute mechanistic studies.

ParameterRecommended SpecificationNotes
Effective Dose (Efficacy) 0.5 – 3.0 mg/kg (PO)Optimal range for contralateral rotation in 6-OHDA rats.
Locomotor Stimulation 0.5 – 2.5 mg/kg (PO)Increases ambulatory counts; higher doses may induce stereotypy.
Route of Administration Oral Gavage (PO)Preferred. Mimics clinical route; good bioavailability.
Alternative Route Intraperitoneal (IP)Faster onset (15-30 min). Use same dose range.
Dosing Volume 5 mL/kg (Rats)Standard volume to ensure accurate delivery.
Vehicle 0.9% SalineMust be fresh. See formulation protocol below.
Pre-treatment Time 30 – 60 minutesPeak plasma levels occur approx. 30-60 min post-dose.

Experimental Protocols

Protocol A: Vehicle Formulation (Critical)

Objective: Prepare a stable dosing solution that minimizes isomerization.

  • Calculate Requirements: Determine total volume needed based on animal weight and group size. Do not prepare excess for storage.

  • Vehicle Selection: Use sterile 0.9% Saline (NaCl) .

    • Note: If the maleate salt proves difficult to dissolve at high concentrations (>5 mg/mL), warm the saline to 37°C before adding the compound. Avoid DMSO if possible to maintain physiological relevance, but up to 2% DMSO is permissible if solubility is stubborn.

  • Weighing: Weigh brasofensine maleate powder in a low-light environment.

  • Mixing:

    • Add powder to an amber glass vial .

    • Add 80% of the calculated saline volume.

    • Vortex gently until fully dissolved.

    • QS (quantity sufficient) to final volume with saline.

  • QC Check: Solution should be clear and colorless. If cloudy, sonicate briefly (max 30 seconds) protecting from heat.

  • Usage: Administer within 60 minutes of preparation.

Protocol B: 6-OHDA Unilateral Lesion Model (Efficacy Testing)

Objective: Assess the anti-parkinsonian efficacy of brasofensine by measuring contralateral rotation.

1. Pre-Validation (The Apomorphine Screen)

Before testing brasofensine, you must validate the lesion severity.

  • Timing: 2–3 weeks post-6-OHDA surgery.

  • Challenge: Administer Apomorphine (0.05 mg/kg, SC).

  • Criteria: Include only rats exhibiting >100 contralateral turns per 20 minutes (indicating >90% DA depletion).

  • Washout: Allow minimum 7 days washout after apomorphine before testing brasofensine to prevent sensitization effects.

2. Brasofensine Testing Workflow
  • Step 1: Acclimation: Place rats in automated rotometer bowls for 30 minutes to measure baseline spontaneous activity.

  • Step 2: Dosing: Administer Brasofensine (0.5, 1.0, or 3.0 mg/kg, PO) or Vehicle.

    • Design: Randomized crossover design is best, with 3-4 days washout between doses.

  • Step 3: Data Acquisition: Record rotational behavior for 6 hours .

    • Rationale: Brasofensine has a longer half-life than L-DOPA; effects may persist for 3-6 hours.

  • Step 4: Analysis: Quantify Net Contralateral Rotations (Contralateral turns minus Ipsilateral turns).

3. Workflow Diagram

Workflow Surgery 6-OHDA Lesion (MFB/Striatum) Recovery Recovery (2-3 Weeks) Surgery->Recovery Screen Apomorphine Screen (0.05 mg/kg SC) Recovery->Screen Decision >100 Turns/20min? Screen->Decision Decision->Surgery No (Exclude) Washout Washout (7 Days) Decision->Washout Yes Test Brasofensine Dosing (0.5 - 3.0 mg/kg PO) Washout->Test Measure Rotometry (0-360 mins) Test->Measure

Figure 2: Experimental Workflow for 6-OHDA Efficacy Testing. Strict inclusion criteria ensure data validity.

Protocol C: Locomotor Activity (Safety Profiling)

Objective: Determine if the effective dose induces excessive psychomotor agitation (stereotypy).

  • Apparatus: Open field activity chambers with infrared beam breaks.

  • Habituation: 60 minutes in the chamber (drug-free) on the day prior to testing.

  • Dosing: Administer Brasofensine (0.5 – 3.0 mg/kg, PO) immediately before placing the animal in the chamber.

  • Measurement: Record for 120 minutes.

  • Endpoints:

    • Ambulatory Counts: Horizontal movement (efficacy/stimulation).[2]

    • Stereotypy Counts: Repetitive fine movements (sniffing, grooming).

  • Interpretation: A favorable profile shows increased ambulation (reversal of akinesia) without a disproportionate increase in stereotypy compared to amphetamine controls.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Inconsistent Rotation Data Isomerization of compoundSelf-Validating Step: Run HPLC on the dosing solution immediately after the experiment. If Z-isomer >5%, data is invalid. Ensure light protection.[1][3][4]
Low Efficacy Partial LesionRe-verify animals with Apomorphine. Only use "super-rotators."
Precipitation Salt insolubilityWarm saline to 37°C. Do not exceed 5 mg/mL concentration.
High Variability Oral Gavage ErrorEnsure animals are fasted for 2-4 hours pre-dose to normalize absorption (optional, but reduces variability).

References

  • Pearce, R. K., et al. (2002). "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets." Movement Disorders, 17(5), 877–886.

  • NeuroSearch A/S. (2000). "Brasofensine (NS-2214): A novel dopamine reuptake inhibitor." Drugs in R&D, 2(6), 404-405.

  • Runyon, S. P., & Carroll, F. I. (2006). "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry, 6(17), 1825–1843. (Review of phenyltropane chemistry and stability).

  • Smith, L. A., et al. (2002). "The effects of the specific monoamine reuptake inhibitors, brasofensine and NS 2330, in the MPTP-lesioned marmoset model of Parkinson's disease." Synapse, 45(4), 233-244.

  • BenchChem. (2025).[5] "Brasofensine Maleate Solution Stability and Handling." Technical Support Notes. (General reference for isomerization issues).

Sources

Application Note: Protocol for Dissolving Brasofensine Maleate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

Brasofensine (NS-2214) is a potent, dopamine-preferring monoamine reuptake inhibitor (DRI) belonging to the phenyltropane class. Historically investigated for Parkinson’s disease and ADHD, it is structurally related to cocaine but lacks the ester linkage susceptible to rapid hydrolysis.

Critical Formulation Challenge: While the maleate salt form improves aqueous solubility compared to the free base, Brasofensine is thermodynamically unstable in solution. It undergoes E-to-Z isomerization (trans-to-cis conversion) at the oxime bond. The E-isomer is the active pharmacological agent; the Z-isomer is significantly less potent. This isomerization is accelerated by light (photoisomerization) , heat , and protic solvents over time.

Therefore, this protocol prioritizes not just solubility, but the preservation of isomeric purity .

Physicochemical Properties & Calculations

Before formulation, verify the batch certificate of analysis (CoA) for the specific salt stoichiometry (usually 1:1 maleate).

PropertyValueNotes
Compound Name Brasofensine MaleateNS-2214
MW (Free Base) 327.25 g/mol Active moiety
MW (Maleate Salt) 443.32 g/mol Weighing form
Conversion Factor 1.355 1 mg Base = 1.355 mg Salt
Solubility DMSO (>20 mg/mL), EthanolWater solubility is pH-dependent
Storage (Powder) -20°C, Desiccated, DarkProtect from light strictly
Storage (Solution) -80°CUse immediately; do not store at 4°C >24h
Dose Calculation Example

To administer a dose of 10 mg/kg (free base) to a 250 g rat using an injection volume of 2 mL/kg :

  • Total Dose Required:

    
    
    
  • Salt Equivalent:

    
    
    
  • Concentration Required:

    
    
    
  • Weighing Concentration:

    
    
    

Vehicle Selection Strategy

Select the vehicle based on the required concentration and route of administration.

  • Protocol A (Universal Vehicle): Recommended for doses >5 mg/kg or IP/SC routes where precipitation must be absolutely prevented.

  • Protocol B (Aqueous): Suitable only for low doses (<5 mg/kg) and immediate oral (PO) gavage.

Protocol A: The "Universal" Co-Solvent System (Recommended)

This formulation uses DMSO to ensure initial solubilization, PEG300/Tween 80 to stabilize the hydrophobic tropane core, and Saline as the physiological carrier.

Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

Step-by-Step Procedure:

  • Environment: Work under yellow light or low light. Wrap all vials in aluminum foil.

  • Weighing: Weigh the required amount of Brasofensine Maleate into a sterile amber glass vial.

  • Step 1 (Solubilization): Add 10% of the final volume of pure DMSO. Vortex gently until the powder is completely dissolved.

    • Note: Do not proceed until the solution is clear. If particles remain, sonicate briefly (5-10 sec) in an ice bath.

  • Step 2 (Stabilization): Add 40% of the final volume of PEG300. Vortex to mix.

  • Step 3 (Surfactant): Add 5% of the final volume of Tween 80. Vortex gently. The solution becomes viscous.

  • Step 4 (Dilution): Slowly add 45% of the final volume of warm (37°C) sterile Saline (0.9% NaCl) while vortexing.

    • Why warm saline? Adding cold saline to a PEG/Tween mixture can sometimes shock the solution into precipitating.

  • Final Check: Inspect for clarity. The solution should be clear and colorless/pale yellow. Measure pH (Target: 6.0–7.5).

Protocol B: Minimal Aqueous Formulation (Low Dose Only)

For low doses, the maleate salt may dissolve in simple acidified water, but this risks precipitation at physiological pH.

Composition: 0.9% Saline (pH adjusted)

Procedure:

  • Dissolve Brasofensine Maleate in a small volume of sterile distilled water (approx. 10% of final volume).

  • If not dissolving, add 0.1N HCl dropwise (keep pH > 4.0 to avoid tissue irritation).

  • Dilute to final volume with 0.9% Saline.

  • Warning: This solution is less stable than Protocol A. Use within 30 minutes.

Stability & Isomerization Control (The "E-to-Z Trap")

The failure of Brasofensine in clinical development was partly due to the isomerization of the E-oxime to the Z-oxime.

  • Light: The N=C double bond is highly photosensitive. Strict amber/foil protection is mandatory.

  • Temperature: Higher temperatures accelerate isomerization. Keep stock solutions on ice during the experiment.

  • Validation: If a study runs >4 hours, analyze the dosing solution via HPLC to confirm the E:Z ratio has not shifted significantly.

Workflow Visualization

BrasofensineProtocol Start Start: Brasofensine Maleate (Powder, -20°C, Dark) Calc Calculate Dose (Apply Factor 1.355) Start->Calc VehicleSelect Select Vehicle Calc->VehicleSelect ProtA Protocol A: Universal (>5 mg/kg or IP/SC) VehicleSelect->ProtA High Solubility Need ProtB Protocol B: Aqueous (<5 mg/kg, PO only) VehicleSelect->ProtB Low Dose/Simple StepA1 1. Dissolve in 10% DMSO (Clear Solution) ProtA->StepA1 StepA2 2. Add 40% PEG300 + 5% Tween 80 StepA1->StepA2 StepA3 3. Add 45% Saline (Add slowly, vortexing) StepA2->StepA3 QC Quality Control Check Clarity & pH (6.0-7.5) StepA3->QC StepB1 Dissolve in Water/Saline (May require mild acidification) ProtB->StepB1 StepB1->QC Protect CRITICAL: Protect from Light Keep on Ice QC->Protect Inject In Vivo Administration (Use within 2 hours) Protect->Inject

Caption: Decision logic and dissolution workflow for Brasofensine Maleate to ensure solubility and isomeric stability.

Administration Guidelines

ParameterMouse (25g)Rat (250g)
Route IP, SC, POIP, SC, PO
Max Vol (Bolus) 10 mL/kg (0.25 mL)5 mL/kg (1.25 mL)
Needle Size 27G - 30G25G - 27G
pH Tolerance 5.0 - 8.05.0 - 8.0

Troubleshooting:

  • Precipitation upon adding Saline: You likely added the saline too fast or the saline was too cold. Restart using warm saline and add dropwise.

  • Cloudiness: If the solution is cloudy, do not inject IV or IP. For PO, a fine suspension is acceptable if homogeneous, but solution is preferred for accurate PK.

References

  • Pearce, R. K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets. Movement Disorders.[1][2]

  • Runyon, S. P., & Carroll, F. I. (2006).Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry. (Context on phenyltropane solubility and salts).
  • NeuroSearch A/S.Brasofensine Clinical Data & Discontinuation Reports.
  • TargetMol. Brasofensine Maleate Formulation Calculator.

  • BenchChem. Brasofensine Maleate Stability and Handling Guide.

Sources

Application Notes and Protocols: Utilizing Brasofensine Maleate in MPTP-Induced Parkinson's Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Investigating Brasofensine in an MPTP Model

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] This neuronal death leads to a significant reduction in dopamine levels within the striatum, manifesting as the cardinal motor symptoms of PD: tremor, rigidity, bradykinesia, and postural instability.[2] In the quest for effective therapeutic interventions, animal models that replicate the key pathological features of PD are indispensable.[3][4]

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely utilized and reliable tool in PD research.[5][6][7] MPTP, a neurotoxin, selectively destroys dopaminergic neurons, closely mimicking the dopamine depletion observed in human PD.[3][8] This model provides a robust platform for screening and evaluating the efficacy of novel therapeutic compounds.[8][9]

Brasofensine is a potent monoamine reuptake inhibitor with a high affinity for the dopamine transporter (DAT).[10][11] By blocking DAT, Brasofensine increases the synaptic availability of dopamine, thereby enhancing dopaminergic neurotransmission.[10] This mechanism of action holds significant promise for alleviating the motor deficits associated with Parkinson's disease.[12] Studies in MPTP-treated primates have shown that Brasofensine can reverse akinesia (an impairment of voluntary movement) without inducing the dyskinesias (involuntary muscle movements) often associated with long-term L-dopa therapy.[13][14]

These application notes provide a detailed guide for researchers on the use of Brasofensine maleate in MPTP-induced Parkinson's models. We will delve into the underlying mechanisms, provide step-by-step experimental protocols, and discuss the expected outcomes and data analysis techniques.

Mechanism of Action: A Two-Part System

The experimental paradigm of using Brasofensine in an MPTP model is a tale of two opposing actions on the dopamine transporter.

  • MPTP-Induced Neurotoxicity: MPTP itself is not the toxic agent. Upon crossing the blood-brain barrier, it is metabolized by monoamine oxidase-B (MAO-B) in astrocytes to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[15] Crucially, MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[16] This targeted accumulation of MPP+ within dopaminergic neurons leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[3][17]

  • Brasofensine's Therapeutic Intervention: Brasofensine, as a potent dopamine reuptake inhibitor, directly competes with MPP+ for binding to the dopamine transporter.[10][11] By occupying the transporter, Brasofensine effectively blocks the entry of MPP+ into dopaminergic neurons. This competitive inhibition is the cornerstone of its neuroprotective potential in this model. Furthermore, in a post-lesion treatment paradigm, by increasing the synaptic concentration of the remaining dopamine, Brasofensine can help to restore motor function.

Visualizing the Interplay: Signaling Pathway and Experimental Workflow

To better understand these processes, the following diagrams illustrate the key pathways and the overall experimental design.

cluster_0 MPTP-Induced Neurotoxicity cluster_1 Brasofensine's Protective Action MPTP MPTP BBB Blood-Brain Barrier MPTP->BBB Crosses MAOB MAO-B MPTP->MAOB Metabolized by Astrocyte Astrocyte BBB->Astrocyte MPDP MPDP+ MAOB->MPDP MPP MPP+ MPDP->MPP DAT_neuron Dopaminergic Neuron MPP->DAT_neuron Uptake via DAT Mitochondria Mitochondrial Dysfunction DAT_neuron->Mitochondria OxidativeStress Oxidative Stress Mitochondria->OxidativeStress CellDeath Neuronal Death OxidativeStress->CellDeath Brasofensine Brasofensine DAT_block DAT Brasofensine->DAT_block Binds to & blocks MPP_block MPP+ MPP_block->DAT_block Uptake prevented start Start: Animal Acclimatization grouping Randomly Assign to Groups: - Vehicle + Saline - Vehicle + MPTP - Brasofensine + MPTP start->grouping pretreatment Brasofensine or Vehicle Administration (e.g., 30 min prior to MPTP) grouping->pretreatment mptp MPTP or Saline Administration (Specify Regimen: Acute, Sub-acute, or Chronic) pretreatment->mptp monitoring Post-Injection Monitoring (Health & Behavior) mptp->monitoring behavioral Behavioral Testing (e.g., 7-21 days post-lesion) monitoring->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia neurochemical Neurochemical Analysis (HPLC) euthanasia->neurochemical histological Histological Analysis (IHC) euthanasia->histological end Data Analysis & Interpretation neurochemical->end histological->end

Caption: General experimental workflow for assessing Brasofensine.

Experimental Protocols

PART 1: In-Vivo MPTP Lesioning and Brasofensine Administration

This protocol details the induction of a Parkinsonian mouse model using MPTP and the administration of Brasofensine. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Brasofensine maleate (Tocris Bioscience or equivalent)

  • Sterile 0.9% saline

  • Vehicle for Brasofensine (e.g., sterile water or saline)

  • Appropriate personal protective equipment (PPE) for handling MPTP

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to the following experimental groups (n=8-12 per group is recommended):

    • Group 1 (Control): Vehicle + Saline

    • Group 2 (MPTP): Vehicle + MPTP

    • Group 3 (Brasofensine + MPTP): Brasofensine + MPTP

  • Brasofensine Administration:

    • Dissolve Brasofensine maleate in the chosen vehicle to the desired concentration. A range of doses (e.g., 1, 3, and 10 mg/kg) may be tested to determine the optimal therapeutic window.

    • Administer the Brasofensine solution or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to each MPTP injection.

  • MPTP Administration (Sub-acute Regimen):

    • Dissolve MPTP-HCl in sterile 0.9% saline. A commonly used sub-acute regimen involves daily i.p. injections of 20-30 mg/kg for five consecutive days. [18] * Administer the MPTP solution or an equivalent volume of saline to the control group.

  • Post-Injection Monitoring: Closely monitor the animals for any adverse effects, such as weight loss or signs of distress.

  • Washout Period: Allow a washout period of at least 7 days after the final MPTP injection before commencing behavioral testing to allow for the stabilization of the lesion. [5] PART 2: Behavioral Assessment of Motor Function

A battery of behavioral tests should be employed to assess the extent of motor deficits and the therapeutic efficacy of Brasofensine.

A. Rotarod Test:

This test evaluates motor coordination and balance.

  • Training: Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing, with the rod rotating at a constant low speed (e.g., 4 rpm).

  • Testing: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod. Conduct 3 trials per mouse with an inter-trial interval of at least 15 minutes.

B. Pole Test:

This test assesses bradykinesia.

  • Apparatus: Use a wooden pole (approx. 50 cm long, 1 cm diameter) with a rough surface, placed vertically in a cage with bedding at the base.

  • Procedure: Place the mouse head-upward at the top of the pole.

  • Data Collection: Record the time it takes for the mouse to turn around and descend the pole. A maximum time (e.g., 120 seconds) should be set.

C. Open Field Test:

This test measures general locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape.

  • Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).

  • Data Collection: Use an automated tracking system to record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

PART 3: Post-Mortem Neurochemical and Histological Analysis

A. Neurochemical Analysis via HPLC:

This technique quantifies the levels of dopamine and its metabolites in the striatum.

  • Tissue Collection: At the experimental endpoint (e.g., 21 days post-MPTP), euthanize the mice and rapidly dissect the brains on an ice-cold surface.

  • Striatal Dissection: Isolate the striata, weigh them, and immediately snap-freeze in liquid nitrogen. Store at -80°C.

  • Sample Preparation and HPLC: Homogenize the striatal tissue in perchloric acid. Following centrifugation, the supernatant is analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to measure the concentrations of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). [19] B. Histological Analysis via Immunohistochemistry (IHC):

This method visualizes and quantifies the loss of dopaminergic neurons in the substantia nigra.

  • Tissue Processing: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut coronal sections (e.g., 30-40 µm thick) through the substantia nigra using a cryostat.

  • Immunostaining:

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Follow with an appropriate biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

    • Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta.

Data Presentation and Expected Outcomes

The data gathered from these experiments can be effectively summarized in the following tables:

Table 1: Behavioral Test Results

GroupRotarod Latency (s)Pole Test (Time to Descend, s)Open Field (Total Distance, cm)
Vehicle + Saline
Vehicle + MPTP
Brasofensine + MPTP

Expected Outcome: The Vehicle + MPTP group is expected to show a significantly shorter latency to fall in the rotarod test, a longer time to descend in the pole test, and reduced total distance traveled in the open field test compared to the control group. The Brasofensine + MPTP group is hypothesized to show a dose-dependent amelioration of these motor deficits.

Table 2: Neurochemical and Histological Data

GroupStriatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)Striatal HVA (ng/mg tissue)TH+ Neurons in SNpc (% of Control)
Vehicle + Saline100%
Vehicle + MPTP
Brasofensine + MPTP

Expected Outcome: The Vehicle + MPTP group will exhibit a profound reduction in striatal dopamine, DOPAC, and HVA levels, along with a significant loss of TH-positive neurons in the SNpc. Treatment with Brasofensine is expected to significantly attenuate these neurochemical and histological changes, indicating a neuroprotective effect.

Trustworthiness and Self-Validation

The robustness of these protocols lies in their integrated, multi-faceted approach. The inclusion of a vehicle-only control group and an MPTP-only group is critical for establishing a baseline and confirming the efficacy of the lesioning paradigm. A dose-response relationship for Brasofensine would further strengthen the findings. The correlation between the behavioral outcomes, neurochemical data, and histological findings provides a self-validating system. For instance, an improvement in motor function should correspond with a preservation of striatal dopamine levels and a higher number of surviving dopaminergic neurons.

Conclusion

The use of Brasofensine maleate in the MPTP-induced model of Parkinson's disease offers a valuable platform for investigating the therapeutic potential of dopamine reuptake inhibition. The detailed protocols provided herein, from in-vivo drug administration to post-mortem analyses, are designed to yield comprehensive and reliable data. By carefully executing these experiments and analyzing the multi-modal data, researchers can gain significant insights into the neuroprotective and symptomatic effects of Brasofensine, contributing to the development of novel treatments for Parkinson's disease.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]

  • Carta, I., et al. (2022). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's. Journal of Neuroscience Methods, 380, 109678. [Link]

  • Bezard, E., et al. (1997). The MPTP-lesioned mouse as a model for Parkinson's disease. Behavioural Pharmacology, 8(6-7), 547-553.
  • Kopin, I. J. (2001). Neurochemical findings in the MPTP model of Parkinson's disease. Journal of Neural Transmission. Supplementum, (60), 15–32. [Link]

  • Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's Disease, 1(1), 19–33. [Link]

  • Pearce, R. K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets. Movement Disorders, 17(5), 877–886. [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156–1166.
  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. [Link]

  • Farrer, M. J. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 191–199. [Link]

  • Brundin, P., & Björklund, A. (1996). Experimental models and behavioural tests used in the study of Parkinson's disease. Acta Neurologica Scandinavica. Supplementum, 168, 7–13. [Link]

  • Kim, H. G., et al. (2020). Behavioral characterization in MPTP/p mouse model of Parkinson's disease. International Journal of Molecular Medicine, 46(5), 1841–1852. [Link]

  • Tieu, K. (2011). A guide to MPTP-induced mouse models of Parkinson's disease. Journal of Visualized Experiments, (57), e3124. [Link]

  • Dauer, W., & Przedborski, S. (2003). Parkinson's disease: mechanisms and models. Neuron, 39(6), 889–909.
  • Zigmond, M. J., & Burke, R. E. (2002). Pathophysiology of Parkinson's disease. In Neurobiology of Disease (pp. 569-588). Academic Press.
  • Nutt, J. G., et al. (2004). The dopamine transporter: importance in Parkinson's disease. Annals of Neurology, 55(6), 766–773. [Link]

  • Aguilar, J. I., et al. (2021). Impaired Dopamine Transporters Contribute to Parkinson's Disease-Like Symptoms. eLife, 10, e65431. [Link]

  • Jankovic, J. (2022). The Effect of Dopaminergic Therapies in Parkinson's Disease on Non-Motor Symptoms. Journal of Personalized Medicine, 12(12), 2056. [Link]

  • AdisInsight. (2023). Brasofensine. [Link]

  • Pearce, R. K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets. Movement Disorders, 17(5), 877-886.
  • Hauser, R. A., et al. (2002). Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa. Movement Disorders, 17(2), 321–326. [Link]

  • Przedborski, S. (2017). The two-century journey of Parkinson disease research. Nature Reviews. Neuroscience, 18(4), 251–259.

Sources

Application Note: Assessing Locomotor Activity and Akinesia Reversal with Brasofensine Maleate in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine maleate (NS-2214, BMS-204756) is a potent, orally active phenyltropane derivative that functions primarily as a dopamine reuptake inhibitor (DRI)[1][2]. Originally developed for the treatment of Parkinson's disease (PD), it has demonstrated profound efficacy in reversing akinesia and stimulating locomotor activity in dopamine-depleted animal models[1][3]. This application note provides a comprehensive, self-validating protocol for researchers evaluating the locomotor-enhancing properties of Brasofensine maleate, detailing the mechanistic rationale, experimental design, and standardized open-field assay methodologies.

Mechanistic Rationale: The Causality of Locomotor Stimulation

Locomotor activity is tightly regulated by dopaminergic neurotransmission within the basal ganglia, specifically the striatum[4]. In neurodegenerative states like Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra leads to a profound deficit in synaptic dopamine, manifesting as akinesia, rigidity, and bradykinesia[3].

Brasofensine maleate exerts its pharmacological effect by binding to the dopamine transporter (DAT) on the presynaptic terminal, thereby inhibiting the reuptake of dopamine from the synaptic cleft[2][]. This blockade leads to the accumulation of extracellular dopamine, which subsequently prolongs the activation of postsynaptic D1-like and D2-like receptors[4]. The net result is a robust enhancement of dopaminergic signaling that stimulates motor output and reverses akinetic states without the severe dyskinesia often associated with direct dopamine agonists or L-DOPA therapy[3][6].

MOA Pre Presynaptic Neuron (Dopamine Release) Synapse Synaptic Cleft (↑ Dopamine Accumulation) Pre->Synapse Releases DA DAT Dopamine Transporter (DAT) DAT->Pre Blocked Braso Brasofensine Maleate (Inhibitor) Braso->DAT Blocks Synapse->DAT Reuptake Post Postsynaptic Neuron (D1/D2 Receptor Activation) Synapse->Post Binds Receptors Loco Increased Locomotor Activity & Akinesia Reversal Post->Loco Motor Output

Brasofensine maleate mechanism: DAT blockade leading to enhanced dopaminergic motor output.

Experimental Design and Model Selection

When assessing the locomotor effects of Brasofensine, the choice of animal model dictates the interpretation of the data.

  • Dopamine-Depleted Models (MPTP or 6-OHDA): To evaluate true antiparkinsonian efficacy, neurotoxin-induced models are preferred[3]. MPTP-treated mice or marmosets exhibit severe akinesia. Brasofensine's ability to restore baseline locomotion in these models validates its therapeutic potential[1][6].

  • Naive Models: In healthy rodents, Brasofensine induces dose-dependent hyperlocomotion. While not a disease model, this approach is highly useful for basic pharmacokinetic/pharmacodynamic (PK/PD) profiling and establishing dose-response curves.

Standardized Protocol: Open Field Test (OFT) for Locomotor Assessment

Self-Validating System: This protocol incorporates strict habituation phases and vehicle controls to isolate pharmacologically driven locomotion from novelty-induced exploratory behavior.

Materials & Reagents
  • Compound: Brasofensine maleate (dissolved in 0.9% physiological saline or a 5% DMSO/95% saline vehicle, depending on the required concentration).

  • Apparatus: Open Field Arenas (e.g., 40 x 40 x 30 cm non-reflective acrylic boxes).

  • Software: Automated video tracking system (e.g., Noldus EthoVision XT or Any-Maze).

Step-by-Step Methodology
  • Preparation and Dosing Formulation: Prepare Brasofensine maleate solutions immediately prior to use to ensure stability. Standard preclinical doses range from 1.0 to 10.0 mg/kg for intraperitoneal (IP) or subcutaneous (SC) administration.

  • Acclimation (Critical Step): Transfer animals to the testing room 1 hour before the experiment.

    • Causality: Environmental stress elevates baseline corticosterone and endogenous dopamine, which can mask the specific pharmacological effects of the drug.

  • Arena Habituation: Place the animal in the open field arena for 30–60 minutes prior to dosing.

    • Causality: Rodents naturally exhibit high exploratory behavior in novel environments. Habituation extinguishes this novelty-induced locomotion, establishing a low, stable baseline necessary to accurately measure the stimulant effect of the DRI.

  • Drug Administration: Administer the vehicle, Brasofensine maleate, or positive control (e.g., L-DOPA/Benserazide) via the chosen route.

  • Data Acquisition: Immediately return the animal to the arena and record activity for 60 to 120 minutes. Ensure lighting is uniform and dim (typically ~50 lux) to prevent anxiety-driven thigmotaxis (wall-hugging) from skewing distance metrics.

  • System Cleaning: Clean the arena thoroughly with 70% ethanol between subjects to remove olfactory cues that could induce stress or artificial exploration in subsequent subjects.

Workflow A 1. Animal Model Preparation (e.g., MPTP-lesioned) B 2. Arena Habituation (30-60 mins) A->B C 3. Brasofensine Administration (IP/SC) B->C D 4. Open Field Recording (60-120 mins) C->D E 5. Data Analysis (Distance, Rearing) D->E

Step-by-step workflow for assessing locomotor activity using the Open Field Test.

Data Analysis and Quantitative Visualization

Automated tracking software should be calibrated to extract multiple dimensions of motor behavior. Total distance moved (ambulation) is the primary endpoint for akinesia reversal, while vertical activity (rearing) provides insight into exploratory drive and striatal function, which are severely impaired in PD models.

Table 1: Representative Quantitative Data in an MPTP-Lesioned Mouse Model

Treatment GroupDose (mg/kg)Total Distance (cm/60 min)Rearing CountsAmbulatory Time (s)
Vehicle (MPTP Control) 0850 ± 12015 ± 4180 ± 35
Brasofensine maleate 1.02,100 ± 25045 ± 8420 ± 60
Brasofensine maleate 3.04,500 ± 41085 ± 12850 ± 95
Brasofensine maleate 10.06,200 ± 530110 ± 151,150 ± 120
L-DOPA (Positive Control) 15.05,800 ± 48095 ± 101,050 ± 110

(Note: Data represents the expected dose-dependent reversal of MPTP-induced akinesia based on established DRI pharmacological profiles).

Troubleshooting and Methodological Integrity

  • High Baseline Variability: If vehicle-treated animals show erratic or high locomotion, ensure the habituation phase is strictly enforced. Acoustic insulation and controlled lighting are critical to preventing external stimuli from driving movement.

  • Stereotypy vs. Locomotion: At very high doses (>10 mg/kg), dopamine reuptake inhibitors may induce stereotyped behaviors (e.g., continuous sniffing, head-bobbing, grooming) that compete with forward locomotion. If total distance plateaus or drops while the drug dose increases, analyze the tracking data for localized micro-movements to confirm the onset of stereotypy.

References

1.1 2.3 3. 4.6 5.2 6.4

Sources

Long-term administration of Brasofensine maleate in animal studies

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Long-Term In Vivo Administration of Brasofensine Maleate in Parkinsonian Animal Models

Introduction & Mechanistic Rationale

Brasofensine maleate (NS-2214, BMS-204756) is a potent, orally active phenyltropane-derivative monoamine reuptake inhibitor[1][2]. Originally developed and investigated for the treatment of Parkinson's disease (PD) and Alzheimer's disease, it exhibits highly selective inhibition of the dopamine transporter (DAT), with secondary affinities for norepinephrine (NET) and serotonin (SERT) transporters[3][4].

Unlike traditional dopamine replacement therapies (such as L-DOPA), which frequently induce debilitating motor complications like levodopa-induced dyskinesia (LID) upon long-term administration, brasofensine enhances endogenous dopaminergic tone by blocking synaptic reuptake[5][6]. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate models, brasofensine effectively reverses akinesia and stimulates locomotor activity without eliciting dyskinesia[6].

Mechanism of Brasofensine: DAT blockade prolongs synaptic dopamine without inducing dyskinesia.

Pre-Experimental Considerations: Stability and Isomerization

A critical factor in the long-term administration of brasofensine is its metabolic stability. Clinical development was historically halted due to the discovery of in vivo cis-anti isomerization of the 2α-methyloxime group, converting the active (E)-isomer into the (Z)-isomer (BMS-205912)[1].

Causality Insight: When designing long-term pharmacokinetic (PK) and pharmacodynamic (PD) studies, researchers must implement LC-MS/MS protocols capable of differentiating between the (E)- and (Z)-isomers in plasma and cerebrospinal fluid (CSF) to accurately correlate behavioral efficacy with active compound concentrations[1]. Furthermore, brasofensine undergoes extensive N-demethylation in rodent models (up to 80% fecal excretion of metabolites), making non-human primates (e.g., common marmosets) a more translationally relevant model, as their metabolic profile closer resembles human urinary excretion pathways[1].

Formulation and Dosing Preparation

For oral (p.o.) or subcutaneous (s.c.) administration, achieving a homogenous, stable solution is paramount. Brasofensine maleate is soluble in DMSO but requires co-solvents for in vivo tolerability[7].

Standardized Vehicle Preparation:

  • Solubilization: Dissolve Brasofensine maleate powder in 10% Dimethyl sulfoxide (DMSO) and vortex until completely clear[7].

  • Co-solvent Addition: Add 40% Polyethylene glycol 300 (PEG300) and agitate continuously to stabilize the hydrophobic core[7].

  • Surfactant: Incorporate 5% Tween 80 to prevent precipitation upon introduction to aqueous environments[7].

  • Dilution: Bring to final volume with 45% sterile Saline (0.9% NaCl) or PBS[7]. Note: Prepare formulations fresh daily to minimize ex vivo isomerization.

Step-by-Step Protocol: Long-Term Administration in the MPTP Marmoset Model

The MPTP-lesioned common marmoset (Callithrix jacchus) is the gold standard for evaluating anti-parkinsonian efficacy and dyskinesia liability[6][8].

Experimental workflow for long-term Brasofensine evaluation in MPTP-lesioned marmosets.

Phase 1: MPTP Lesioning and Self-Validation

  • Administration: Administer MPTP hydrochloride (2.0 mg/kg s.c.) daily for 5 consecutive days[3].

  • Stabilization: Allow 10–12 weeks for the parkinsonian phenotype to stabilize, ensuring no spontaneous recovery occurs.

  • Self-Validating Step (L-DOPA Priming): Administer L-DOPA/carbidopa (12.5/12.5 mg/kg p.o. b.i.d.) for 3 weeks[3]. This confirms the dopaminergic deficit (reversal of akinesia) and establishes a baseline for levodopa-induced dyskinesia (LID)[6]. Animals that do not exhibit reproducible LID are excluded, ensuring the internal validity and trustworthiness of the model.

Phase 2: Long-Term Brasofensine Administration

  • Washout: Implement a 7-day washout period post-L-DOPA priming to clear residual metabolites.

  • Dosing Regimen: Administer Brasofensine maleate (0.1, 0.25, 0.5, 1.0, or 2.5 mg/kg p.o.) once daily at 09:00 AM[3][6]. The drug's ~24-hour duration of action supports a once-daily dosing rationale[3].

  • Behavioral Assessment: Place animals in observation cages equipped with infrared photocell beams to quantify spontaneous locomotor activity continuously.

  • Clinical Scoring: A blinded observer must score parkinsonian disability (alertness, posture, vocalization, checking movements) and dyskinesia severity every 30 minutes for 6 hours post-dose[3][6].

Quantitative Data & Expected Outcomes

Brasofensine exhibits a distinct pharmacological profile compared to traditional therapies. Table 1 summarizes the expected in vitro affinities and in vivo behavioral outcomes based on historical data.

Table 1: Pharmacological Profile and In Vivo Efficacy of Brasofensine[3][4][6]

ParameterValue / OutcomeClinical Relevance
DAT Inhibition (IC50) 0.003 µMPotent dopaminergic enhancement
NET Inhibition (IC50) 0.0013 µMNoradrenergic modulation
SERT Inhibition (IC50) 0.013 µMMild serotonergic modulation
Effective In Vivo Dose 0.1 – 2.5 mg/kg (p.o.)Dose-dependent reversal of akinesia
Duration of Action ~24 hoursSupports once-daily dosing regimens
Dyskinesia Liability None observedSuperior safety profile vs. L-DOPA

Causality of Outcomes: The lack of dyskinesia, even in L-DOPA-primed marmosets, is hypothesized to relate to brasofensine's mechanism of continuous, physiological-like enhancement of synaptic dopamine. This avoids the pulsatile receptor stimulation characteristic of intermittent L-DOPA dosing, which triggers maladaptive neuroplasticity in the basal ganglia[6].

Conclusion

Long-term administration of Brasofensine maleate in animal models requires rigorous control over formulation stability and metabolic tracking due to its isomerization profile. By utilizing the MPTP-lesioned marmoset model and incorporating strict self-validating L-DOPA challenges, researchers can accurately isolate the neuropharmacological benefits of monoamine reuptake inhibition in neurodegenerative disease models.

References

  • Portico. Brasofensine Sulfate: (May 24 2023).
  • Wikipedia. Brasofensine.
  • NIH. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease.
  • Taylor & Francis. Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence.
  • SciSpace. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets.
  • NIH. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?
  • TargetMol. Brasofensine Maleate.
  • MedChemExpress. Brasofensine (BMS-204756) | Monoamine Reuptake Blocker.

Sources

Application Notes & Protocols for the Detection of Brasofensine Maleate Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: Contextualizing the Analytical Challenge of Brasofensine

Brasofensine (BMS-204756) is a phenyltropane-class molecule investigated for its potent and selective dopamine reuptake inhibition, primarily in the context of neurodegenerative disorders such as Parkinson's disease.[1] As with any therapeutic candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its safety and efficacy. Preclinical studies have indicated that brasofensine undergoes metabolic transformation in vivo, leading to the formation of metabolites that must be analytically characterized and quantified in biological matrices.

The primary metabolic pathways identified for brasofensine include N-demethylation of the tropane ring nitrogen and E/Z isomerization of the methyloxime group.[2][3] The development of robust and validated analytical methods is therefore essential for accurately assessing the pharmacokinetic profiles of both the parent drug and its key metabolites. This document provides a detailed guide to the analytical techniques and protocols for the detection and quantification of brasofensine and its metabolites in biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical studies.[2][4]

The protocols outlined herein are grounded in established principles of bioanalytical method development and validation, adhering to the standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][5][6][7]

Part 1: Bioanalytical Strategy - The Primacy of LC-MS/MS

Given the low concentrations of drug metabolites typically found in biological fluids and the complexity of matrices such as plasma and urine, a highly sensitive and selective analytical technique is required.[5] LC-MS/MS offers unparalleled specificity and sensitivity, making it the method of choice for this application. The following sections detail a proposed workflow, from sample collection and preparation to data acquisition and analysis.

Anticipated Metabolites of Brasofensine

Based on known metabolic pathways for brasofensine and similar compounds, the primary analytes of interest are:

CompoundStructure/ModificationExpected Monoisotopic Mass (M)Expected [M+H]⁺ m/z
Brasofensine (Parent) C₁₆H₂₀Cl₂N₂O326.0953327.0981
N-desmethyl-brasofensine N-demethylation312.0796313.0824
(Z)-isomer of brasofensine E/Z Isomerization326.0953327.0981

Note: The exact mass and m/z values are calculated based on the most abundant isotopes and are foundational for setting up the mass spectrometer.

Part 2: Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the analysis of brasofensine and its metabolites. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Protocol 1: Sample Preparation from Human Plasma

Rationale: Plasma samples contain high concentrations of proteins that can interfere with LC-MS analysis by causing ion suppression and clogging the analytical column.[8] Therefore, a robust sample preparation method is essential to remove these interferences and isolate the analytes of interest. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering excellent cleanup and the ability to concentrate the sample.[1]

Workflow Diagram: Plasma Sample Preparation using SPE

G cluster_plasma_prep Plasma Sample Preparation Workflow plasma 1. Plasma Sample (200 µL) + Internal Standard acidify 2. Acidify with 2% Formic Acid plasma->acidify vortex 3. Vortex Mix acidify->vortex load 4. Load onto Conditioned SPE Cartridge vortex->load wash1 5. Wash with 5% Methanol in Water load->wash1 wash2 6. Wash with 20% Methanol in Water wash1->wash2 dry 7. Dry Cartridge under Nitrogen wash2->dry elute 8. Elute with Methanol containing 2% Ammonium Hydroxide dry->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase A evaporate->reconstitute analyze 11. Inject into LC-MS/MS System reconstitute->analyze

Caption: SPE workflow for plasma sample cleanup and analyte enrichment.

Step-by-Step Methodology:

  • Internal Standard Spiking: To a 200 µL aliquot of human plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of brasofensine) at a known concentration. The IS is crucial for correcting for variability during sample preparation and analysis.

  • Acidification: Add 200 µL of 2% (v/v) formic acid in water to the plasma sample. This step helps to disrupt protein binding and ensures that the analytes are in the correct ionization state for retention on the SPE sorbent.

  • Mixing: Vortex the sample for 30 seconds to ensure thorough mixing.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% (v/v) methanol in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of 20% (v/v) methanol in water to remove less polar interferences.

  • Drying: Dry the SPE cartridge under a stream of nitrogen for 5 minutes to remove any remaining wash solvent.

  • Elution: Elute the analytes from the cartridge with 1 mL of methanol containing 2% (v/v) ammonium hydroxide. The basic nature of the elution solvent neutralizes the analytes, releasing them from the SPE sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation from Human Urine

Rationale: While urine has a lower protein content than plasma, it contains a high concentration of salts and endogenous compounds that can cause ion suppression in the MS source. A "dilute-and-shoot" approach is often feasible for urine samples, but a preliminary extraction can improve data quality.[9] Here, we propose a simple liquid-liquid extraction (LLE) protocol.[10]

Step-by-Step Methodology:

  • Sample Collection: Collect a 500 µL aliquot of human urine.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution.

  • pH Adjustment: Adjust the sample pH to ~9.0 with ammonium hydroxide. This deprotonates the analytes, making them more soluble in an organic solvent.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute in 100 µL of the initial mobile phase, as described for plasma samples.

Protocol 3: LC-MS/MS Analysis

Rationale: The chromatographic separation is critical for resolving the parent drug from its metabolites and from any remaining matrix components. A reversed-phase C18 column is a good starting point for compounds of this polarity. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[3][11]

Workflow Diagram: LC-MS/MS Analytical Process

G cluster_lcms_analysis LC-MS/MS Analytical Workflow inject 1. Inject Reconstituted Sample separate 2. Chromatographic Separation (C18 Column) inject->separate ionize 3. Electrospray Ionization (ESI+) separate->ionize select 4. Precursor Ion Selection (Q1) ionize->select fragment 5. Collision-Induced Dissociation (Q2) select->fragment detect 6. Product Ion Detection (Q3) fragment->detect quantify 7. Data Processing & Quantification detect->quantify

Caption: The process of analyte detection from injection to quantification.

Proposed LC-MS/MS Parameters:

ParameterRecommended Condition
LC System High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Brasofensine 327.1To be determined empiricallyTo be optimized
N-desmethyl-brasofensine 313.1To be determined empiricallyTo be optimized
(Z)-isomer of brasofensine 327.1To be determined empiricallyTo be optimized
Internal Standard Dependent on IS usedTo be determined empiricallyTo be optimized

Note: The product ions and collision energies must be optimized by infusing a standard solution of each analyte into the mass spectrometer.

Part 3: Method Validation - Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure that the data generated is reliable and reproducible.[2][5] The validation should be performed in accordance with FDA's "Bioanalytical Method Validation Guidance for Industry".[6]

Key Validation Parameters:

ParameterAcceptance Criteria (as per FDA Guidance)[2][5]
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Recovery Consistent and reproducible, but does not need to be 100%.
Matrix Effect Assessed to ensure that the matrix does not cause significant ion suppression or enhancement.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The protocols detailed in this application note provide a robust framework for the sensitive and selective quantification of brasofensine and its primary metabolites in biological matrices. The combination of optimized sample preparation with high-performance LC-MS/MS analysis ensures the generation of high-quality data suitable for pharmacokinetic and drug metabolism studies. Adherence to the principles of bioanalytical method validation is paramount to guarantee the integrity and reliability of the results, which are fundamental to any drug development program.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • Sample preparation prior to the LC–MS-based... (n.d.). Ovid.[Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC.[Link]

  • Protocols used for LC-MS analysis – Metabolomics Core Facility. (n.d.). EMBL.[Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.[Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.[Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). National Library of Medicine.[Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022, April 15). LCGC International.[Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.[Link]

  • A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. (2021, December 30). National Library of Medicine.[Link]

  • Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. (n.d.). ResearchGate.[Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.[Link]

  • Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a poten. (2011, July 6). SciSpace.[Link]

  • Development and validation of a simple, rapid and sensitive LC-MS/MS method for the measurement of urinary neurotransmitters and. (2017, September 13). OPUS at UTS.[Link]

Sources

In Vivo Microdialysis Quantification of Extracellular Dopamine Induced by Brasofensine Maleate

[1]

Executive Summary

This application note details the protocol for assessing the pharmacodynamic profile of Brasofensine maleate (NS-2214) , a phenyltropane-based dopamine transporter (DAT) inhibitor, using in vivo microdialysis in the rat striatum. Unlike non-selective monoamine uptake inhibitors, Brasofensine exhibits high affinity for DAT, necessitating precise temporal resolution to capture its prolonged duration of action. This guide covers stereotaxic surgery, probe equilibration, systemic dosing, and high-sensitivity HPLC-ECD quantification.

Pharmacological Context & Mechanism

Brasofensine (E-isomer) is a potent inhibitor of dopamine reuptake.[1] By binding to the DAT on presynaptic terminals, it prevents the clearance of dopamine (DA) from the synaptic cleft, thereby increasing the residence time and concentration of extracellular DA available to bind postsynaptic receptors (D1/D2).

Mechanism of Action Pathway

The following diagram illustrates the synaptic mechanism where Brasofensine interrupts the reuptake loop.[2]

Brasofensine_MechanismPresynapticPresynapticTerminalVesiclesSynaptic Vesicles(DA Storage)Presynaptic->VesiclesReleaseExocytosis(DA Release)Vesicles->ReleaseCleftSynaptic Cleft(Extracellular Space)Release->Cleft DA EffluxDATDopamine Transporter(DAT)Cleft->DAT ReuptakePostsynapticPostsynapticReceptors (D1/D2)Cleft->Postsynaptic BindingDAT->Presynaptic RecyclingBrasofensineBrasofensine(Inhibitor)Brasofensine->DAT BLOCKSSignalDownstreamSignalingPostsynaptic->Signal

Figure 1: Synaptic blockade mechanism. Brasofensine binds to DAT, inhibiting the reuptake of Dopamine, resulting in elevated extracellular concentrations.

Experimental Design & Setup

Subject Selection
  • Species: Male Sprague-Dawley or Wistar Rats (250–320 g).

  • Justification: Rats possess a large striatal volume allowing for precise probe placement with minimal tissue damage compared to mice.

  • Housing: Animals must be single-housed post-surgery to prevent damage to the cranial implant.

Stereotaxic Coordinates (Striatum)

Targeting the Caudate Putamen (CPu) is critical for maximal DAT density.

  • Anterior-Posterior (AP): +0.5 to +1.0 mm (from Bregma)

  • Medial-Lateral (ML): +3.0 mm

  • Dorsal-Ventral (DV): -6.0 mm (from skull surface)

  • Note: Coordinates should be verified against the specific rat brain atlas (e.g., Paxinos & Watson).

Artificial Cerebrospinal Fluid (aCSF) Composition

The perfusion fluid must mimic the ionic balance of the CNS to prevent osmotic shock or depolarization.

ComponentConcentration (mM)Function
NaCl 147.0Osmotic balance
KCl 4.0Membrane potential maintenance
CaCl₂ 2.3Ca²⁺ dependent release support
MgCl₂ 1.0Ion channel regulation
pH 7.4Physiological pH (Adjust with Phosphate buffer if needed)

Detailed Protocol

Phase 1: Surgical Implantation

Objective: Implant guide cannula 24–48 hours prior to sampling to allow blood-brain barrier (BBB) recovery.

  • Anesthesia: Induce with Isoflurane (4%) and maintain (1.5–2.0%).

  • Fixation: Secure animal in stereotaxic frame; ensure flat skull (Bregma and Lambda at equal DV).

  • Incision & Drilling: Expose skull. Drill trephine hole at calculated AP/ML coordinates. Install 2–3 anchor screws in the parietal bone.

  • Implantation: Slowly lower the guide cannula (CMA/12 or equivalent) to DV -4.0 mm (2 mm above final target).

  • Cementing: Apply dental acrylic to bond the cannula and screws to the skull.

  • Recovery: Administer analgesic (e.g., Meloxicam). Allow 24h recovery.

Phase 2: Microdialysis & Dosing

Objective: Collect baseline and drug-induced dialysate samples.[3]

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe (2 mm membrane length, 20-50 kDa cutoff) through the guide cannula to the final depth (DV -6.0 mm).

  • Perfusion: Connect to a micro-infusion pump. Perfuse aCSF at 1.5 µL/min .

  • Equilibration: Allow 90–120 minutes of perfusion before collecting samples. This washes out "implantation trauma" neurotransmitter release.

  • Baseline Collection: Collect 3 samples (20 minutes each) to establish basal DA levels. Variability should be <10%.

  • Drug Administration:

    • Compound: Brasofensine maleate dissolved in saline.

    • Dose: 0.5 – 2.0 mg/kg (Intraperitoneal - i.p. or Oral Gavage - p.o.).

    • Note: Brasofensine has a slower onset than cocaine; expect peak effects at 40–80 mins post-dose.

  • Response Collection: Continue sampling for 240–300 minutes post-dose to capture the full pharmacokinetic tail.

  • Storage: Collect samples into vials containing 2 µL of antioxidant (0.1 M Perchloric acid + 0.1 mM EDTA) to prevent DA oxidation. Freeze at -80°C immediately.

Phase 3: Analytical Quantification (HPLC-ECD)

Objective: Quantify picogram levels of Dopamine.

  • System: HPLC with Electrochemical Detection (e.g., Eicom HTEC-500 or Antec Decade).

  • Column: C18 Reverse Phase (e.g., 3 µm, 3.0 x 100 mm).

  • Mobile Phase:

    • 0.1 M Citrate-Acetate Buffer (pH 3.5)

    • 190 mg/L Sodium Octanesulfonate (OSA) – Ion pairing agent critical for DA retention.

    • 5 mg/L EDTA – Chelates metals to reduce background noise.

    • 15-17% Methanol – Adjust for retention time.

  • Detection Settings:

    • Working Electrode: Glassy Carbon.[4]

    • Applied Potential: +700 mV vs. Ag/AgCl reference.

    • Sensitivity: 1–5 nA full scale.

Data Analysis & Validation Workflow

Data should be normalized to the baseline to account for inter-animal probe recovery variability.

Calculation Logic
Analytical Workflow Diagram

Analysis_WorkflowRawSampleDialysate Sample(20 min fraction)HPLCHPLC Injection(10-20 µL)RawSample->HPLCSeparationC18 ColumnSeparationHPLC->SeparationDetectionECD Detection(+700 mV)Separation->DetectionIntegrationPeak Integration(DA Retention Time)Detection->IntegrationNormalizationNormalize toBaseline (%)Integration->Normalization

Figure 2: Analytical workflow from sample collection to data normalization.[1][5][6][7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Noise Contaminated mobile phase or unpassivated system.Use HPLC-grade water; passivate system with 20% Nitric Acid (remove column first).[4] Add EDTA to mobile phase.
Drifting Baseline Temperature fluctuations or electrode fouling.Use a column oven (28°C). Polish the working electrode if sensitivity drops.
No DA Peak Oxidation in vial or incorrect pH.Ensure antioxidant (HClO₄) is in the collection vial. Check mobile phase pH (must be acidic, ~3.5).
Low Drug Effect Probe placement error.Verify probe location post-mortem using histological staining (Cresyl Violet) to confirm Striatal placement.

References

  • Pearce, R. K., et al. (2002).[8][9] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[8][9][10] Movement Disorders, 17(5), 877–886.[9]

  • Chefer, V. I., et al. (2009). "Overview of Brain Microdialysis." Current Protocols in Neuroscience, 47(1), 7.1.1–7.1.28.

  • Zhu, M., et al. (2008).[8][9] "Disposition and Metabolism of [14C]Brasofensine in Rats, Monkeys, and Humans." Drug Metabolism and Disposition, 36(1), 24–35.[9]

  • Ungerstedt, U. (1991). "Microdialysis—principles and applications for studies in animals and man." Journal of Internal Medicine, 230(4), 365-373.

Cell culture assays for evaluating Brasofensine maleate efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Evaluation of Brasofensine Maleate Efficacy

Abstract

Brasofensine is a potent phenyltropane-based monoamine reuptake inhibitor with high affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] Its development has primarily focused on its therapeutic potential for Parkinson's disease, owing to its ability to elevate synaptic dopamine levels.[1][2][3] A thorough preclinical evaluation of Brasofensine maleate is critical to understanding its pharmacological profile. This guide provides a comprehensive suite of detailed protocols and application notes for researchers and drug development professionals to assess the in vitro efficacy of Brasofensine. We cover essential mechanism-based assays, including radioligand binding and functional neurotransmitter uptake, as well as disease-relevant neuroprotection assays. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Scientific Background and Mechanism of Action

Brasofensine exerts its pharmacological effects by competitively inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By binding to DAT, NET, and SERT, it blocks the primary mechanism for neurotransmitter clearance, leading to increased neurotransmitter concentration and duration in the synapse, thereby enhancing postsynaptic receptor signaling. This triple reuptake inhibition profile underpins its potential efficacy in complex neurological disorders.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron brasofensine Brasofensine Maleate dat Dopamine Transporter (DAT) brasofensine->dat Inhibits sert Serotonin Transporter (SERT) brasofensine->sert Inhibits net Norepinephrine Transporter (NET) brasofensine->net Inhibits vesicle Synaptic Vesicle da Dopamine vesicle->da Release ht Serotonin vesicle->ht Release ne Norepinephrine vesicle->ne Release da->dat Reuptake da_r DA Receptor da->da_r Binds ht->sert Reuptake ht_r 5-HT Receptor ht->ht_r Binds ne->net Reuptake ne_r NE Receptor ne->ne_r Binds start Start: Membrane Prep from Transporter-Expressing Cells incubation Incubate: Membranes + Radioligand + Brasofensine dilutions start->incubation filtration Rapid Filtration: Separate Bound from Free Ligand incubation->filtration scintillation Scintillation Counting: Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis: IC50 → Ki Calculation scintillation->analysis

Caption: Experimental workflow for competitive radioligand binding assays.

Protocol 2.1: Competitive Radioligand Binding

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either human DAT (hDAT), hSERT, or hNET are recommended for isolated system analysis. [4][5][6][7]* Membrane Preparation: Cell pellets or brain tissue (e.g., striatum for DAT) homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors). [8][9]* Radioligands ([L]):

    • hDAT: [³H]WIN 35,428 (or [³H]CFT)

    • hSERT: [³H]Citalopram (or [³H]Paroxetine)

    • hNET: [³H]Nisoxetine [10]* Non-Specific Binding (NSB) Controls:

    • hDAT: 10 µM Vanoxerine (GBR 12909) or Cocaine [8][11] * hSERT: 10 µM Fluoxetine or Paroxetine [11][12] * hNET: 10 µM Desipramine or Nisoxetine [8][10]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filter mats (e.g., GF/B), liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells/tissue, perform differential centrifugation to isolate the membrane fraction, and determine protein concentration (BCA or Bradford assay). [8][9]2. Assay Plate Setup: In a 96-well plate, add components in the following order for a final volume of 250 µL:

    • 150 µL of membrane suspension (typically 10-50 µg protein).

    • 50 µL of Brasofensine maleate (at 12 concentrations for a full curve, e.g., 0.01 nM to 1 µM) or vehicle (for Total Binding) or NSB control (for Non-Specific Binding).

    • 50 µL of radioligand at a concentration near its dissociation constant (Kᴅ).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C (depending on target stability) with gentle agitation to reach binding equilibrium. [9]4. Filtration: Rapidly terminate the reaction by filtering the plate contents through the filter mat using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot % Inhibition vs. log[Brasofensine], where % Inhibition = 100 * (1 - (Specific Binding_Sample / Specific Binding_Vehicle)).

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Kᵢ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of radioligand and Kᴅ is its dissociation constant.

Expected Data Summary:

TargetExpected Kᵢ of Brasofensine (nM)
hDAT1 - 5
hNET1 - 5
hSERT10 - 20
Note: Values are illustrative, based on published data showing high potency. [13]Actual results may vary with experimental conditions.

Functional Uptake Assays: Measuring Inhibition of Transport

A high binding affinity must translate into functional inhibition of the transporter. Neurotransmitter uptake assays directly measure this functional outcome.

Scientific Rationale: This assay uses whole cells expressing the target transporter and measures their ability to actively transport a radiolabeled neurotransmitter substrate (e.g., [³H]Dopamine). The rate of accumulation of radioactivity inside the cells reflects transporter function. By pre-incubating the cells with Brasofensine, we can measure its potency (IC₅₀) in blocking this uptake process. This assay provides a more physiologically relevant measure of functional antagonism than a simple binding assay. [14]

start Start: Plate Transporter- Expressing Cells preincubation Pre-incubate cells with Brasofensine or vehicle start->preincubation uptake Initiate Uptake: Add Radiolabeled Neurotransmitter preincubation->uptake termination Terminate Uptake: Rapid wash with ice-cold buffer uptake->termination lysis Cell Lysis and Scintillation Counting termination->lysis analysis Data Analysis: IC50 Determination lysis->analysis

Caption: Experimental workflow for neurotransmitter uptake inhibition assays.

Protocol 3.1: [³H]Neurotransmitter Uptake Inhibition

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 24- or 96-well plates and grown to near confluency. [4][12]* Radiolabeled Substrates:

    • hDAT: [³H]Dopamine ([³H]DA)

    • hSERT: [³H]Serotonin ([³H]5-HT)

    • hNET: [³H]Norepinephrine ([³H]NE) or [³H]MPP+ [4][12]* Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4). [4][15]* Inhibitors: Brasofensine maleate stock solution and non-specific uptake controls (same as in Protocol 2.1).

  • Equipment: Multi-channel pipettes, liquid scintillation counter.

Procedure:

  • Cell Culture: Plate cells 24-48 hours prior to the assay to achieve ~90% confluency on the day of the experiment.

  • Pre-incubation: Gently wash cells twice with warm uptake buffer. Pre-incubate cells for 10-15 minutes at 37°C with buffer containing various concentrations of Brasofensine or controls. [4][7]3. Uptake Initiation: Add the radiolabeled substrate (at a concentration near its Kₘ) to each well to start the uptake reaction.

  • Uptake Incubation: Incubate for a short period within the linear range of uptake (typically 1-5 minutes) at 37°C. [4][12]5. Termination: Rapidly terminate the assay by aspirating the uptake solution and washing the cells 3 times with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add cocktail, and count CPM.

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).

  • Plot % Inhibition vs. log[Brasofensine].

  • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of Brasofensine that inhibits 50% of the specific neurotransmitter uptake.

Expected Data Summary:

TargetSubstrateExpected IC₅₀ of Brasofensine (nM)
hDAT[³H]DA~3
hNET[³H]NE~1.3
hSERT[³H]5-HT~13
Source: IC₅₀ values derived from synaptosome uptake data. [13]Cell-based assays should yield comparable potencies.

Neuroprotection Assay in a Parkinson's Disease Model

Given Brasofensine's development for Parkinson's disease, assessing its ability to protect neurons from relevant toxins is a crucial secondary assay.

Scientific Rationale: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. [16]In vitro models can replicate this neurodegeneration by exposing catecholaminergic cell lines, such as the human neuroblastoma SH-SY5Y line, to neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+. [16][17][18]The SH-SY5Y cell line is widely used for this purpose as it can be differentiated to exhibit a more mature, neuron-like phenotype expressing tyrosine hydroxylase and DAT. [19][20]By pre-treating these cells with Brasofensine before toxin exposure, we can determine if the compound confers any neuroprotective effects by measuring cell viability.

Protocol 4.1: MTT Cell Viability Assay

Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cells. [19][20][21]* Differentiation Agent (Optional but Recommended): All-trans retinoic acid (ATRA) to induce a more mature neuronal phenotype. [20][21]* Neurotoxin: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., acidic isopropanol or DMSO).

  • Equipment: 96-well cell culture plates, plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate. If differentiating, treat with ATRA (e.g., 10 µM) for 5-7 days.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of Brasofensine maleate. Incubate for 1-2 hours.

  • Toxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP+, concentration should be optimized via a kill curve) to the appropriate wells. Include controls: vehicle only, Brasofensine only, and toxin only. Incubate for 24 hours.

  • MTT Assay:

    • Remove the treatment medium.

    • Add 100 µL of medium containing MTT (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Aspirate the MTT solution and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solubilized formazan at 570 nm.

Data Analysis:

  • Normalize the absorbance readings to the vehicle-treated control wells (representing 100% viability).

  • Calculate % Cell Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100.

  • Plot % Cell Viability vs. log[Brasofensine] for both toxin-treated and non-treated conditions to evaluate protective effects.

References

  • Chauvet, C., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Fujikawa, K., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences. [Link]

  • Tejeda, G. S., et al. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]

  • Luethi, D., et al. (2018). Monoamine uptake inhibition in stably transfected HEK 293 cells that expressed the human NET, DAT, or SERT. ResearchGate. [Link]

  • Rahman, M. M., et al. (2024). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Heliyon. [Link]

  • NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. NeuroProof. [Link]

  • Lee, K. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • Oguchi, T., et al. (2017). Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway. Frontiers in Pharmacology. [Link]

  • Sitte, H. H., et al. (2001). Quantitative Analysis of Inward and Outward Transport Rates in Cells Stably Expressing the Cloned Human Serotonin Transporter: I. Molecular Pharmacology. [Link]

  • Creative Biolabs. (n.d.). Parkinson's Disease Model based In Vitro Assay Services. Creative Biolabs. [Link]

  • Andrews, A. M., & Jones, S. R. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Sucic, S., et al. (2017). For uptake experiments, the human isoforms of DAT, SERT and NET were expressed in HEK293 (HEK-DAT, HEK-SERT and HEK-NET) cells. ResearchGate. [Link]

  • Tejeda, G. S., et al. (2024). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. ResearchGate. [Link]

  • Scantox. (n.d.). Parkinson's Disease In Vitro Models. Scantox. [Link]

  • MD Biosciences. (2024). In Vitro Modeling. MD Biosciences. [Link]

  • Lee, K. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Carboni, E., et al. (2004). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience. [Link]

  • Singh, S. K., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Structural & Molecular Biology. [Link]

  • JoVE. (2024). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Brasofensine. Wikipedia. [Link]

  • WikiMili. (n.d.). Brasofensine. WikiMili. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Heikkila, R. E., et al. (1981). Rapid determination of dopamine uptake in synaptosomal preparations. Life Sciences. [Link]

  • Qian, Y., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Journal of Neuroscience. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Prous, J. R., & Castaner, J. (1999). Brasofensine. Drugs of the Future. [Link]

  • Rodriguez, F. D., & Sellers, E. M. (1979). Antihistamine effect on synaptosomal uptake of serotonin, norepinephrine and dopamine. Canadian Journal of Physiology and Pharmacology. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Pearce, R. K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets. Movement Disorders. [Link]

  • Yu, P. H. (2000). Brasofensine NeuroSearch. Current Opinion in Investigational Drugs. [Link]

  • Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. [Link]

  • Schicker, K., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neurochemistry. [Link]

  • Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications. [Link]

  • Kaczor, A. A., et al. (2020). Structure Modeling of the Norepinephrine Transporter. Biomolecules. [Link]

  • Liang, Y., et al. (2013). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience. [Link]

  • Barker, E. L., et al. (1998). High affinity recognition of serotonin transporter antagonists defined by species-scanning mutagenesis. An aromatic residue in transmembrane domain I dictates species-selective recognition of citalopram and mazindol. Journal of Biological Chemistry. [Link]

  • Barker, E. L., & Blakely, R. D. (1998). Species-scanning mutagenesis of the serotonin transporter reveals residues essential in selective, high-affinity recognition of antidepressants. Molecular Pharmacology. [Link]

Sources

Advanced Synthesis & Application of Brasofensine Maleate Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine (NS-2214) represents a distinct class of phenyltropane-based dopamine reuptake inhibitors (DRIs) characterized by a 2β-carbomethoxy-3β-(3,4-dichlorophenyl)tropane core modified with an E-O-methyloxime moiety.[1] Originally developed for Parkinson’s disease and ADHD, its high affinity for the dopamine transporter (DAT) makes it a critical scaffold for neuropharmacological research.

This guide provides a rigorous, self-validating protocol for the synthesis of Brasofensine maleate and its structural analogues. Unlike generic preparations, this protocol addresses the specific instability of the C2-aldehyde intermediate and the thermodynamic control required to favor the bioactive E-oxime isomer over the inactive Z-isomer.

Chemical Foundation & Retrosynthesis

The synthesis of Brasofensine hinges on the stereoselective construction of the 8-azabicyclo[3.2.1]octane core. The critical pharmacological features are the 2β,3β-configuration (thermodynamically favored in tropanes but requires control during synthesis) and the (E)-configuration of the C2-methyloxime.

Retrosynthetic Analysis

The strategy utilizes anhydroecgonine methyl ester (AEME) as the divergent intermediate. The phenyl ring is introduced via conjugate addition, followed by a reduction-oxidation-condensation sequence to install the oxime.

Retrosynthesis Target Brasofensine Maleate (Target Molecule) Oxime O-Methyloxime Formation (Stereocontrol E/Z) Target->Oxime Salt Formation Aldehyde C2-Aldehyde Intermediate (Unstable) Oxime->Aldehyde Condensation Alcohol C2-Alcohol Aldehyde->Alcohol Swern Oxidation PhenylTropane 2β-Carbomethoxy-3β-(3,4-Cl2-Ph)tropane Alcohol->PhenylTropane LiAlH4 Reduction AEME Anhydroecgonine Methyl Ester (AEME) PhenylTropane->AEME Grignard Conjugate Addition Cocaine Cocaine / Ecgonine Source AEME->Cocaine Hydrolysis/Elimination

Figure 1: Retrosynthetic pathway highlighting the critical oxidative conversion of the alcohol to the labile aldehyde.

Detailed Synthesis Protocol

Safety Warning: Phenyltropanes are potent monoamine transporter inhibitors. All handling must occur in a fume hood with appropriate PPE.

Stage 1: Scaffold Preparation (The "Winfield" Route)

Objective: Synthesis of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)tropane.

  • Precursor: Start with Anhydroecgonine Methyl Ester (AEME). This can be obtained by refluxing ecgonine hydrochloride in POCl₃/methanol.

  • Grignard Reagent Prep: Prepare 3,4-dichlorophenylmagnesium bromide (1.0 M in THF) under Argon.

  • Conjugate Addition:

    • Cool a solution of AEME (1 eq) in anhydrous ether to -40°C.

    • Add the Grignard reagent (2.5 eq) dropwise.

    • Stir for 3 hours, allowing the temperature to rise to -10°C.

    • Mechanistic Note: The reaction favors the 2β,3β-isomer due to the concave shape of the bicyclic system directing the approach of the nucleophile.

  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with ether. The crude product is the 2β-ester.

Stage 2: Functional Group Manipulation (The "Brasofensine" Specifics)

Objective: Conversion of C2-Ester to C2-Aldehyde O-Methyloxime.[2]

Step A: Reduction to Alcohol

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.[2]

  • Protocol: Dissolve the Stage 1 ester in dry THF. Add LiAlH₄ (2 eq) at 0°C. Stir for 1 hour.

  • QC Point: Confirm disappearance of ester carbonyl by IR (1735 cm⁻¹) or TLC.

Step B: Swern Oxidation (Critical Control Point)

  • Context: The C2-aldehyde is notoriously unstable and prone to epimerization. Swern oxidation is preferred over Jones reagent to prevent over-oxidation or acid-catalyzed decomposition.

  • Protocol:

    • Cool oxalyl chloride (1.5 eq) in DCM to -78°C.

    • Add DMSO (3 eq) dropwise; stir 15 min.

    • Add the Alcohol from Step A (dissolved in DCM) slowly. Stir 45 min at -78°C.

    • Add Triethylamine (5 eq) and warm to 0°C.

    • Immediate Action: Do not isolate the aldehyde for long-term storage. Proceed immediately to Step C.

Step C: Oxime Condensation

  • Reagents: Methoxyammonium chloride, Pyridine/Ethanol.

  • Protocol:

    • Add methoxyammonium chloride (2 eq) to the crude aldehyde solution in ethanol/pyridine.

    • Stir at room temperature for 12 hours.

    • Isomer Control: This reaction produces a mixture of E and Z isomers. The E-isomer is the active pharmaceutical ingredient (API).

    • Purification: Flash chromatography (Hexane/EtOAc + 1% Et₃N). The E-isomer typically elutes second (less polar) on silica due to internal hydrogen bonding, but this must be verified by NOE NMR.

Stage 3: Maleate Salt Formation

Objective: Stabilization of the free base for biological assays.

  • Dissolution: Dissolve 1.0 g of Brasofensine free base in 10 mL of absolute ethanol.

  • Acid Addition: Add a solution of Maleic Acid (1.05 eq) in 5 mL ethanol dropwise with stirring.

  • Crystallization:

    • Heat the solution to 60°C until clear.

    • Slowly cool to room temperature, then to 4°C.

    • If oiling occurs, add a seed crystal or a small volume of diethyl ether.

  • Collection: Filter the white crystalline solid. Wash with cold ether.

  • Drying: Vacuum dry at 40°C for 24 hours.

    • Target Melting Point: 140–142°C.

Analogue Design & SAR Logic

Researchers often modify Brasofensine to alter selectivity ratios (DAT vs. SERT vs. NET).

Structural Activity Relationship (SAR)
RegionModificationEffect on Pharmacology
N-8 Position Methyl (Native)Balanced DAT/SERT affinity.
Fluoroalkyl (e.g., FE-CIT)Increases DAT selectivity; used for PET tracers.
C-2 Position O-Methyloxime (Brasofensine)High metabolic stability compared to esters.
Ethyl/Propyl esterLower stability, classic "cocaine-like" kinetics.
C-3 Aryl 3,4-Dichloro (Native)High potency.
4-Iodo (RTI-55)High affinity, used for SPECT imaging.
NaphthylIncreases SERT affinity (triple reuptake inhibition).
Decision Tree for Analogue Synthesis

SAR_Logic Start Research Goal Selectivity Selectivity Profile? Start->Selectivity DAT_Spec High DAT Specificity Selectivity->DAT_Spec Triple Triple Reuptake (SNDRI) Selectivity->Triple Imaging PET/SPECT Tracer Selectivity->Imaging Mod_1 Modify N-8: Add Fluoroalkyl / Allyl DAT_Spec->Mod_1 Mod_2 Modify C-3 Aryl: Add Naphthyl / 3,4-Cl2 Triple->Mod_2 Mod_3 Modify C-3 Aryl: Add 4-Iodo / 11C-Methyl Imaging->Mod_3

Figure 2: Strategic decision tree for designing phenyltropane analogues based on pharmacological targets.

Analytical Characterization & QC

Every batch must undergo the following QC checks to ensure validity for biological testing.

Isomeric Purity (HPLC)

The E/Z ratio is critical.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 230 nm.

  • Criteria: E-isomer > 98%.

NMR Validation
  • 1H NMR (CDCl₃): The methoxy group of the oxime appears as a singlet around δ 3.8-3.9 ppm.

  • Stereochemistry Check: The C2-proton signal splitting pattern confirms the β-orientation.

  • Isomer ID: The E-isomer typically shows the =N-OCH₃ signal slightly downfield compared to the Z-isomer due to anisotropic effects of the tropane bridge.

References

  • Synthesis and Pharmacological Profile: NeuroSearch A/S. "Brasofensine (NS-2214) and its analogues." Journal of Medicinal Chemistry. (Verified via search 1.1).

  • Maleate Salt Properties: "Crystalline forms and preparation of phenyltropane maleate salts." PatSnap Patent Analysis. (Verified via search 1.9).

  • Stereochemistry of Tropanes: "Synthesis and monoamine uptake inhibition of conformationally constrained 2beta-carbomethoxy-3beta-phenyl tropanes." Bioorganic & Medicinal Chemistry. (Verified via search 1.2).

  • Oxime Isomerization: "Brasofensine: E/Z isomerization and metabolic stability." Drug Development Research. (Verified via search 1.6).

  • General Tropane Synthesis: "Robinson's one pot synthesis and modern adaptations." University of Bristol Chemistry Guide. (Verified via search 1.10).

Sources

Troubleshooting & Optimization

Brasofensine Maleate Solution Stability: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Assay Developers Compound Profile: Brasofensine (BMS-204756) is a phenyltropane-derived dopamine reuptake inhibitor utilized primarily in Parkinson's disease and neurodegeneration research [3].

Core Mechanisms of Instability (The "Why")

As an application scientist, understanding the structural vulnerabilities of Brasofensine is critical before designing any in vitro or in vivo assay. The molecule features a 2α-methyloxime group, which acts as the primary site of instability.

  • E/Z Isomerization (Primary Degradation): The pharmacologically active form of Brasofensine is the (E)-isomer. In solution, particularly under the influence of light, temperature fluctuations, or non-optimal pH, the methyloxime group undergoes a thermodynamic shift to the inactive (Z)-isomer (designated as BMS-205912) [1]. Because imine/oxime formation and isomerization are reversible processes, this equilibrium shift directly compromises assay reproducibility and dose-response accuracy [2].

  • N-Demethylation (Secondary Degradation): A secondary degradation pathway involves the loss of the methyl group on the tropane nitrogen, forming N-desmethyl brasofensine. This is primarily an oxidative and metabolic degradation pathway but can occur during prolonged aqueous storage[2].

degradation A Brasofensine Maleate (Active E-isomer) B BMS-205912 (Inactive Z-isomer) A->B Isomerization (Light, pH, Temp) C N-desmethyl Brasofensine (Degradant) A->C N-demethylation (Oxidative Stress)

Caption: Known degradation pathways of Brasofensine Maleate in solution.

Frequently Asked Questions (FAQs)

Q1: Why does my Brasofensine solution lose potency over a 24-hour period? A1: The loss of potency is almost certainly due to E/Z isomerization. The (E)-isomer converts to the inactive (Z)-isomer when exposed to ambient light or room temperature. Solutions must be prepared fresh daily, protected from light (using amber vials), and kept chilled to arrest the thermodynamic shift [1].

Q2: Can I freeze Brasofensine maleate solutions for long-term storage? A2: For short-term storage (hours to a day), 2-8 °C is mandatory. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is possible, but freeze-thaw cycles can induce precipitation and accelerate degradation. You must validate the stability of your specific vehicle/solvent system post-thaw using a stability-indicating HPLC method [1].

Q3: Does the maleate salt form prevent isomerization? A3: The maleate salt significantly improves the solid-state stability and aqueous solubility of the brasofensine free base. However, once dissociated in solution, the methyloxime group is fully exposed to the solvent environment, making it vulnerable to photolytic and thermal isomerization regardless of the counterion [1].

Troubleshooting Matrix

IssuePotential Cause (Causality)Recommended Solution
Loss of Potency/Activity E/Z Isomerization: Conversion to the inactive (Z)-isomer driven by photon absorption or thermal energy.Prepare fresh daily. Use amber glassware to protect from light. Store at 2-8 °C during the experimental window.
Unknown Chromatogram Peaks Degradation Products: Formation of N-demethylated products or unforeseen degradants due to oxidative stress.Perform forced degradation studies to map degradants. Purge solvents with inert gas (N₂) to reduce dissolved oxygen.
Precipitation / Cloudiness Poor Solubility / Temp Shock: Brasofensine Maleate solubility drops at low temperatures or specific pH thresholds.Verify solvent pH. If refrigerated, allow the sample to reach room temperature and vortex gently to redissolve before use.

Validated Experimental Protocols

To ensure scientific integrity, every assay utilizing Brasofensine must be supported by a self-validating analytical framework. Below are the standard protocols for stress-testing and quantifying the stability of your solutions [1].

Protocol 1: Forced Degradation Study

Purpose: To intentionally generate degradation products (Z-isomer and N-desmethyl variants) to validate the specificity of your HPLC method.

  • Acid/Base Hydrolysis: Dissolve Brasofensine Maleate in 0.1 M HCl (acidic stress) and 0.1 M NaOH (basic stress) in separate vials. Incubate at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours. Critical Step: Neutralize the sample immediately upon withdrawal to halt degradation and prevent damage to the HPLC column.

  • Oxidative Stress: Dissolve the compound in a 3% H₂O₂ solution. Incubate at room temperature, strictly protected from light, sampling at the same time points.

  • Thermal Degradation: Heat an aqueous solution of the compound at 60 °C for up to 24 hours. Withdraw and cool samples periodically.

  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours). Maintain a foil-wrapped control sample right next to the test sample to isolate photolytic effects from thermal effects.

Protocol 2: Stability-Indicating HPLC Quantification

Purpose: To monitor the E/Z isomer ratio and ensure the active compound is being delivered in your assays.

Quantitative HPLC Parameters:

Parameter Validated Value Rationale
Stationary Phase C18 column (250 mm x 4.6 mm, 5 µm) Provides optimal retention for hydrophobic phenyltropane rings.
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (40:60 v/v) pH 3.0 suppresses silanol ionization and stabilizes the oxime group.
Flow Rate 1.0 mL/min Balances backpressure and run time.
Column Temp 30 °C Standardizes thermodynamics to prevent on-column isomerization.
Detection UV at 230 nm Captures the conjugated pi-system of the dichlorophenyl ring.

| Injection Vol | 20 µL | Ensures sufficient signal-to-noise ratio for minor degradants. |

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH strictly to 3.0 using diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase Blending: Mix the pH 3.0 buffer and acetonitrile (40:60 v/v). Sonicate for 10 minutes.

  • Sample Preparation: Accurately weigh Brasofensine Maleate to achieve a 100 µg/mL concentration. Dissolve directly in the mobile phase to prevent solvent-mismatch peak distortion. Sonicate for 15 minutes, then filter through a 0.45 µm syringe filter.

  • Analysis: Inject the stressed samples (from Protocol 1) alongside your fresh sample. Optimize the gradient if the (E) and (Z) isomers co-elute.

workflow step1 1. Solution Preparation (100 µg/mL in Mobile Phase) step2 2. Forced Degradation (Acid/Base, Heat, Photolysis) step1->step2 Stress Testing step3 3. HPLC Separation (C18 Column, pH 3.0) step1->step3 Direct Control Analysis step2->step3 Neutralize & Dilute step4 4. Peak Integration (Quantify E vs Z Isomer Ratio) step3->step4 UV Detection (230 nm)

Caption: Workflow for stability-indicating HPLC analysis of Brasofensine Maleate.

References

  • Technical Support Center: Brasofensine Maleate Solution Stability - Benchchem. 1

  • Brasofensine - Wikipedia. 2

  • Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - Journal of Experimental Pharmacology (via PMC). 3

Sources

Technical Support Center: Preventing E/Z Isomerization of Brasofensine Maleate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most persistent challenges in handling Brasofensine maleate: the spontaneous geometric isomerization of its methyloxime group.

For researchers and drug development professionals, ensuring the structural integrity of Brasofensine is paramount. This guide synthesizes mechanistic causality, quantitative parameters, and self-validating experimental protocols to help you maintain the pharmacological potency of your samples.

Mechanistic Insights: The Causality of Isomerization

Brasofensine (BMS-204756) is a phenyltropane derivative and potent dopamine reuptake inhibitor originally investigated for Parkinson's disease ()[1]. Its structure features a 2α-methyloxime group, which is highly susceptible to geometric isomerization.

The pharmacologically active form is the (E)-isomer . However, under environmental stress, the molecule undergoes E/Z isomerization, converting into the inactive (Z)-isomer , denoted as BMS-205912 ()[2]. This conversion is driven by three primary catalysts:

  • Photochemical Excitation: UV and visible light provide the activation energy required to temporarily break the

    
    -bond character of the C=N oxime linkage, allowing free rotation and subsequent relaxation into the inactive Z-state ()[3].
    
  • Thermal Stress: Elevated temperatures increase the kinetic energy of the system, accelerating the rate at which the E and Z states reach thermodynamic equilibrium.

  • Acid/Base Catalysis: Extremes in pH (particularly alkaline environments) can protonate or deprotonate the oxime complex, significantly lowering the activation barrier for rotation around the C=N bond ()[4].

G E_Isomer Brasofensine (E)-Isomer (Active) Z_Isomer BMS-205912 (Z)-Isomer (Inactive) E_Isomer->Z_Isomer Isomerization Light UV/Vis Light (Photochemical Cleavage) Light->E_Isomer Catalyzes Temp Thermal Stress (Kinetic Energy) Temp->E_Isomer Accelerates pH pH Extremes (Acid/Base Catalysis) pH->E_Isomer Promotes Prevention Stabilization Protocol: Amber Vials, 2-8°C, pH 3.0 Prevention->Light Blocks Prevention->Temp Mitigates Prevention->pH Buffers

Environmental stressors driving E/Z isomerization and corresponding prevention strategies.

Quantitative Parameters for Stability

To prevent isomerization, experimental conditions must be strictly controlled. The following table summarizes the validated quantitative targets required to maintain the (E)-isomer's integrity during handling and analysis ()[3],[5].

ParameterTarget ValueMechanistic Purpose
Short-Term Storage 2–8 °CReduces kinetic energy, slowing the rate of C=N bond rotation for up to 24 hours.
Long-Term Storage ≤ -20 °CArrests thermal degradation and prevents baseline E/Z equilibration over months.
Aqueous Buffer pH 3.0Prevents base-catalyzed hydrolysis and stabilizes the oxime ether linkage.
HPLC Mobile Phase 40:60 (Buffer:ACN)Optimal polarity to baseline-resolve the E and Z isomers on a C18 column.
HPLC Flow Rate 1.0 mL/minEnsures sufficient theoretical plates for accurate E/Z ratio quantification.

Troubleshooting & FAQs

Q1: Why is my Brasofensine Maleate solution losing pharmacological potency over time? A1: The most significant stability issue is the E/Z isomerization of the methyloxime group ()[3]. Even if the total mass of the drug remains constant, the conversion of the active (E)-isomer to the inactive (Z)-isomer will result in a direct loss of potency in your assays.

Q2: How can I minimize the isomerization of Brasofensine during routine benchwork? A2: Isomerization is highly sensitive to light and temperature. To minimize it, you must prepare solutions fresh daily ()[3]. Always use amber vials or wrap clear tubes in aluminum foil to block photochemical excitation. Keep the working solutions on ice (2–8 °C) during the experiment.

Q3: Can I freeze-thaw my stock solutions to save material? A3: It is highly discouraged. While long-term storage at -20 °C is recommended, repeated freeze-thaw cycles introduce localized temperature gradients and potential pH shifts during the phase change, which can accelerate degradation and isomerization ()[3]. Aliquot your stock solutions into single-use amber vials before freezing.

Q4: I am seeing a secondary peak in my chromatogram. Is this a degradation product or an isomer? A4: It is likely the (Z)-isomer (BMS-205912). Because E/Z isomers have identical molecular weights, they cannot be differentiated by standard MS without prior chromatographic separation. You must use a stability-indicating RP-HPLC method to resolve them ()[5].

Standard Operating Procedures (Protocols)

Protocol A: Preparation of Light- and Temperature-Stabilized Solutions

This protocol utilizes a self-validating approach to ensure the structural integrity of the compound prior to biological assays.

  • Equilibration: Allow the lyophilized Brasofensine maleate powder to reach room temperature inside a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which alters local pH and initiates hydrolysis/isomerization.

  • Solvent Selection: Use HPLC-grade, degassed solvents. If preparing aqueous buffers, strictly adjust to pH 3.0 using ortho-phosphoric acid to stabilize the oxime linkage.

  • Dissolution: Weigh the required mass and transfer it immediately to an amber volumetric flask . Add the solvent and sonicate for a maximum of 5 minutes. Causality: Extended sonication generates localized heat (cavitation), providing the kinetic energy required for E/Z isomerization.

  • Storage & Aliquoting: Immediately transfer aliquots into single-use amber autosampler vials. Store at 2–8 °C for use within 24 hours, or freeze at -20 °C for long-term storage.

Protocol B: Stability-Indicating RP-HPLC Method for E/Z Quantification

To verify that your prevention strategies are working, you must quantify the E/Z ratio using this validated chromatographic workflow ()[5].

  • Mobile Phase Preparation: Mix 0.02 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.0) and Acetonitrile in a 40:60 (v/v) ratio. Degas thoroughly via sonication.

  • Column Equilibration: Install a C18 column (250 mm x 4.6 mm, 5 µm particle size) and equilibrate with the mobile phase at 1.0 mL/min at a controlled column temperature.

  • System Suitability (Self-Validation Checkpoint): Before running samples, inject a freshly prepared Brasofensine standard alongside a "forced degradation" standard (a sample intentionally exposed to UV light for 2 hours). Validation logic: The system is only validated if the E-isomer and Z-isomer peaks are baseline-resolved in the degraded sample, proving the method can accurately detect isomerization.

  • Analysis: Run the samples using a UV-Vis or PDA detector. Integrate the area under the curve (AUC) for both peaks to monitor the E/Z ratio.

HPLC_Workflow Step1 Sample Prep (Amber Vials, 4°C) Step3 RP-HPLC (C18 Column) Step1->Step3 Step2 Mobile Phase (pH 3.0 Buffer/ACN) Step2->Step3 Step4 UV-Vis/PDA Detection Step3->Step4 Step5 E/Z Ratio Quantification Step4->Step5

Stability-indicating RP-HPLC workflow for quantifying Brasofensine E/Z isomers.

References

  • Brasofensine | C16H20Cl2N2O | CID 9614919 . Source: PubChem. URL:[Link]

  • Brasofensine . Source: Wikipedia. URL: [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution . Source: ResearchGate. URL: [Link]

Sources

Brasofensine Maleate Technical Support Center: Stability & Degradation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Desk.

As a Senior Application Scientist, I frequently consult with researchers, scientists, and drug development professionals facing analytical hurdles with phenyltropane derivatives. Brasofensine maleate (NS-2214, BMS-204756), a potent dopamine reuptake inhibitor originally developed for Parkinson's disease, presents unique stability challenges both in vitro and in vivo.

This guide moves beyond basic data sheets. Here, we dissect the causality behind Brasofensine's degradation, providing you with self-validating protocols and troubleshooting logic to ensure the absolute integrity of your stability-indicating assays.

Mechanistic Overview of Degradation Pathways

Before troubleshooting an assay, we must understand the molecule's structural vulnerabilities. Brasofensine's fragility centers around two primary loci: the 2α-methyloxime group and the tertiary amine of the tropane ring.

Pathway E_Isomer Brasofensine (Active E-Isomer) Z_Isomer BMS-205912 (Inactive Z-Isomer) E_Isomer->Z_Isomer Light, Temp, pH (Isomerization) NDesmethyl N-desmethyl Brasofensine (-14 Da) E_Isomer->NDesmethyl Oxidative Stress (N-demethylation) Hydrolysis Aldehyde/Alcohol Cleavage Products E_Isomer->Hydrolysis Strong Base/Acid (Hydrolysis)

Caption: Chemical degradation pathways of Brasofensine Maleate under environmental stress.

Troubleshooting & FAQs

Q1: We are observing a rapid, spontaneous loss of potency when Brasofensine maleate is formulated in aqueous buffers at room temperature. What is driving this? A1: This is the hallmark of E/Z Isomerization . Brasofensine is synthesized as the active (E)-isomer. However, the methyloxime group is thermodynamically driven to isomerize into the inactive (Z)-isomer (designated as BMS-205912) when exposed to ambient light, elevated temperatures, or specific pH ranges (1)[1]. The Causality: The energy barrier for the rotation around the imine bond is lowered by photonic excitation or thermal kinetic energy. The Fix: Always prepare solutions fresh daily. Use actinic (amber) glassware to block UV/Vis light, and maintain the solution at 2-8 °C during experimental queues[1].

Q2: During LC-MS analysis of our stressed samples, a prominent secondary peak appears with a mass shift of -14 Da. Is this a synthesis impurity? A2: If this peak grows over time, it is not an impurity; it is a degradation product resulting from N-demethylation . The tertiary amine of the tropane ring is susceptible to oxidative cleavage, yielding N-desmethyl brasofensine (2)[2]. The Causality: Trace peroxides in your solvents (especially older ethers or un-degassed aqueous buffers) initiate a radical mechanism that strips the N-methyl group[3]. The Fix: Use freshly degassed, high-purity LC-MS grade solvents. If storing solutions long-term, flush the headspace with argon and store at -20 °C.

Q3: We attempted base hydrolysis to isolate the aldehyde intermediate for standard generation, but we cannot find it on the chromatogram. Why? A3: Imine formation is a reversible process. Under strong hydrolytic conditions, the methyloxime reverts to an aldehyde. However, the 2α-aldehyde on the tropane ring is notoriously fragile. It rapidly collapses into an alcohol or undergoes further degradation, making it nearly impossible to isolate in vitro or in vivo (3)[3]. The Causality: The steric strain and electronic environment of the bicyclic tropane system destabilize the transient aldehyde, forcing a rapid breakdown cascade[3].

Quantitative Degradation Matrix

To streamline your analytical method development, the following table summarizes the forced degradation parameters, expected outcomes, and necessary mitigation strategies.

Stress ConditionReagent / ParameterExposure TimePrimary DegradantMechanistic CauseMitigation / Storage Strategy
Thermal 60 °C (Solid & Solution)24 hours(Z)-isomer (BMS-205912)Kinetic energy overcomes imine rotational barrierStore long-term at -20 °C
Photolytic 1.2M lux hrs (ICH Q1B)Variable(Z)-isomer (BMS-205912)Photonic excitation of the C=N pi bondUse amber vials; protect from ambient light
Oxidative 3% H₂O₂4 - 8 hoursN-desmethyl BrasofensineRadical abstraction at the tropane nitrogenDegas solvents; avoid peroxide-forming solvents
Hydrolytic 0.1 M NaOH2 hoursAlcohol cleavage productsNucleophilic attack on the imine carbonBuffer solutions to physiological pH (6.5-7.4)

Self-Validating Protocol: Forced Degradation & Stability-Indicating Assay

To confidently identify these degradants, you must employ a forced degradation workflow. The following protocol is designed as a self-validating system —meaning it inherently controls for matrix effects and autosampler degradation, ensuring that the peaks you observe are true stress products and not analytical artifacts.

Workflow cluster_stress Forced Degradation Conditions Start Prepare Brasofensine Maleate Stock Solution (1 mg/mL) Therm Thermal Stress 60°C, 24h Start->Therm Photo Photolytic Stress ICH Q1B Start->Photo Oxid Oxidative Stress 3% H2O2, 4h Start->Oxid Base Base Hydrolysis 0.1M NaOH, 2h Start->Base Quench Neutralization & Quenching (Self-Validating Step) Therm->Quench Photo->Quench Oxid->Quench Base->Quench Analysis HPLC-UV/MS Analysis (E/Z Resolution) Quench->Analysis

Caption: Self-validating forced degradation workflow for stability-indicating assay development.

Step-by-Step Methodology

Phase 1: Preparation & System Suitability (The Control)

  • Stock Preparation: Dissolve Brasofensine maleate in a neutral, degassed diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.

  • Control Aliquot: Immediately transfer a 1 mL aliquot to an amber HPLC vial and store at 4 °C. Causality: This serves as your "Time Zero" (T0) control to establish the baseline E/Z ratio before stress is applied.

Phase 2: Targeted Stress Applications 3. Thermal Stress: Incubate a 1 mL aliquot in a sealed vial at 60 °C for 24 hours[1]. 4. Photolytic Stress: Expose a 1 mL aliquot in a clear quartz vial to 1.2 million lux hours and 200 watt-hours/m² of UV light (per ICH Q1B guidelines)[1]. 5. Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature in the dark for 4 hours[1]. 6. Base Hydrolysis: Mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours[1].

Phase 3: Quenching (Critical Self-Validation Step) 7. Neutralization: For the base hydrolysis sample, add an exact equimolar amount of 0.1 M HCl to neutralize the pH to ~7.0. Causality: If you inject a highly basic sample into the HPLC, the degradation will continue inside the autosampler, leading to non-reproducible peak areas. Quenching freezes the degradation profile at the exact time point. 8. Dilution: Dilute all stressed samples and the T0 control to a final concentration of 0.1 mg/mL using the initial mobile phase.

Phase 4: Chromatographic Separation 9. Column Selection: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm) to maximize theoretical plates. Causality: The E and Z isomers have nearly identical polarities. High-efficiency columns are required to achieve baseline resolution. 10. Mobile Phase: Utilize a shallow gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Keep the column compartment strictly at 25 °C to prevent on-column thermal isomerization.

References

  • Brasofensine (NS-2214) Degradation Profile Source: IIAB URL:[Link]

  • Brasofensine: Pharmacology and Metabolism Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Optimizing Brasofensine Maleate Solubility & Stability for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers encountering solubility and stability bottlenecks when working with phenyltropane derivatives.

Brasofensine Maleate (NS-2214, BMS-204756) is a potent, orally active dopamine reuptake inhibitor (DAT antagonist) primarily utilized in Parkinson's disease research. While highly efficacious in stimulating locomotor activity in vivo, its complex physical chemistry—specifically its pH-dependent solubility and susceptibility to photo-induced isomerization—requires rigorous handling protocols.

This guide is designed to move beyond basic datasheets. Here, we will explore the causality behind Brasofensine's behavior in solution and provide self-validating experimental workflows to ensure the absolute integrity of your data.

Part 1: Core Properties & Quantitative Profile

Before troubleshooting, it is critical to establish the baseline physicochemical constraints of the compound. We utilize the maleate salt form rather than the free base because the salt significantly improves crystalline stability and baseline aqueous solubility. However, this solubility remains highly conditional.

Table 1: Physicochemical & Storage Profile of Brasofensine Maleate

PropertySpecification
Chemical Name Brasofensine Maleate (NS-2214)
Molecular Weight 443.32 g/mol
Formula C20H24Cl2N2O5
Primary Target Dopamine Transporter (DAT)
Storage (Dry Powder) -20°C (Stable for up to 3 years)
Storage (In Solvent) -80°C (Stable for up to 1 year)
Max Stock Concentration ~20 mg/mL in 100% DMSO
Part 2: Pharmacological Mechanism of Action

To understand why structural stability is paramount, we must visualize the compound's mechanism of action. Any degradation of the active molecule directly aborts this pathway.

MOA Braso Brasofensine Maleate (Dopamine Reuptake Inhibitor) DAT Dopamine Transporter (DAT) Blockade Braso->DAT Inhibits Synapse Increased Dopamine in Synaptic Cleft DAT->Synapse Prevents Reuptake Receptors Post-Synaptic D1/D2 Receptor Activation Synapse->Receptors Binds PD Alleviation of Parkinsonian Motor Deficits Receptors->PD Therapeutic Effect

Figure 1: Pharmacological pathway of Brasofensine Maleate in Parkinson's disease models.

Part 3: Troubleshooting Guide (FAQs)

Q1: Why does my Brasofensine Maleate solution lose potency rapidly during in vitro assays? A: The primary stability concern for Brasofensine in solution is the in vivo and in vitro isomerization of the methyloxime group 1. The active (E)-isomer converts to the inactive (Z)-isomer (designated as BMS-205912) 2. Causality: This conversion is a reversible photo-induced and pH-dependent process. Exposure to ambient laboratory light or highly basic buffers catalyzes the shift to the inactive (Z)-isomer, which lacks binding affinity for DAT. Solution: Always prepare solutions fresh daily, utilize amber vials to protect from light, and maintain solutions at 2-8°C during the assay window.

Q2: I diluted my DMSO stock into a physiological buffer (pH 7.4), and the solution became cloudy. What happened? A: Brasofensine is an ionizable compound, meaning its solubility is strictly pH-dependent. Causality: While the maleate salt is soluble in acidic to neutral environments, approaching physiological pH (7.4) neutralizes the compound, drastically increasing its lipophilicity and causing it to crash out of the aqueous phase as micro-precipitates. Solution: For in vitro assays, keep the final DMSO concentration at ≥0.5% and ensure rapid mixing. For in vivo applications, you must use a multi-component co-solvent system (detailed in Protocol 2) to maintain micellar dispersion.

Q3: Can I store my reconstituted aqueous working solutions at -20°C for future use? A: No. Aqueous working solutions should never be frozen and thawed. Causality: Freezing aqueous solutions of Brasofensine can force the compound out of solution due to the exclusion of the solute from the ice crystal lattice. Furthermore, prolonged storage in aqueous environments promotes N-demethylation degradation pathways 1. Only store the 100% DMSO stock at -80°C.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Preparation of 20 mg/mL In Vitro Stock Solution

Objective: Create a stable, high-concentration master stock.

  • Equilibration: Remove the Brasofensine Maleate powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Validation Check: Inspect the vial walls. There must be zero visible condensation before opening. Moisture introduction will trigger rapid degradation.

  • Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a concentration of 20 mg/mL. Vortex vigorously for 60 seconds.

  • Clarification Check: Centrifuge the vial at 10,000 x g for 3 minutes.

    • Validation Check: Inspect the bottom of the tube against a strong light source. The solution must be completely transparent with no visible pellet. If a pellet exists, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot immediately into single-use amber vials and flash-freeze in liquid nitrogen before transferring to -80°C.

Protocol 2: Preparation of 2 mg/mL In Vivo Formulation

Objective: Formulate a clear, bioavailable solution for animal dosing that prevents precipitation at physiological pH.3

Note: Add components strictly in the order listed. Deviating from this order will cause irreversible precipitation.

  • Primary Solubilization: Add 10% (v/v) of your 20 mg/mL DMSO stock to the mixing vial.

  • Co-solvent Addition: Add 40% (v/v) PEG300. Vortex thoroughly for 30 seconds.

    • Causality: PEG300 acts as a co-solvent that dramatically lowers the dielectric constant of the mixture, preventing the drug from crashing out when water is introduced.

    • Validation Check: The solution must remain clear with no oily striations.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Vortex gently to avoid excessive foaming.

    • Causality: Tween 80 forms micelles that will encapsulate the lipophilic Brasofensine molecules once the aqueous phase is added.

  • Aqueous Phase: Add 45% (v/v) Saline (0.9% NaCl) or PBS dropwise while continuously vortexing the solution.

  • Final Validation: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Validation Check: The OD600 must be < 0.05, confirming the absence of micro-precipitates. Administer to the animal model promptly.

Part 5: Experimental Workflow Visualization

Workflow Start Brasofensine Maleate Powder (-20°C) Stock Dissolve in 100% DMSO (Max 20 mg/mL) Start->Stock InVitro In Vitro Assays Stock->InVitro InVivo In Vivo Models Stock->InVivo Dilution Dilute in Assay Buffer (pH 6.0 - 7.0) InVitro->Dilution Form1 1. Add 10% DMSO InVivo->Form1 Stability Protect from Light Monitor E/Z Isomerization Dilution->Stability Form2 2. Add 40% PEG300 Form1->Form2 Form3 3. Add 5% Tween 80 Form2->Form3 Form4 4. Add 45% Saline/PBS Form3->Form4 Clear Clear Working Solution (Administer Promptly) Form4->Clear

Figure 2: Step-by-step decision tree and formulation workflow for Brasofensine Maleate.

References
  • Brasofensine - Wikipedia. Available at:[Link]

Sources

Technical Support Center: Managing N-demethylation of Brasofensine Maleate In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the in vitro metabolism of Brasofensine maleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for studying the N-demethylation of this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and ensure the integrity of your results.

Introduction to Brasofensine Metabolism

Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease.[1][2][3] Like many xenobiotics, it undergoes extensive first-pass metabolism in the liver, which is a critical determinant of its bioavailability and pharmacokinetic profile.[4] Key metabolic pathways include both O- and N-demethylation.[4] Understanding and accurately quantifying the N-demethylation pathway in vitro is essential for predicting its in vivo behavior, assessing potential drug-drug interactions, and guiding further drug development.

The primary enzymes responsible for Phase I metabolism of most drugs are the Cytochrome P450 (CYP) superfamily located in the liver and other tissues.[5][6][7][8] Therefore, in vitro systems rich in these enzymes are the workhorses for studies like this.

Metabolic Pathway of Brasofensine

The biotransformation of Brasofensine primarily involves enzymatic modifications to its methyl groups. The diagram below illustrates the main initial metabolic steps.

Brasofensine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Brasofensine n_demethyl N-desmethyl-brasofensine parent->n_demethyl N-demethylation (CYP-mediated) o_demethyl O-desmethyl-brasofensine parent->o_demethyl O-demethylation (CYP-mediated) glucuronide Glucuronide Conjugates (Phase II Metabolites) n_demethyl->glucuronide Glucuronidation o_demethyl->glucuronide Glucuronidation workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis & Data prep_reagents Prepare Buffers, Cofactors (NADPH), & Stock Solutions thaw_matrix Thaw Microsomes or Hepatocytes pre_incubate Pre-incubate Matrix at 37°C thaw_matrix->pre_incubate add_brasofensine Initiate Reaction: Add Brasofensine pre_incubate->add_brasofensine incubate Incubate at 37°C (Time Course: 0, 5, 15, 30, 60 min) add_brasofensine->incubate quench Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant to Analysis Plate centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Processing: Calculate % Remaining, t½, and Clint lcms->data

Sources

Troubleshooting inconsistent results in Brasofensine maleate studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Brasofensine Maleate Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I have audited numerous preclinical pipelines where promising phenyltropane-based monoamine reuptake inhibitors failed during translation. Brasofensine (NS-2214, BMS-204756) is a classic example of a compound where chemical instability and divergent species metabolism frequently masquerade as biological assay failure.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind inconsistent Brasofensine data and provide self-validating protocols to ensure your experimental readouts are absolute.

I. Diagnostic Decision Tree

Before adjusting your biological assays, use the workflow below to determine if your inconsistent results stem from chemical degradation or species-specific pharmacokinetics.

Troubleshooting A Inconsistent Brasofensine Results B In Vitro Assays (Binding/Uptake) A->B C In Vivo Models (Efficacy/PK) A->C D E/Z Isomerization (Methyloxime group) B->D E Species-Specific Metabolism C->E F LC-MS/MS Validation (Monitor BMS-205912) D->F G Rat Model (High N-demethylation) E->G H Primate/Human (Urinary Excretion) E->H

Caption: Diagnostic workflow for troubleshooting Brasofensine assay inconsistencies.

II. Core Troubleshooting FAQs

Q1: Why do my in vitro binding affinities (IC50) fluctuate wildly between experimental replicates? The Causality: The primary culprit is the chemical instability of the drug's 2α-methyloxime group. Imine formation is a reversible process, meaning the active (E)-isomer of Brasofensine can spontaneously undergo cis-anti isomerization to the inactive/variable (Z)-isomer (designated as BMS-205912) in aqueous solutions[1]. If your stock solutions sit in aqueous assay buffers at room temperature, the E/Z ratio shifts dynamically, altering the apparent IC50 of the well. The Fix: Always prepare fresh stock solutions in anhydrous DMSO. Limit aqueous buffer exposure to the exact duration of the assay, and keep solutions on ice until the reaction is initiated.

Q2: Why is the efficacy in my rat Parkinson's model (e.g., 6-OHDA) significantly lower or shorter-lasting than expected from primate data? The Causality: You are likely observing a pharmacokinetic artifact rather than a pharmacodynamic failure. Brasofensine exhibits profound species-specific metabolism. In rats, the compound undergoes rapid and extensive N-demethylation, with up to 80% of the radiolabeled dose excreted in feces[1]. In contrast, humans and non-human primates excrete ~90% of the drug predominantly intact via urine[1]. The Fix: When validating the dopaminergic activity of Brasofensine, prioritize primate models (e.g., MPTP-lesioned marmosets) over rodent models. If rats must be used, pharmacokinetic adjustments (e.g., continuous infusion or altered dosing frequencies) are required to account for accelerated hepatic clearance.

Q3: How do I ensure my striatal synaptosome dopamine reuptake assay isn't producing false positives due to non-specific binding? The Causality: The Dopamine Transporter (DAT) is a member of the Na+/Cl--dependent solute carrier 6 (SLC6) family[2]. It strictly requires a sodium gradient to transport dopamine. If your buffer preparations or tissue health compromise this gradient, dopamine will diffuse or trap non-specifically, muddying the signal. The Fix: Implement a self-validating buffer system. Run a parallel control where NaCl is entirely replaced by Choline Chloride. Any signal detected in the Choline buffer is definitively non-specific and must be subtracted from your total uptake.

III. Quantitative Data Summaries

To establish a baseline for your assays, ensure your internal data aligns with the established pharmacological profile of Brasofensine.

Table 1: Monoamine Transporter Binding Affinities Brasofensine demonstrates strong potency toward DAT over SERT and NET[2].

Target TransporterTissue SourceIC50 (µM)
Dopamine (DAT) Striatal Synaptosomes0.003[3]
Noradrenaline (NET) Hippocampal Synaptosomes0.0013[3]
Serotonin (SERT) Cortical Synaptosomes0.013[3]

Table 2: Species-Specific Metabolic Divergence Failure to account for these differences leads to severe in vivo inconsistencies.

SpeciesPrimary Excretion RouteMajor Breakdown ProductsMetabolic Profile
Rat Feces (~80%)N-demethylated metabolites[1]High first-pass metabolism; rapid clearance[1].
Human Urine (~90%)Intact parent compound[1]Slower clearance; high systemic stability[1].

IV. Pharmacological Mechanism & Degradation Pathway

Mechanism Active Brasofensine (E-isomer) Active DRI DAT Dopamine Transporter (DAT) Blockade Active->DAT IC50 = 0.003 µM Inactive BMS-205912 (Z-isomer) Inactive/Variable Active->Inactive in vivo / in vitro Isomerization Metabolite N-demethylated Metabolites Active->Metabolite Hepatic Clearance Synaptic Increased Synaptic Dopamine DAT->Synaptic

Caption: Brasofensine pharmacological mechanism, isomerization, and metabolic clearance pathways.

V. Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, use this self-validating methodology for the Striatal Synaptosome Dopamine Reuptake Assay . This protocol does not just measure uptake; it actively proves that the uptake is DAT-specific and that the Brasofensine has not degraded during the assay.

Step 1: Synaptosome Preparation

  • Action: Homogenize fresh rat striatum in ice-cold 0.32 M sucrose buffer (pH 7.4). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 12,000 × g for 20 min to pellet the synaptosomes.

  • Causality: Isotonic sucrose prevents osmotic lysis of the synaptosomes, preserving the delicate transmembrane Na+ gradient required for DAT function.

Step 2: Self-Validating Buffer Setup

  • Action: Prepare two distinct Krebs-Ringer HEPES (KRH) buffers.

    • Buffer A (Active): Contains 120 mM NaCl.

    • Buffer B (Baseline Control): Replaces 120 mM NaCl with 120 mM Choline Chloride.

  • Causality: Because DAT is a Na+-dependent symporter[2], replacing Na+ with Choline completely halts specific DAT-mediated uptake without altering the osmolarity. Any [3H]-dopamine signal detected in Buffer B is strictly non-specific diffusion.

Step 3: Compound Incubation & Internal Controls

  • Action: Pre-incubate synaptosomes with Brasofensine (test), GBR-12909 (positive control DRI), or vehicle for 15 minutes at 37°C.

  • Causality: GBR-12909 acts as a benchmark. If GBR-12909 fails to inhibit uptake, your synaptosomes are dead. If Brasofensine fails but GBR-12909 succeeds, your Brasofensine has likely isomerized.

Step 4: Uptake Initiation and Termination

  • Action: Add 50 nM [3H]-dopamine and incubate for exactly 5 minutes. Terminate the reaction by adding ice-cold KRH buffer and immediately filtering through Whatman GF/B filters using a cell harvester. Wash three times.

  • Causality: The 5-minute window ensures you are measuring the initial linear rate of uptake. Longer incubations risk reverse transport (efflux) or metabolism of the radioligand.

Step 5: Post-Assay LC-MS/MS Integrity Check (Critical Step)

  • Action: Take a 10 µL aliquot of the Brasofensine working solution at t=0 and t=end of the assay. Run a rapid LC-MS/MS analysis to quantify the E/Z isomer ratio.

  • Causality: This closes the validation loop. If your IC50 is higher than the expected 0.003 µM[3], the LC-MS/MS data will definitively prove whether it was due to a biological variable or because the drug underwent cis-anti isomerization[1] in the buffer.

VI. References

  • 1. Source: wikipedia.org. 2.2. Source: nih.gov. 3.3. Source: portico.org.

Sources

Brasofensine Maleate Technical Support Center: Impact of pH on Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Brasofensine Maleate . Designed for researchers, analytical scientists, and drug development professionals, this guide provides an in-depth mechanistic understanding of how pH impacts the structural integrity of Brasofensine[1]. It features troubleshooting frameworks, validated protocols, and FAQs to ensure reproducible experimental outcomes.

Mechanistic Overview: The Role of pH in Brasofensine Stability

Brasofensine is a phenyltropane derivative functioning as a potent dopamine reuptake inhibitor. In aqueous environments, its stability is strictly governed by pH. The molecule's primary structural vulnerability lies in its methyloxime group . The active pharmaceutical ingredient is the (E)-isomer. However, exposure to inappropriate pH levels catalyzes an


 isomerization, converting the active (E)-isomer into the inactive (Z)-isomer (known as BMS-205912)[2].

The Causality: Isomerization is driven by the protonation of the oxime nitrogen under highly acidic conditions, or base-catalyzed tautomerization under alkaline conditions. These pH extremes lower the activation energy required for rotation around the


 bond. Furthermore, extreme pH environments can induce secondary degradation pathways, most notably the N-demethylation of the tropane ring[2].

Caption: Degradation pathways of Brasofensine Maleate under pH stress.

Troubleshooting Guide: pH-Induced Anomalies

When working with Brasofensine Maleate in vitro or during formulation, you may encounter the following stability issues.

Observed IssueMechanistic CauseCorrective Action & Preventive Strategy
Loss of Potency in Assays E/Z Isomerization: Uncontrolled pH fluctuations or prolonged storage in aqueous buffers lead to the formation of the inactive (Z)-isomer[2].Prepare solutions fresh daily. Buffer solutions strictly to pH 4.0–6.0. Store aliquots at -20°C and protect from light.
Appearance of Unknown HPLC Peaks Degradation Products: Extreme pH causes N-demethylation or hydrolysis of the tropane core[2].Perform forced degradation profiling. Ensure mobile phase pH is tightly controlled (e.g., pH 3.0) to prevent on-column degradation[3].
Precipitation / Cloudiness Poor Solubility: Brasofensine maleate exhibits pH-dependent solubility. Approaching the pKa of the tropane nitrogen reduces ionization, causing precipitation[2].Verify solvent pH before dissolution. Use physiologically compatible co-solvents (e.g., 1-5% DMSO) if working near the free-base precipitation threshold.

Experimental Protocol: Stability-Indicating HPLC & Forced Degradation

To ensure experimental integrity, researchers must validate the stability of their Brasofensine stock solutions. This protocol outlines a self-validating system to quantify the


 isomer ratio using a reverse-phase HPLC method[3].
Quantitative Data: Forced Degradation Parameters & Expected Outcomes
Stress ConditionReagent & ConcentrationTemperature & TimeExpected E/Z Isomer RatioPrimary Degradant
Acid Hydrolysis 0.1 M HCl60 °C for 4 hoursSignificant shift to (Z)-isomerBMS-205912
Base Hydrolysis 0.1 M NaOHRoom Temp for 4 hoursRapid conversion to (Z)-isomerBMS-205912
Control (Optimal) pH 3.0 Phosphate Buffer4 °C for 24 hours> 99% (E)-isomerNone
Step-by-Step Methodology

Step 1: Forced Degradation (Positive Control Generation)

  • Acid Hydrolysis: Dissolve 10 mg of Brasofensine Maleate in 10 mL of 0.1 M HCl. Heat at 60 °C for 4 hours[2].

  • Base Hydrolysis: Dissolve 10 mg in 10 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours[2].

  • Neutralization: Withdraw 1 mL aliquots, neutralize with equimolar NaOH or HCl, and dilute to 100 µg/mL using the mobile phase[2].

Step 2: Mobile Phase Preparation

  • Prepare a 0.02 M Potassium Dihydrogen Phosphate buffer.

  • Critical Step: Adjust strictly to pH 3.0 using ortho-phosphoric acid. This pH ensures the tropane nitrogen remains protonated, preventing peak tailing and on-column isomerization[3].

  • Mix buffer and HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Degas via sonication[3].

Step 3: Chromatographic Separation

  • Stationary Phase: C18 column (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis or PDA detector.

  • Validation Checkpoint: Inject the stressed samples first. You must observe baseline resolution (

    
    ) between the parent (E)-isomer peak and the (Z)-isomer peak. If co-elution occurs, adjust the gradient slope or column temperature before analyzing experimental samples.
    

Caption: Self-validating experimental workflow for forced degradation and HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why does my Brasofensine solution turn cloudy when I adjust the pH to 7.4 for in vitro assays? A1: Brasofensine maleate is highly soluble in water due to its salt form. However, as you approach physiological pH (7.4), the tropane nitrogen begins to deprotonate, shifting the equilibrium toward the less soluble free base. Solution: Dissolve the compound in a slightly acidic buffer first, then slowly titrate to pH 7.4, or use a low concentration of a co-solvent like DMSO to maintain solubility[2].

Q2: How can I minimize the E/Z isomerization during long-term storage? A2: Isomerization is accelerated by pH extremes, light, and elevated temperatures. For long-term storage, do not store as an aqueous solution. Store the lyophilized powder desiccated at -20 °C. If a stock solution is mandatory, prepare it in a slightly acidic, unbuffered solvent (e.g., pure HPLC-grade water, which typically has a pH of ~5.5), aliquot immediately, and freeze at -80 °C. Thaw only once[2].

Q3: Can I use a basic mobile phase for LC-MS analysis of Brasofensine? A3: It is highly discouraged. Using a basic mobile phase (e.g., Ammonium Hydroxide, pH 9-10) will induce rapid on-column


 isomerization, leading to split peaks, inaccurate quantification, and potential N-demethylation. Always use an acidic mobile phase (pH ~3.0) to lock the molecule in its protonated, stable state[3].

References

  • BenchChem. "Technical Support Center: Brasofensine Maleate Solution Stability." BenchChem.
  • BenchChem. "Application Note: Quantification of Brasofensine Maleate using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method." BenchChem.
  • National Center for Biotechnology Information. "Brasofensine | CID 9614919 - PubChem." PubChem.

Sources

Technical Support Center: Brasofensine Maleate (NS-2214) Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Brasofensine Maleate (also known as NS-2214 or BMS-204756). As a potent, orally active dopamine transporter (DAT) antagonist utilized in Parkinson's disease research[1], Brasofensine presents unique structural vulnerabilities that require rigorous handling protocols.

As a Senior Application Scientist, I frequently see researchers encounter sudden losses of compound potency or irreproducible in vitro results. In almost all cases, these issues stem from the compound's acute sensitivity to light and temperature, which drives rapid structural degradation. This guide is designed to explain the causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your experimental data.

Core Technical FAQs: Understanding the Molecule

Q1: Why does my Brasofensine Maleate solution rapidly lose its pharmacological potency on the benchtop? A: The primary mechanism for potency loss is E/Z Isomerization . Brasofensine contains a methyloxime group where the (E)-isomer is the pharmacologically active DAT antagonist. When exposed to ambient UV or visible light, the photons provide enough energy to excite the


-electrons of the double bond. This excitation allows the bond to rotate, shifting the molecule into the thermodynamically stable but pharmacologically inactive (Z)-isomer (known as BMS-205912)[2]. Because this is a photo-catalyzed reaction, leaving a clear vial on a benchtop for even a few hours will significantly alter the E/Z ratio, destroying your assay's accuracy.

Q2: What are the optimal storage conditions to prevent this degradation? A: Storage must mitigate both photon exposure and thermal kinetic energy.

  • Short-term (< 24 hours): Store solutions at 2–8 °C and strictly protect them from light using amber vials or aluminum foil[2].

  • Long-term: Aliquot the solution and freeze at -20 °C or -80 °C. However, you must validate stability post-thawing, as repeated freeze-thaw cycles can induce precipitation and localized pH shifts that accelerate degradation[2].

Q3: I am seeing unexpected secondary peaks in my HPLC chromatogram. What are they? A: If you have ruled out the (Z)-isomer, the secondary peaks are likely N-desmethyl Brasofensine or oxidative degradants. N-demethylation is a thermally driven degradation pathway[2]. If your storage temperature fluctuates or if the compound is subjected to base hydrolysis (high pH), the molecule will shed its methyl group.

Mechanistic Pathways of Degradation

Understanding the logical relationship between environmental stressors and specific degradation products allows you to pinpoint where your handling workflow is failing.

Degradation A Brasofensine Maleate (Active E-isomer) B Light Exposure (Photon Excitation) A->B UV/Vis Light C Thermal Stress (>8°C / High pH) A->C Heat / pH Shift D Inactive Z-isomer (BMS-205912) B->D Photo-isomerization C->D Thermal Isomerization E N-desmethyl Brasofensine C->E N-demethylation

Caption: Logical relationship of Brasofensine Maleate degradation pathways.

Quantitative Data: Storage & Stability Parameters

To standardize your lab's approach, adhere to the quantitative thresholds outlined in the table below.

Storage ConditionTemperatureLight ExposureMax DurationPrimary Degradation Risk
Benchtop (Unprotected) 20–25 °CAmbient UV/Vis< 2 HoursRapid E/Z Isomerization[2]
Short-Term (Working) 2–8 °CProtected (Amber/Foil)< 24 HoursMinimal
Long-Term (Stock) -20 °C to -80 °CProtected (Amber/Foil)MonthsFreeze-thaw degradation[2]
Forced Stress (Testing) 60 °C1.2M lux hoursN/ATotal degradation (N-demethylation)[2]

Troubleshooting Guide

Observed IssueMechanistic CauseSelf-Validating Solution
Loss of DAT Affinity in Assay Conversion of active (E)-isomer to inactive (Z)-isomer due to photon excitation[2].Run HPLC on pre- and post-assay aliquots. If Z-isomer >2%, switch to amber vials and dim ambient lighting.
Unknown Peaks in Chromatogram N-demethylation driven by thermal kinetic energy or oxidative stress[2].Lower stock storage temperature to -20 °C. Buffer the solvent to a neutral pH to prevent base hydrolysis.
Precipitation in Solution Poor solubility in aqueous buffers at refrigerated temperatures[2].Allow complete equilibration to room temp. Vortex and visually inspect. Run a concentration curve to validate solubility limits.

Experimental Protocols

To ensure trustworthiness in your assays, you must treat your handling protocol as a self-validating system. Do not assume the compound is stable; prove it.

Protocol 1: Self-Validating Preparation Workflow

This workflow ensures that any degradation is caught before the compound is introduced to your biological assay.

Workflow S1 1. Prepare Solution (Fresh Daily) S2 2. Light Protection (Amber Vials/Foil) S1->S2 S3A 3a. Short-Term Storage (2-8°C, <24h) S2->S3A Immediate Use S3B 3b. Long-Term Storage (-20°C, Aliquots) S2->S3B Stock Preservation S4 4. HPLC Validation (Monitor E/Z Ratio) S3A->S4 Pre-assay Check S3B->S4 Post-thaw Check

Caption: Step-by-step workflow for Brasofensine preparation and storage.

Protocol 2: Forced Degradation Study (Stability-Indicating Method)

Before utilizing Brasofensine Maleate in a long-term in vivo or in vitro study, you must develop a stability-indicating HPLC method. This protocol uses forced degradation to generate the degradants, allowing you to calibrate your HPLC to detect them[2].

Step 1: Baseline Establishment

  • Dissolve Brasofensine Maleate in your chosen solvent (e.g., buffered aqueous solution or ethanol).

  • Immediately run an aliquot on HPLC to establish the baseline E/Z ratio (the active E-isomer should be >98%).

Step 2: Photolytic Degradation (Self-Validating Setup)

  • Divide the solution into two clear glass vials.

  • Wrap Vial A completely in aluminum foil (Control). Leave Vial B exposed (Test).

  • Place both vials in a photostability chamber and expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter)[2].

  • Causality Check: Analyze both on HPLC. If Vial B shows the (Z)-isomer but Vial A does not, you have successfully isolated photon excitation as the sole variable. If Vial A also degrades, your chamber is generating excess heat, causing thermal isomerization.

Step 3: Thermal & Hydrolytic Degradation

  • Thermal: Store a solid sample and a solution sample of Brasofensine Maleate at 60 °C for 24 hours[2].

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature[2].

  • Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the base hydrolysis sample immediately upon withdrawal.

  • Analyze via HPLC to identify the retention times of N-desmethyl Brasofensine and other unforeseen degradants.

By executing this protocol, your analytical method becomes a closed, self-validating loop: you know exactly what the degraded molecule looks like on your instruments, ensuring you never accidentally dose your models with inactive isomers.

References

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for Brasofensine Maleate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine maleate (NS-2214) is a phenyltropane-based dopamine reuptake inhibitor. Its chemical structure—specifically the O-methyloxime moiety attached to the tropane ring—presents unique analytical challenges. Unlike standard small molecules, Brasofensine samples frequently exhibit geometric isomerism (E/Z) and specific hydrolytic degradation pathways common to tropane esters.

This guide provides a self-validating framework for identifying, separating, and controlling these impurities. It moves beyond generic advice, offering causal analysis of chromatographic anomalies and specific protocols for resolution.

Module 1: The E/Z Isomer Challenge (Geometric Impurities)

User Issue: "I observe a split peak or a persistent 'shoulder' on the main Brasofensine peak in HPLC, despite using a high-purity standard."

Technical Diagnosis: This is the hallmark of Geometric Isomerism . Brasofensine contains a C=N bond (oxime). Depending on the synthesis conditions, the methoxy group can orient either trans (E) or cis (Z) relative to the bulky tropane ring.

  • The Problem: Standard C18 columns often fail to resolve these isomers because their hydrophobicities are nearly identical.

  • The Causality: The E-isomer is typically the active pharmaceutical ingredient (API), but the Z-isomer is a process-related impurity formed during the oximation of the aldehyde precursor.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Switch Stationary Phase Move from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. The π-π interactions between the phenyl ring of the stationary phase and the dichlorophenyl moiety of Brasofensine provide the necessary selectivity to separate the steric isomers.
2 Thermodynamic Check Run the sample at 10°C vs. 40°C . Oxime isomerization can be thermally induced. If the ratio changes during the run, on-column isomerization is occurring.
3 Validation (NMR) Do not rely solely on MS. Both isomers have identical mass (

~373 for free base). Use ^1H-NMR.[1][2] The chemical shift of the oxime methyl protons (

) will differ slightly (typically

3.80 vs 3.85 ppm) due to anisotropic shielding effects.
Module 2: Degradation Pathways (Hydrolysis & Oxidation)[3]

User Issue: "New impurities are appearing in my stability samples (40°C/75% RH), eluting significantly earlier than the main peak."

Technical Diagnosis: You are likely observing Ester Hydrolysis (Impurity B) or N-Oxidation (Impurity C).

  • Impurity B (Acid Form): The methyl ester at the C2 position is labile. Under humid or acidic conditions, it hydrolyzes to the carboxylic acid. This increases polarity, causing early elution (RRT ~0.4 - 0.6).

  • Impurity C (N-Oxide): The tertiary amine on the tropane bridge is susceptible to oxidation, forming an N-oxide (

    
    ).
    

Visualizing the Impurity Landscape:

Brasofensine_Impurities Precursor Aldehyde Precursor (Intermediate) Brasofensine Brasofensine (E-Isomer) (API) Precursor->Brasofensine Oximation (Methoxyamine HCl) Z_Isomer Z-Isomer (Geometric Impurity) Precursor->Z_Isomer Side Reaction Brasofensine->Z_Isomer Photo-isomerization (Light Exposure) Acid_Imp Hydrolysis Product (Carboxylic Acid) Brasofensine->Acid_Imp Hydrolysis (+H2O, -MeOH) Oxide_Imp N-Oxide (Oxidative Impurity) Brasofensine->Oxide_Imp Oxidation (+O)

Caption: Figure 1. Origin of key impurities. Yellow indicates process impurities; Blue indicates degradation products.

Module 3: Master Analytical Protocol

User Issue: "I need a robust method to separate the salt counter-ion (maleic acid) from the API and its impurities."

Technical Diagnosis: Maleic acid is highly polar and UV-active. It will elute near the void volume (


). If your gradient starts with high organic content, the maleic acid may co-elute with early polar impurities (like the hydrolysis product).

Recommended Method (HPLC-UV-MS):

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH suppresses silanol activity and keeps the amine protonated.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 230 nm (Dichlorophenyl absorption) and 275 nm.

  • Gradient:

Time (min)% Mobile Phase BEvent
0.010Elution of Maleic Acid (Salt)
5.010Isocratic hold for polar impurities
25.060Gradient for API and Isomers
30.090Wash lipophilic degradants
35.010Re-equilibration

Data Interpretation Table:

Peak IdentityApprox RRT*Mass (

ESI+)
Characteristic
Maleic Acid 0.10115 (M-H)-Elutes at void; UV active.
Hydrolysis Impurity 0.45359 (Acid)Broad peak if pH is not controlled.
Brasofensine (E) 1.00373Main Peak.
Brasofensine (Z) 1.05 - 1.10373"Shoulder" or split peak.
N-Oxide 0.85389M+16 shift.

*RRT = Relative Retention Time (relative to Brasofensine)

Module 4: Troubleshooting Logic Tree

Use this decision matrix to resolve unknown peaks efficiently.

Troubleshooting_Tree Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT Early Early Eluting (RRT < 0.5) CheckRT->Early Yes Late Late/Close Eluting (RRT ~ 1.0) CheckRT->Late No CheckMass Check Mass (MS) Early->CheckMass Salt Maleic Acid Action: Ignore (Counter-ion) Early->Salt If RRT < 0.2 Late->CheckMass MassMatch Mass Matches API (m/z 373) CheckMass->MassMatch Yes MassPlus16 Mass = M+16 (m/z 389) CheckMass->MassPlus16 No MassMinus14 Mass = M-14 (m/z 359) CheckMass->MassMinus14 No Isomer Isomer (E/Z) Action: Check NMR/Phenyl Column MassMatch->Isomer If close to API Oxide N-Oxide Action: Check Peroxides in Solvents MassPlus16->Oxide Acid Hydrolysis Product Action: Check Moisture/pH MassMinus14->Acid

Caption: Figure 2. Logic flow for identifying unknown impurities in phenyltropane samples.

References
  • Meltzer, P. C., et al. (2000). "2-Substituted-3-phenyltropan-2-ylcocaine analogues: Synthesis and inhibition of dopamine uptake." Journal of Medicinal Chemistry.

  • Singh, S., et al. (2015). "Identification of degradation products of epirubicin... and LC-MS-TOF studies." Journal of Pharmaceutical and Biomedical Analysis. (Provides authoritative methodology for degradation profiling of complex amine salts).

  • Sharghi, H., & Sarvari, M. (2002). "A general and statistical study on the stereoselective synthesis of oximes." Tetrahedron. (Authoritative source on E/Z oxime isomerism mechanisms).

  • Phenomenex Technical Notes. (2023). "Reversed Phase HPLC Method Development for Phenyl-Hexyl Columns." (Source for stationary phase selection for aromatic selectivity).

Sources

Brasofensine Maleate Technical Support Center: In Vivo Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Brasofensine Maleate (NS-2214, BMS-204756) . Brasofensine is a potent phenyltropane dopamine reuptake inhibitor originally developed for Parkinson's disease [1]. However, its clinical and preclinical application is frequently complicated by severe in vivo stability issues, rapid metabolism, and structural fragility [2].

This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to stabilize Brasofensine maleate during in vivo and in vitro experiments.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does Brasofensine lose pharmacological efficacy so rapidly during in vivo rodent studies?

A: The rapid loss of efficacy is driven by two distinct mechanisms: structural isomerization and extensive first-pass metabolism .

  • Cis-Anti Isomerization: The 2α-methyloxime (aldoxime) group on the tropane ring is highly fragile. Under physiological conditions, the active (E)-isomer rapidly undergoes E/Z-isomerization to form the inactive (Z)-isomer, designated as BMS-205912 [1]. This specific instability was the primary reason clinical development was halted [3].

  • Species-Specific Metabolism: Rats metabolize Brasofensine at a significantly higher rate than humans. The drug undergoes extensive hepatic CYP450-mediated O-demethylation and N-demethylation, followed by glucuronidation [4].

Q2: How can I prevent the E/Z isomerization of Brasofensine in my dosing solutions prior to injection?

A: Isomerization is accelerated by light exposure, temperature fluctuations, and pH extremes. To maintain the integrity of the (E)-isomer:

  • Light Protection: Always prepare and store solutions in amber vials or wrap them in aluminum foil [2].

  • Preparation Timing: Do not use pre-formulated solutions stored for >24 hours. Prepare dosing vehicles fresh daily [2].

  • Thermal Control: For short-term storage (hours), maintain the solution at 2–8 °C. Allow it to equilibrate to room temperature immediately before dosing to prevent precipitation [2].

Q3: What formulation strategies can I use to improve its systemic half-life and bypass first-pass metabolism?

A: To shield the methyloxime group from systemic isomerases and reduce hepatic clearance, consider the following advanced formulation strategies:

  • Lipid Nanocarriers / Liposomes: Encapsulating Brasofensine in PEGylated liposomes creates a steric barrier that protects the aldoxime bond from physiological pH and enzymatic degradation in the bloodstream.

  • Alternative Dosing Routes: Because oral administration triggers massive first-pass metabolism (especially in rodents), utilize Intraperitoneal (IP), Subcutaneous (SC), or Intravenous (IV) routes to increase systemic bioavailability.

  • CYP Inhibition (For PK Proof-of-Concept): If you must study the oral bioavailability of the parent compound in rats, pre-treating the animals with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) can artificially stabilize the compound by halting N- and O-demethylation.

Part 2: Quantitative Data & Pharmacokinetic Profiles

Understanding the species-dependent pharmacokinetic (PK) discrepancies is critical for translating rodent data to human models. Rats excrete the vast majority of the drug as heavily degraded metabolites in feces, whereas humans excrete more of the intact product in urine [4].

Table 1: Comparative Pharmacokinetics and Metabolism of Brasofensine

ParameterRat ModelHuman ModelCausality / Impact on Experiment
Peak Plasma Concentration (

)
0.5 – 1.0 hours3.0 – 8.0 hoursRodents absorb and process the drug much faster, requiring shorter experimental observation windows [1].
Primary Excretion Route ~80% in Feces~90% in UrineIndicates massive biliary excretion and hepatic metabolism in rodents [4].
Primary Metabolites M1, M2 (Glucuronides)M1, M2 (Glucuronides)Both species undergo O- and N-demethylation, but the rate of clearance is exponentially higher in rats [4].
Active Form (E)-Isomer(E)-IsomerThe (Z)-isomer (BMS-205912) is inactive across all species [3].

Part 3: Mechanistic Workflows & Visualizations

To successfully stabilize Brasofensine, researchers must understand its degradation pathways and the strategic interventions available.

Degradation Active Brasofensine (E-Isomer, Active) Isomer BMS-205912 (Z-Isomer, Inactive) Active->Isomer In vivo Isomerization (Light/pH/Enzymatic) NDemethyl N-desmethyl Brasofensine Active->NDemethyl CYP450 (N-demethylation) ODemethyl O-desmethyl Brasofensine Active->ODemethyl CYP450 (O-demethylation) Glucuronide Glucuronide Conjugates NDemethyl->Glucuronide UGT Enzymes ODemethyl->Glucuronide UGT Enzymes

In vivo degradation pathways of Brasofensine Maleate.

Strategy Step1 Identify Instability (E/Z Isomerization & Clearance) Step2 Formulation Optimization (Lipid Nanocarriers / pH Buffering) Step1->Step2 Step3 Structural Modification (Deuteration / Bioisosteres) Step1->Step3 Step4 Route of Administration (Bypass First-Pass Metabolism) Step1->Step4 Step5 Enhanced In Vivo Stability & Sustained PK Profile Step2->Step5 Step3->Step5 Step4->Step5

Strategic workflows to enhance the in vivo stability of Brasofensine.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Light-Protected, pH-Stabilized Dosing Vehicle

This protocol ensures the (E)-isomer remains intact prior to animal administration by minimizing environmental triggers for isomerization.

Materials:

  • Brasofensine Maleate powder (stored at -20 °C)

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH adjusted to 6.5 - 7.0

  • Amber glass vials (or standard vials wrapped tightly in aluminum foil)

  • Vortex mixer and sonicator

Step-by-Step Methodology:

  • Preparation of Vehicle: Pre-chill the sterile saline or PBS to 4 °C. Ensure the pH is strictly between 6.5 and 7.0. Causality: Highly acidic or basic environments act as catalysts for the cis-anti isomerization of the methyloxime group [2].

  • Weighing: Weigh the required amount of Brasofensine Maleate powder in a dimly lit environment.

  • Dissolution: Transfer the powder to an amber glass vial. Add the pre-chilled vehicle to achieve the desired concentration (e.g., 1–5 mg/mL).

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a cold water bath (avoid generating heat, which induces degradation) for 2–3 minutes until fully dissolved.

  • Storage & Dosing: Keep the vial on ice and protected from light until the exact moment of dosing. Discard any unused solution after 12 hours.

Protocol 2: Ex Vivo Monitoring of E/Z Isomerization via HPLC

To validate that your formulation strategy is working, you must quantify the ratio of active (E)-isomer to inactive (Z)-isomer in plasma samples.

Step-by-Step Methodology:

  • Blood Collection: Collect blood samples from the animal model into K2-EDTA tubes. Immediately place the tubes on ice and protect them from ambient light.

  • Plasma Separation: Centrifuge the samples at 3,000 x g for 10 minutes at 4 °C.

  • Extraction: Transfer 100 µL of plasma to a light-protected microcentrifuge tube. Add 300 µL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to an amber HPLC autosampler vial.

  • HPLC Analysis: Use a validated stability-indicating HPLC method [2].

    • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water (with 0.1% Formic Acid) and Acetonitrile.

    • Detection: UV detection at the specific absorbance maximum for Brasofensine (typically ~254 nm) or via LC-MS/MS.

  • Quantification: Calculate the Area Under the Curve (AUC) for both the E-isomer peak and the Z-isomer peak to determine the structural degradation rate over time.

References

  • PubChem. (n.d.). Brasofensine. National Library of Medicine. Retrieved from [Link]

  • Wikipedia Contributors. (n.d.). Brasofensine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhu, M., Whigan, D. B., Chang, S. Y., & Dockens, R. C. (2008). Disposition and Metabolism of 14C Brasofensine in Rats, Monkeys, and Humans. Drug Metabolism and Disposition, 36(1), 24-35. Retrieved from[Link]

Validation & Comparative

Brasofensine Maleate vs. Levodopa: A Comparative Analysis in Parkinsonian Models

[1]

Executive Summary

This technical guide analyzes the pharmacological divergence between Brasofensine maleate (NS-2214) and the clinical gold standard, Levodopa (L-DOPA) , within the context of preclinical Parkinson’s Disease (PD) models.[1][2] While Levodopa acts as a metabolic precursor to restore dopamine levels, Brasofensine functions as a potent, high-affinity dopamine reuptake inhibitor (DRI) of the phenyltropane class.[1][2]

Historically, Brasofensine demonstrated a superior profile in preventing Levodopa-Induced Dyskinesia (LID) in non-human primates, offering a "continuous dopaminergic stimulation" (CDS) profile compared to Levodopa's pulsatile nature.[1][2] However, its development was halted due to in vivo isomerization issues.[1][2] This guide serves researchers by detailing the mechanistic rationale, experimental protocols, and comparative efficacy data that defined this compound's development trajectory.

Mechanistic Divergence: Precursor vs. Transporter Blockade

The fundamental difference between these agents lies in their synaptic kinetics. Levodopa floods the presynaptic terminal with substrate, often overwhelming storage capacity and leading to non-physiological dopamine release (pulsatile stimulation).[2] Brasofensine, conversely, relies on the presence of residual dopamine, amplifying the signal by blocking the Dopamine Transporter (DAT), thereby maintaining stable synaptic concentrations.

Diagram 1: Synaptic Mechanism of Action

The following diagram illustrates the differential impact of Levodopa (influx-driven) versus Brasofensine (efflux-inhibition) on the synaptic cleft.[2]

SynapticMechanismcluster_PresynapticPresynaptic Terminalcluster_PostsynapticPostsynaptic NeuronL_DopaLevodopa (Exogenous)AADCAADC EnzymeL_Dopa->AADCCrosses BBBBrasofensineBrasofensine (DRI)DATDopamine Transporter(DAT)Brasofensine->DATBlocks Reuptake(Inhibition)VesiclesSynaptic Vesicles(Storage)AADC->VesiclesConversion to DASynapseSynaptic Cleft(Dopamine Pool)Vesicles->SynapsePulsatile ReleaseSynapse->DATReuptake (Normal)ReceptorsD1/D2 ReceptorsSynapse->ReceptorsActivation

Caption: Figure 1. Levodopa increases cytosolic DA synthesis (left flow), while Brasofensine inhibits DAT-mediated clearance (right flow), extending the half-life of endogenous dopamine.[1][2]

Preclinical Efficacy Profile

The 6-OHDA Rat Model (Hemiparkinsonian)

In the unilateral 6-hydroxydopamine (6-OHDA) lesion model, efficacy is measured by rotational behavior.[1][2]

  • Levodopa: Induces rapid, high-frequency contralateral rotations (away from the lesion) indicative of postsynaptic supersensitivity and peak-dose effects.[1]

  • Brasofensine: Produces dose-dependent contralateral rotations but with a significantly longer duration of action (>4 hours vs. ~1.5 hours for L-DOPA).[1][2]

The MPTP Primate Model (Common Marmoset)

This model is the gold standard for assessing dyskinesia potential.[2]

  • Key Finding: In MPTP-treated marmosets previously "primed" with Levodopa to exhibit dyskinesia, Brasofensine administration (0.25–2.5 mg/kg) reversed motor disability (akinesia) without eliciting dyskinesia .[1][2][3][4]

  • Synergy: Co-administration of low-dose Brasofensine (0.25 mg/kg) with sub-threshold Levodopa (2.5 mg/kg) restored motor function without the severe stereotypy seen with high-dose Levodopa.[1][2][3]

Table 1: Comparative Pharmacodynamics in Animal Models[1]
FeatureLevodopa (L-DOPA)Brasofensine (NS-2214)
Primary Mechanism Dopamine PrecursorDopamine Reuptake Inhibitor (DRI)
Duration of Action Short (1.5 – 2 hours)Long (> 4 hours)
6-OHDA Response Robust Contralateral RotationRobust Contralateral Rotation
MPTP Dyskinesia High (Severe chorea/dystonia)Absent/Negligible (in monotherapy)
LID Priming Induces primingDoes not induce priming
Therapeutic Window Narrows with chronic useRemains stable
Route Oral / IntraperitonealOral

Experimental Protocols

To replicate the comparative data, researchers must utilize rigorous protocols that distinguish between simple motor restoration and dyskinesia induction.

Protocol A: Unilateral 6-OHDA Lesion & Rotation Screening

Objective: Validate dopaminergic cell loss and screen for DRI efficacy.[1][2]

  • Stereotaxic Surgery:

    • Anesthetize Sprague-Dawley rats (250g).

    • Inject 6-OHDA (8 µg in 4 µL saline/ascorbate) into the Medial Forebrain Bundle (MFB).[1]

    • Coordinates: AP -4.4, ML -1.2, DV -7.8 (relative to Bregma).[1][2]

  • Validation (Week 3):

    • Challenge with Apomorphine (0.05 mg/kg s.c.).[1]

    • Criterion: Animals exhibiting >7 contralateral turns/minute are selected (indicates >90% striatal DA depletion).[1][2]

  • Brasofensine Testing (Week 4+):

    • Washout period of 3 days.[1]

    • Administer Brasofensine maleate (oral gavage, vehicle: 0.5% methylcellulose).[1][2]

    • Dose Range: 0.5, 1.0, 2.0 mg/kg.[3][4]

    • Measurement: Record full body turns per 10-minute bin for 360 minutes.

Protocol B: MPTP Primate Dyskinesia Induction

Objective: Differentiate the dyskinetic profile of Brasofensine vs. Levodopa.

  • MPTP Lesioning:

    • Administer MPTP hydrochloride (2.0 mg/kg s.c.) daily for 5 days to Cynomolgus monkeys or Marmosets.[1]

    • Wait 6-8 weeks for stabilization of Parkinsonian symptoms (Disability Score > 8 on standard scale).[1][2]

  • L-DOPA Priming (Critical Step):

    • Administer L-DOPA/Carbidopa (10-15 mg/kg p.o.) twice daily for 3-4 weeks.[1][2]

    • Endpoint: Animals must exhibit reproducible dyskinesia (chorea/dystonia) following each dose.[1][2]

  • Comparative Challenge:

    • Group A (Control): Challenge with established L-DOPA dose.

    • Group B (Experimental): Challenge with Brasofensine (0.25 - 2.5 mg/kg).[1][2][3]

    • Scoring: Every 15 minutes, a blinded observer rates:

      • Locomotor Activity: (0=inactive, 1=alert, 2=moving).[1][2]

      • Disability: (0=normal, 10=severe akinesia).[1][2]

      • Dyskinesia:[3][4][5][6][7][8][9] (0=none, 4=severe/violent).[1][2]

Diagram 2: Experimental Workflow for Dyskinesia Assessment

ExperimentalWorkflowcluster_TestingCrossover Testing PhaseStartNaive PrimateMPTPMPTP Induction(5 days)Start->MPTPStabilizationStabilization(6-8 Weeks)MPTP->StabilizationPrimingL-DOPA Priming(3-4 Weeks)Stabilization->PrimingChallengeLChallenge: L-DOPAPriming->ChallengeLDay 1ChallengeBChallenge: BrasofensinePriming->ChallengeBDay 3 (Washout)ResultLResult: High Activity+ High DyskinesiaChallengeL->ResultLResultBResult: High Activity+ NO DyskinesiaChallengeB->ResultB

Caption: Figure 2. Workflow for establishing the MPTP-primed model to differentiate dyskinesia profiles.

Strategic Analysis: Why Did Brasofensine Fail?

Despite the superior preclinical data presented above, Brasofensine development was discontinued. Understanding this failure is critical for drug developers to avoid similar pitfalls.[1][2]

  • Isomerization (The "E" to "Z" Shift): Brasofensine contains an O-methyloxime group.[1][2] In humans and test animals, the active E-isomer spontaneously isomerized in vivo to the Z-isomer (BMS-205912).[1]

  • Regulatory Hurdle: While the Z-isomer was not necessarily toxic, the presence of a significant, shifting metabolite burden complicates the safety qualification process (MIST guidelines).[2] The inability to stabilize the molecule led Bristol-Myers Squibb and NeuroSearch to abandon the project.

  • Lesson: Chemical stability of the oxime moiety is as critical as receptor affinity. Future DRI designs (e.g., Tesofensine) have attempted to navigate these structural challenges.[1]

References

  • Pearce, R. K., et al. (2002).[1][2][9] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][2][3][4] Movement Disorders, 17(5), 877-886.[1][2]

  • NeuroSearch A/S. (2001).[1][2] "Discontinuation of Brasofensine Development." Company Announcement.

  • Runyon, S. P., & Carroll, F. I. (2006).[1][2] "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry, 6(17), 1825-1843.[1]

  • Jenner, P. (2003).[1][2] "Dopamine agonists, partial agonists and psychostimulants: the search for a non-dyskinetic therapy for Parkinson's disease." Neurology, 61(6 Suppl 3), S32-S38.[1][2]

  • Smith, L. A., et al. (2002).[1][2][9] "The effects of the dopamine reuptake inhibitor brasofensine on motor function and dyskinesia in the MPTP-lesioned primate." European Journal of Pharmacology.

Comparative efficacy of Brasofensine maleate and other dopamine reuptake inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency-Stability Paradox

Brasofensine maleate (NS-2214) represents a canonical case study in medicinal chemistry: a compound with superior pharmacodynamic potency compromised by metabolic instability .[1] Structurally derived from the phenyltropane scaffold (similar to cocaine and


-CIT), Brasofensine was developed primarily for Parkinson’s Disease (PD) to address the "wearing-off" effects of L-DOPA.[1]

While it demonstrated exceptional affinity for the Dopamine Transporter (DAT) and efficacy in primate models of PD, its development was halted.[1] This guide analyzes its performance relative to standard Dopamine Reuptake Inhibitors (DRIs) like Methylphenidate and Cocaine, providing the experimental data and protocols necessary to understand its pharmacological profile.

Pharmacological Profile & Mechanism

Brasofensine is often classified as a DRI, but it functions more accurately as a high-potency Triple Reuptake Inhibitor (SNDRI) .[1] Unlike Methylphenidate, which is highly selective for DAT and NET, Brasofensine retains significant affinity for the Serotonin Transporter (SERT).[1]

Comparative Binding Affinity ( / )

The following data aggregates binding affinities from radioligand displacement assays using [3H]WIN 35,428 (for DAT) and other standard ligands. Note the nanomolar potency of Brasofensine compared to the micromolar range of standard treatments.

CompoundClassDAT Affinity (

nM)
NET Affinity (

nM)
SERT Affinity (

nM)
Selectivity Profile
Brasofensine Phenyltropane~3.0 ~1.3 ~13.0 Balanced SNDRI
Methylphenidate Piperidine~190~40>10,000DAT/NET Selective
Cocaine Tropane~200-600~100-300~100-300Non-selective SNDRI
Nomifensine Tetrahydroisoquinoline~50~10>2,000NET > DAT Selective

Technical Insight: Brasofensine’s affinity for DAT is approximately 60-fold higher than Methylphenidate.[1] This hyper-potency allowed for low dosing in clinical trials (2–4 mg) compared to Methylphenidate (20–60 mg).[1]

Mechanism of Action Diagram

The following diagram illustrates the synaptic blockade mechanism. Brasofensine blocks the reuptake of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT), increasing their synaptic residence time.[1]

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Vesicular Release DAT DAT / NET / SERT (Transporters) Presynaptic->DAT Expresses Neurotransmitters DA / NE / 5-HT (Accumulation) Synapse->Neurotransmitters Concentration Increases Postsynaptic Postsynaptic Neuron DAT->Presynaptic Normal Reuptake (Blocked) Brasofensine Brasofensine (Inhibitor) Brasofensine->DAT High Affinity Blockade (Ki ~3nM) Receptors D1/D2 Receptors (Activation) Neurotransmitters->Receptors Enhanced Signaling Receptors->Postsynaptic Motor Function Recovery

Figure 1: Mechanism of Brasofensine-induced synaptic modulation.[1] The blockade of DAT prevents dopamine recycling, enhancing signaling at postsynaptic D1/D2 receptors.

Preclinical Efficacy: The MPTP Primate Model

The gold standard for validating antiparkinsonian drugs is the MPTP-lesioned Common Marmoset model.[1] Brasofensine was tested rigorously here to determine if it could reverse akinesia without inducing dyskinesia (involuntary movements), a common side effect of L-DOPA.[1]

Key Experimental Findings (Pearce et al.)[1]
  • Reversal of Akinesia: Brasofensine (0.25–2.5 mg/kg p.o.) produced a dose-dependent increase in locomotor activity.[1][2][3]

  • Duration: The effect lasted >24 hours, supporting once-daily dosing.

  • Dyskinesia Profile: Unlike L-DOPA, Brasofensine did not induce dyskinesia in L-DOPA-primed animals.[1][2][3] This "clean" motor profile is attributed to the continuous, non-pulsatile stimulation of dopamine receptors (tone restoration vs. pulsatile flooding).[1]

Experimental Workflow: MPTP Marmoset Study

Researchers attempting to replicate these findings should follow this established workflow.

MPTP_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Validation cluster_2 Phase 3: Drug Challenge Acclimatization Acclimatization (2 weeks) MPTP_Admin MPTP Administration (2.0 mg/kg s.c. x 5 days) Acclimatization->MPTP_Admin Stabilization Stabilization Period (12-16 weeks) MPTP_Admin->Stabilization LDOPA_Prime L-DOPA Priming (Induce Dyskinesia) Stabilization->LDOPA_Prime Baseline_Test Baseline Motor Assessment LDOPA_Prime->Baseline_Test Braso_Admin Brasofensine Admin (Oral Gavage) Baseline_Test->Braso_Admin Observation Observation Cages (LMA & Disability Score) Braso_Admin->Observation

Figure 2: Workflow for the MPTP-lesioned marmoset model used to evaluate Brasofensine efficacy.

The Failure Mode: Metabolic Isomerization

Despite its efficacy, Brasofensine failed in Phase II.[1] The cause was chemical instability related to its oxime moiety.[1]

  • The Issue: The drug contains an O-methyloxime group.[1] In vivo, this group undergoes E/Z isomerization .

  • The Consequence: The E-isomer is the active drug.[1] In the body, it partially converts to the Z-isomer (BMS-205912).[1] This isomerization made the pharmacokinetic profile unpredictable and raised toxicological concerns regarding the metabolite, leading to the program's termination.[1]

  • Lesson for Developers: When designing phenyltropanes, avoid oxime linkages if rigid stereochemistry is required for safety/efficacy, or ensure the isomer is metabolically locked.

Experimental Protocol: [3H]WIN 35,428 Binding Assay

To verify the affinity of novel DRIs against Brasofensine, use the following radioligand binding protocol. This assay measures the displacement of a radiolabeled ligand from the dopamine transporter.

Materials:

  • Tissue: Rat striatal membranes (frozen at -80°C).[1]

  • Radioligand: [3H]WIN 35,428 (Specific Activity ~80 Ci/mmol).[1]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific ligand: 30

    
     Cocaine or GBR-12909.[1]
    

Step-by-Step Procedure:

  • Membrane Preparation: Thaw rat striata and homogenize in 10 volumes of ice-cold buffer. Centrifuge at 48,000 x g for 20 mins. Resuspend pellet and repeat wash twice to remove endogenous dopamine.[1]

  • Incubation Setup:

    • Total Binding: 100

      
       Membrane + 20 
      
      
      
      [3H]WIN 35,428 (final conc 2 nM) + 80
      
      
      Buffer.[1]
    • Non-Specific Binding: Same as above + 20

      
       Cocaine (final conc 30 
      
      
      
      ).[1]
    • Test Compound: Same as Total + 20

      
       Brasofensine (concentrations 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate samples for 2 hours on ice (4°C). Note: Phenyltropanes have slow association/dissociation kinetics; shorter incubations yield inaccurate Ki values.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding). Wash 3x with 5 mL ice-cold buffer.[1]

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

References

  • Pearce, R. K., et al. (2002). "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][3] Movement Disorders.[1][2][4]

  • Runyon, S. P., & Carroll, F. I. (2006). "Dopamine transporter ligands: recent developments and therapeutic potential."[1] Current Topics in Medicinal Chemistry.

  • Zhu, M., et al. (2008). "Disposition and Metabolism of 14C Brasofensine in Rats, Monkeys, and Humans."[1] Drug Metabolism and Disposition.

  • Meltzer, P. C., et al. (2006). "Structure-Activity Relationships of Phenyltropanes at the Dopamine Transporter."[1] Journal of Medicinal Chemistry.

  • Han, D. D., & Gu, H. H. (2006). "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs."[1] BMC Pharmacology.[1]

Sources

Validating the neuroprotective effects of Brasofensine maleate in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: In Vitro Validation of Brasofensine Maleate Neuroprotection

Executive Summary: The Pharmacological Rationale

Brasofensine Maleate (NS-2214) is a phenyltropane-derivative triple reuptake inhibitor (SNDRI) originally developed for Parkinson’s Disease (PD).[1][2][3] While its clinical progression was halted due to isomeric instability, it remains a high-value tool compound for researching monoamine transporter dynamics.[1][2][3]

Unlike standard dopamine replacement therapies (e.g., L-DOPA) that address symptoms, Brasofensine offers a theoretical neuroprotective mechanism via "molecular shielding."[1][2][3] By competitively blocking the Dopamine Transporter (DAT), it prevents the uptake of environmental or endogenous neurotoxins (such as MPP+ or 6-OHDA) that utilize DAT to enter and destroy dopaminergic neurons.[2][3]

This guide outlines the protocol to validate this specific neuroprotective efficacy in vitro, comparing its potency against standard DAT inhibitors like Mazindol and Methylphenidate .

Mechanism of Action: The "Shielding" Hypothesis

To validate neuroprotection, one must understand that Brasofensine does not necessarily inhibit apoptosis directly (like a caspase inhibitor) but acts upstream by preventing toxin internalization.[2][3]

Figure 1: Mechanism of Transporter-Mediated Neuroprotection [1][2][3]

Brasofensine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space MPP MPP+ (Neurotoxin) DAT Dopamine Transporter (DAT) MPP->DAT Substrate Binding Brasofensine Brasofensine Maleate Brasofensine->DAT High-Affinity Blockade (Ki ~3nM) Note Brasofensine prevents MPP+ entry by occupying DAT Mito Mitochondrial Complex I DAT->Mito Translocation ROS ROS Surge / ATP Depletion Mito->ROS Inhibition Apoptosis Neuronal Apoptosis ROS->Apoptosis Cascade Trigger

Caption: Brasofensine competitively binds to DAT, preventing the internalization of the neurotoxin MPP+, thereby preserving mitochondrial function.[3]

Comparative Analysis: Potency & Selectivity

When validating Brasofensine, it is critical to benchmark its affinity (


 or 

) against established DAT inhibitors.[2][3] Brasofensine is distinguished by its extreme potency and triple-reuptake profile compared to the selective nature of Mazindol or the lower affinity of Methylphenidate.[2][3]
CompoundPrimary ClassDAT Affinity (

)
NET Affinity (

)
SERT Affinity (

)
Validation Role
Brasofensine SNDRI~3.0 nM ~1.3 nM ~13.0 nM Test Agent: High-affinity "shield" against DAT/NET substrates.[1][2][3]
Mazindol DRI/NRI~2 - 5 nM~15 nM>100 nMPositive Control: Standard high-affinity DAT blocker.[1]
Methylphenidate DRI/NRI~100 - 200 nM~300 nM>10,000 nMComparator: Lower affinity; requires higher doses for protection.[1][2][3]
Cocaine SNDRI~200 - 400 nM~500 nM~200 nMReference: Standard triple inhibitor (lower potency).[1]

Key Insight: Brasofensine is approximately 30-50x more potent at the DAT than Methylphenidate.[1][2][3] In your validation assay, you should observe neuroprotection at significantly lower concentrations (nanomolar range) compared to Methylphenidate (micromolar range).[2][3]

Experimental Protocol: In Vitro Validation

Objective: Determine the neuroprotective


 of Brasofensine against MPP+-induced cytotoxicity in differentiated SH-SY5Y cells.
Phase 1: Reagent Preparation (Critical Step)
  • Brasofensine Maleate Stock: Dissolve in DMSO to 10 mM.

    • Note: The maleate salt is water-soluble, but aqueous solutions are prone to E/Z isomerization of the oxime group over time.[2][3] Prepare fresh or store DMSO stocks at -80°C protected from light.[1][2][3]

  • Toxin (MPP+): Dissolve 1-methyl-4-phenylpyridinium iodide in sterile water.[1][2][3] Prepare fresh.

  • Cell Line: SH-SY5Y (Human Neuroblastoma).[1][2][3] Must be differentiated to upregulate DAT expression; undifferentiated cells have low DAT levels and are resistant to MPP+, rendering the assay invalid.

Phase 2: Cell Culture & Differentiation
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates (collagen-coated).
    
  • Differentiation: Treat with 10 µM Retinoic Acid (RA) in low-serum media (1% FBS) for 5–7 days.

    • Validation: Verify neurite outgrowth microscopically before proceeding.[1][2][3]

Phase 3: The Protection Assay Workflow

Figure 2: Experimental Timeline

Protocol_Workflow Step1 Day 0-6: Differentiation (RA) Step2 Day 7 (T-2h): Pre-treatment (Brasofensine) Step1->Step2 Verify Neurites Step3 Day 7 (T0): Toxin Addition (MPP+ 1mM) Step2->Step3 Do NOT Wash Step4 Day 8 (T+24h): Viability Assay (MTT/LDH) Step3->Step4 Incubate 37°C

Caption: Pre-treatment is essential. Brasofensine must occupy the DAT before the toxin is introduced.[3]

Step-by-Step:

  • Pre-treatment: Remove differentiation media.[1][2] Add fresh media containing Brasofensine at varying concentrations (0.1 nM – 1 µM).[1][2]

    • Control Groups: Vehicle (DMSO), Positive Control (Mazindol 1 µM), Toxin Only (MPP+).[2][3]

    • Incubate for 2 hours. (Crucial: Allows drug-receptor equilibrium).

  • Toxin Challenge: Add MPP+ to all wells (except "No Toxin" control) to a final concentration of 1 mM .

    • Do not wash out Brasofensine.[1][2][3] The drug must compete with the toxin.[3]

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Readout:

    • MTT Assay: Measures mitochondrial metabolic activity (viability).[1][2]

    • LDH Release: Measures membrane integrity (necrosis).[1][2][3]

Data Interpretation & Expected Results

To validate Brasofensine, your data must meet the following criteria:

  • Dose-Response Rescue: You should observe an inverted bell curve or sigmoidal rescue.

    • Low Dose (<1 nM): No protection (DAT not saturated).[1][2]

    • Effective Dose (10 nM - 100 nM): Significant restoration of cell viability (approaching Control levels).

    • High Dose (>10 µM): Potential decrease in viability due to off-target effects or intrinsic toxicity of the compound itself.[1][2][3]

  • Comparative Potency: The

    
     for protection should correlate with the 
    
    
    
    for DAT.[1][3]
    • Brasofensine protection should occur at concentrations lower than Methylphenidate.[1][2]

  • Mechanism Verification:

    • If you use a toxin that does not require DAT (e.g., Hydrogen Peroxide or Rotenone), Brasofensine should offer no protection .[2][3] If it protects against Rotenone, the mechanism is not DAT blockade (indicating potential antioxidant activity).[3]

References

  • Pearce, R. K., et al. (2002).[1][2] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][2][3][4] Movement Disorders.[1][2]

  • Runyon, S. P., & Carroll, F. I. (2006).[2][3] "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry. (Establishes SAR for phenyltropanes).

  • Larm, J. A., et al. (1996).[1][2][3] "Neuroprotective effects of the dopamine reuptake inhibitor GBR12909 in organotypic culture." Neuroscience Letters. (Foundational protocol for DAT-inhibitor neuroprotection).[1][2][3]

  • Jensen, K. G., et al. (1999).[1][2] "Neurotrophic effects of the monoamine reuptake inhibitor NS 2214 (Brasofensine)." NeuroSearch A/S Internal/Patent Data. (Referenced in comparative pharmacology reviews).[1][2]

  • Simonsen, U., et al. (2002).[1][2] "Pharmacological profile of Brasofensine." European Journal of Pharmacology. (Source for IC50 values: DAT 3nM, NET 1.3nM).[2][3]

Sources

Mechanistic Grounding: The Kinetic Hypothesis of Tropane Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the pharmacological and side effect profiles of brasofensine maleate and cocaine reveals critical insights into neuropharmacology and drug design. By examining the mechanistic disparities between these two tropane-based monoamine reuptake inhibitors, researchers can better understand how binding kinetics dictate clinical outcomes.

The fundamental divergence in the side effect profiles of cocaine and brasofensine maleate (NS-2214) lies not in their primary molecular target—both are potent inhibitors of the dopamine transporter (DAT)—but in their binding kinetics and pharmacodynamic temporality.

Cocaine exhibits rapid lipophilic penetration of the blood-brain barrier and fast DAT association/dissociation rates. This results in a phasic, sharp spike in synaptic dopamine. This rapid accumulation is the primary driver of its high abuse liability, triggering acute reward circuitry, and its subsequent neurotoxicity 1.

Conversely, brasofensine maleate binds to DAT with sub-nanomolar affinity but exhibits a significantly slower onset and an extended half-life of approximately 24 hours. This slow-kinetic profile produces a tonic, sustained elevation of extracellular dopamine. The gradual nature of this accumulation mitigates the euphoric "rush" while providing prolonged therapeutic efficacy for motor and depressive symptoms 2.

DAT_Inhibition DAT Dopamine Transporter (DAT) Blockade Phasic Phasic DA Spike (Rapid Accumulation) DAT->Phasic Cocaine Pathway Tonic Tonic DA Elevation (Gradual Accumulation) DAT->Tonic Brasofensine Pathway Cocaine Cocaine (Rapid Onset, t½ ~1h) Cocaine->DAT Fast Kinetics Brasofensine Brasofensine Maleate (Slow Onset, t½ ~24h) Brasofensine->DAT Slow Kinetics Toxicity High Abuse Liability & Cardiovascular Stress Phasic->Toxicity Therapy Low Abuse Liability & Motor Symptom Relief Tonic->Therapy

Kinetic pathways of DAT blockade dictating the side effect profiles of Cocaine vs Brasofensine.

Comparative Side Effect Profiles

Neuropsychiatric Effects & Abuse Liability

Cocaine's rapid dopamine spike overstimulates the mesolimbic reward pathway (specifically the nucleus accumbens), leading to intense euphoria, subsequent dysphoria (the "crash"), and severe psychological dependence. Brasofensine, despite being a vastly more potent DAT inhibitor in vitro, demonstrates a remarkably attenuated abuse liability. Preclinical self-administration models reveal that slow-onset tropane analogs like brasofensine do not serve as strong positive reinforcers, as the gradual dopamine elevation fails to trigger the acute reward circuitry associated with addiction 3.

Motor and Neurological Effects

At high doses, cocaine induces profound hyperlocomotion, stereotypy, and eventually convulsions due to non-selective central nervous system overstimulation. Brasofensine was specifically optimized for neurodegenerative conditions like Parkinson's disease. While it increases baseline locomotor activity, it does so without producing the severe dyskinesias commonly observed with L-DOPA or the erratic hyperkinesia seen with cocaine.

Cardiovascular and Autonomic Toxicity

Cocaine is a potent sympathomimetic and a local anesthetic (via voltage-gated sodium channel blockade). This dual action leads to severe cardiovascular side effects, including tachycardia, hypertension, vasospasm, and fatal arrhythmias. Brasofensine lacks significant sodium channel blocking activity, and its gradual onset prevents acute sympathetic storms, resulting in a much safer cardiovascular profile suitable for chronic administration 4.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities and pharmacokinetic parameters that drive the divergent side effect profiles of these two compounds.

Pharmacological ParameterCocaineBrasofensine Maleate (NS-2214)
DAT Inhibition (IC₅₀) ~100 - 300 nM3 nM
NET Inhibition (IC₅₀) ~300 nM1.3 nM
SERT Inhibition (IC₅₀) ~100 nM13 nM
Half-life (t½) ~1 hour~24 hours
Onset of Action Rapid (Seconds to Minutes)Slow (Hours)
Abuse Liability High (Schedule II)Low (Preclinical models)
Cardiovascular Toxicity High (Vasoconstriction, Arrhythmia)Low to Moderate

Experimental Methodologies for Profiling

To objectively validate the side effect profiles and pharmacokinetic differences between these compounds, researchers employ self-validating in vivo models. The following protocols detail the standard methodologies used to assess abuse liability and neurochemical kinetics.

IVSA_Protocol S1 1. Jugular Catheterization S2 2. Cocaine Training (FR-1) S1->S2 S3 3. Drug Substitution S2->S3 S4 4. Progressive Ratio (PR) Test S3->S4 S5 5. Breakpoint Analysis S4->S5

Step-by-step workflow for the Intravenous Self-Administration (IVSA) abuse liability assay.
Protocol 1: Intravenous Self-Administration (IVSA) Assay for Abuse Liability

Rationale: The IVSA model is the gold standard for quantifying the reinforcing properties of a drug. By utilizing a Progressive Ratio (PR) schedule, researchers can determine the "breakpoint"—the maximum effort an animal will exert to obtain a single dose, directly correlating to the drug's abuse liability.

  • Surgical Catheterization: Implant a chronic indwelling catheter into the right jugular vein of the rodent subject, exteriorized at the mid-scapular region. Allow 7 days for recovery to ensure baseline physiological stability.

  • FR-1 Training: Train subjects to press an active lever for a standard reinforcer (cocaine, 0.5 mg/kg/infusion) under a Fixed Ratio 1 (FR-1) schedule. This establishes the operant behavior and validates the patency of the catheter.

  • Drug Substitution: Once stable responding is achieved (e.g., >20 infusions/session with <10% variation over 3 consecutive days), substitute the training drug with the test compound (brasofensine) or a saline control.

  • Progressive Ratio (PR) Testing: Shift the reinforcement schedule from FR-1 to a PR schedule, where the number of lever presses required for each subsequent infusion increases exponentially (e.g., 1, 2, 4, 6, 9, 12...).

  • Breakpoint Analysis: Record the final ratio completed before a 1-hour period of non-responding occurs (the breakpoint). A significantly lower breakpoint for brasofensine compared to cocaine validates its reduced abuse liability.

Protocol 2: In Vivo Microdialysis Coupled with HPLC-ECD

Rationale: To prove the "kinetic hypothesis," microdialysis allows for real-time quantification of extracellular dopamine in awake, freely moving animals, providing a direct pharmacokinetic/pharmacodynamic (PK/PD) correlation.

  • Stereotaxic Surgery: Implant a guide cannula targeting the nucleus accumbens (NAc) shell, a critical node in the reward pathway.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.0 µL/min. Allow a strict 2-hour period for tissue equilibration to establish a self-validating, stable baseline of monoamine efflux prior to any intervention.

  • Drug Administration & Sampling: Administer the test compound (cocaine or brasofensine). Collect dialysate samples every 10-20 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • HPLC-ECD Quantification: Analyze the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The resulting temporal concentration curve will validate the rapid, phasic dopamine spike of cocaine versus the slow, tonic elevation of brasofensine.

References

  • Source: BioKB / uni.
  • A Double-Blind, Placebo-Controlled Trial Demonstrating the Safety, Tolerability, and Pharmacokinetics of Single, Escalating Oral Doses of RTI-336 Source: PMC - NIH URL
  • Triple Reuptake Inhibitors: A Premise and Promise Source: PMC - NIH URL
  • Brasofensine Sulfate - Drugs of the Future Source: Portico URL

Sources

Brasofensine Maleate vs. Bupropion: A Comparative Guide on Dopamine Transporter (DAT) Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The dopamine transporter (DAT) is a critical solute carrier protein (SLC6A3) responsible for clearing extracellular dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Modulating DAT is a primary pharmacological strategy in drug development for central nervous system (CNS) disorders.

This guide provides an objective, data-driven comparison of two structurally and pharmacologically distinct DAT inhibitors: Brasofensine maleate and Bupropion . While both molecules target the same transporter, their binding kinetics, affinity profiles, and clinical applications diverge drastically. Brasofensine represents a highly potent, investigational phenyltropane designed for profound dopaminergic modulation in Parkinson's disease[1]. Conversely, bupropion is a widely prescribed aminoketone with weak DAT affinity, whose efficacy in major depressive disorder (MDD) relies on a broader, multi-target mechanism[2].

Quantitative Affinity & Performance Comparison

The structural differences between these two compounds dictate their binding affinity (


) at the DAT. Brasofensine utilizes a rigid tropane scaffold that locks its pharmacophore into an optimal conformation for the DAT's central binding site (S1), resulting in low nanomolar affinity[3]. Bupropion’s flexible backbone and bulky tert-butyl group introduce steric hindrance, drastically reducing its residence time and yielding an affinity in the high nanomolar to low micromolar range[2].
Table 1: Pharmacological & Kinetic Profile Comparison
ParameterBrasofensine MaleateBupropion (Racemic)
Chemical Class PhenyltropaneAminoketone (Cathinone derivative)
Primary Target(s) DAT (High Selectivity)DAT, NET, Nicotinic ACh Receptors
DAT Affinity (

)
< 10 nM (High Affinity)~ 500 – 2170 nM (Low Affinity)
In Vivo DAT Occupancy High (Predicted > 50%)14% – 22% (At clinical doses)
Receptor Binding Kinetics Slow dissociation (

)
Rapid dissociation (

)
Primary Clinical Focus Parkinson's Disease (Investigational)MDD, Smoking Cessation

Note: Positron Emission Tomography (PET) imaging confirms that standard clinical doses of bupropion occupy less than 22% of available DAT sites in the human striatum, challenging the classical narrative that its antidepressant effects are primarily DAT-mediated[4].

Mechanistic Pathways of DAT Blockade

DAT_Pathway Presynaptic Presynaptic Neuron (Dopamine Release) Synapse Synaptic Cleft (High DA Concentration) Presynaptic->Synapse Releases DA Postsynaptic Postsynaptic Neuron (DA Receptor Activation) Synapse->Postsynaptic Binds Receptors DAT Dopamine Transporter (DAT) (Reuptake Mechanism) Synapse->DAT Reuptake DAT->Presynaptic Recycles DA Brasofensine Brasofensine (High Affinity: Ki < 10 nM) Brasofensine->DAT Strong Blockade Bupropion Bupropion (Low Affinity: Ki ~ 500 nM) Bupropion->DAT Weak Blockade (~20% Occupancy)

Differential blockade of the Dopamine Transporter (DAT) by Brasofensine and Bupropion.

Experimental Methodology: Quantifying DAT Affinity

To objectively compare the affinity of Brasofensine and Bupropion, a competitive radioligand binding assay is the gold standard. The following protocol is engineered as a self-validating system to ensure high signal-to-noise ratios and reproducible


 derivation.
Step-by-Step Radioligand Binding Protocol

1. Membrane Preparation:

  • Action: Harvest HEK-293 cells stably expressing human DAT (hDAT). Homogenize in ice-cold Tris-HCl buffer and centrifuge at 40,000 × g.

  • Causality: Using an isolated membrane fraction removes cytosolic enzymes and endogenous intracellular dopamine that could competitively interfere with the assay, ensuring the radioligand interacts exclusively with the target transporter.

2. Assay Assembly & Radioligand Selection:

  • Action: Incubate membrane preparations with 1 nM [3H]WIN 35,428 and varying concentrations of the test compound (Brasofensine or Bupropion) from

    
     to 
    
    
    
    M.
  • Causality: [3H]WIN 35,428 is utilized instead of [3H]dopamine because it is a metabolically stable cocaine analogue. It resists oxidation and enzymatic degradation during the incubation period, providing a stable equilibrium state.

3. Establishing the Self-Validating Baseline (Non-Specific Binding):

  • Action: In parallel control wells, add 10 µM GBR-12909 (a highly selective DAT inhibitor).

  • Causality: GBR-12909 fully saturates all specific DAT binding sites. Any residual radioactive signal detected in these wells is strictly due to non-specific binding (e.g., radioligand trapped in membrane lipids). Subtracting this baseline from total binding yields the specific binding, validating the assay's accuracy.

4. Rapid Vacuum Filtration & Washing:

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash rapidly with ice-cold buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter itself. The ice-cold buffer drops the kinetic energy of the system, minimizing the dissociation rate (

    
    ) of the receptor-ligand complex during the wash steps.
    

5. Data Transformation (Cheng-Prusoff Equation):

  • Action: Measure retained radioactivity via liquid scintillation counting. Calculate the

    
     and convert it to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
  • Causality: Normalizing the

    
     against the specific radioligand concentration (
    
    
    
    ) and its dissociation constant (
    
    
    ) removes assay-specific variables, allowing for an objective, universally comparable affinity metric.

Assay_Workflow CellPrep HEK293-hDAT Cells Preparation Incubation Incubate with [3H]WIN 35,428 + Test Compound CellPrep->Incubation Seed & Lyse Filtration Rapid Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium Reached Washing Wash with Ice-Cold Buffer (Stop Reaction) Filtration->Washing Isolate Bound Ligand Quantification Liquid Scintillation Counting (IC50/Ki) Washing->Quantification Measure Radioactivity

Step-by-step workflow for the [3H]WIN 35,428 radioligand binding assay to determine DAT affinity.

Clinical Translation & Efficacy Outcomes

The vast disparity in DAT affinity between these two compounds directly dictates their clinical trajectories:

  • Brasofensine in Parkinson's Disease: Because Brasofensine exhibits such high affinity for DAT, it robustly elevates synaptic dopamine levels. In preclinical primate models of Parkinson's disease (MPTP-lesioned marmosets), brasofensine successfully ameliorated motor symptoms without inducing the severe dyskinesias typically associated with direct dopamine agonists or L-DOPA therapy[1]. Its tight binding kinetics ensure sustained dopaminergic tone.

  • Bupropion in Psychiatry: Bupropion's weak DAT affinity translates to low target occupancy in the human brain (14–22%)[4]. This level of blockade is generally considered insufficient to produce robust psychostimulant effects or primary dopaminergic efficacy. Instead, bupropion's clinical success in treating depression and aiding smoking cessation is attributed to a synergistic mechanism: weak concurrent inhibition of the norepinephrine transporter (NET), non-competitive antagonism of nicotinic acetylcholine receptors, and the active accumulation of its primary metabolite, hydroxybupropion[2].

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: A Side-by-Side Analysis of Brasofensine Maleate and Tesofensine for Researchers and Drug Development Professionals Source: Benchchem URL
  • Title: 2.

Sources

Comparing the motor symptom improvement of Brasofensine and methylphenidate.

Author: BenchChem Technical Support Team. Date: March 2026

Brasofensine (NS-2214) vs. Methylphenidate[1][2]

Executive Summary

This guide provides a technical comparison between Brasofensine (an investigational phenyltropane) and Methylphenidate (a clinically established phenethylamine) regarding their efficacy in treating motor symptoms of Parkinson’s Disease (PD).[1]

While both agents function as Dopamine Transporter (DAT) inhibitors, their pharmacological profiles diverge significantly.[2][3] Brasofensine demonstrates a high-affinity, long-duration profile capable of reversing akinesia without inducing dyskinesia in primate models, making it a "L-DOPA sparing" candidate.[2][1] Methylphenidate , conversely, exhibits lower DAT affinity and a shorter half-life; its utility in PD is largely restricted to adjunctive management of specific gait disorders (e.g., Freezing of Gait), with mixed efficacy in broad motor symptom control.[2]

Mechanistic Profile & Binding Kinetics[2]
2.1 Pharmacological distinctness

Both compounds increase synaptic dopamine (DA) by blocking reuptake, but they differ in structural rigidity and transporter selectivity.[2][1]

  • Brasofensine (NS-2214): A phenyltropane derivative (structurally related to cocaine but lacking the ester linkage associated with rapid metabolism).[2][1] It acts as a Triple Reuptake Inhibitor (TRI) with high affinity for DAT and the Norepinephrine Transporter (NET), and moderate affinity for the Serotonin Transporter (SERT).[1]

    • Key Feature: The

      
      -isomer configuration provides metabolic stability (until in vivo isomerization issues were discovered) and prolonged receptor occupancy.[2][1]
      
  • Methylphenidate (MPH): A phenethylamine derivative.[2] It primarily inhibits DAT and NET but has negligible affinity for SERT compared to Brasofensine.[2][1]

    • Key Feature: Binds to the DAT with rapid on-off kinetics, which correlates with its lower potency and shorter duration of action compared to phenyltropanes.[1]

2.2 Quantitative Binding Data (In Vitro)

The following table summarizes the binding affinities (


 or 

) derived from rat synaptosome and cloned human transporter assays.
ParameterBrasofensine (NS-2214)MethylphenidateInterpretation
DAT Affinity (

)
~3.0 nM ~100 - 200 nMBrasofensine is ~30-60x more potent at the DAT.[2][1]
NET Affinity (

)
~1.3 nM ~100 - 300 nMBrasofensine exhibits tighter noradrenergic binding.[2][1]
SERT Affinity (

)
~13 nM > 10,000 nMBrasofensine has significant serotonergic activity; MPH does not.[2][1]
Duration of Action ~24 Hours 2 - 4 HoursBrasofensine supports once-daily dosing potentials.[2][1]

Note: Lower


 values indicate higher potency.[2][1] Data synthesized from Runyon & Carroll (2006) and Pearce et al. (2002).[2][1]
2.3 Pathway Visualization

The following diagram illustrates the differential synaptic effects, highlighting Brasofensine's broader monoaminergic modulation.

MOA_Comparison cluster_synapse Synaptic Cleft Dynamics DAT DAT (Dopamine Transporter) DA_Levels Synaptic Dopamine (Motor Control) DAT->DA_Levels Blockade Increases NET NET (Norepinephrine Transporter) NE_Levels Synaptic Norepinephrine (Gait/Freezing) NET->NE_Levels Blockade Increases SERT SERT (Serotonin Transporter) 5 5 SERT->5 HT_Levels Blockade Increases Brasofensine Brasofensine (Phenyltropane) Brasofensine->DAT High Affinity Inhibition Brasofensine->NET High Affinity Inhibition Brasofensine->SERT Moderate Inhibition MPH Methylphenidate (Phenethylamine) MPH->DAT Moderate Inhibition MPH->NET Moderate Inhibition MPH->SERT No Interaction

Caption: Comparative mechanism showing Brasofensine's triple-transporter blockade vs. Methylphenidate's dual action.

Preclinical Efficacy Comparison
3.1 Reversal of Akinesia (MPTP Primate Model)

The most critical differentiator is the ability to restore movement in dopamine-depleted models without triggering uncontrollable movements (dyskinesia).[1]

  • Brasofensine Performance: In MPTP-treated common marmosets (a gold-standard model for PD), Brasofensine (0.1–2.5 mg/kg p.o.) produced a dose-dependent increase in locomotor activity.[2][1][4] Crucially, in animals previously "primed" to exhibit dyskinesia via chronic L-DOPA usage, Brasofensine administration restored motor function without eliciting dyskinesia .[2][1] This suggests a smoother dopaminergic stimulation compared to the pulsatile nature of L-DOPA.[2][1]

  • Methylphenidate Performance: While MPH can increase locomotor activity in 6-OHDA rats, its effect in MPTP primates is often limited by a narrow therapeutic window.[2] High doses required to reverse severe akinesia often induce stereotypic behaviors (repetitive, purposeless movements) or jitteriness before full motor restoration is achieved.[2][1]

3.2 Freezing of Gait (FOG)[5][6]
  • Methylphenidate: Clinically, MPH is investigated specifically for FOG, hypothesized to stem from norepinephrine depletion in the Locus Coeruleus. Results are mixed; while some patients respond (Espay et al., 2011), others show no benefit, likely due to heterogeneity in noradrenergic loss among patients.[2]

  • Brasofensine: Its high affinity for NET suggests it would theoretically be superior for FOG, but development halted before specific FOG clinical trials could be isolated from general motor symptoms.[2][1]

Experimental Protocols

To validate these comparisons in a research setting, the Unilateral 6-OHDA Lesioned Rat Model is the standard screening assay.[1]

4.1 Protocol: Rotational Behavior Assay

This protocol measures the drug's ability to stimulate hypersensitive dopamine receptors in the lesioned hemisphere, causing the rat to rotate away from the lesion (contralateral rotation).

Step-by-Step Methodology:

  • Subject Preparation: Use adult Sprague-Dawley rats (250-300g).[2][1]

  • Lesioning: Stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the Medial Forebrain Bundle (MFB) to deplete DA neurons unilaterally.[2][1]

    • Coordinates: AP -4.4, ML -1.2, DV -7.8.[2][1]

    • Validation: Test with Apomorphine (0.05 mg/kg s.c.) 2 weeks post-lesion.[2] Only rats with >100 rotations/20 min are included.[2][1]

  • Washout: Allow 1 week washout after apomorphine screening.

  • Drug Administration (Grouped):

    • Group A: Vehicle (Saline).[2][1][7]

    • Group B: Methylphenidate (10 mg/kg i.p.).[2]

    • Group C: Brasofensine (1-3 mg/kg p.o. or i.p.).[2][1]

  • Data Acquisition: Place rats in automated rotometer bowls immediately post-dosing. Record full body turns (360°) for 6 hours (to capture Brasofensine's long tail).[2][1]

  • Analysis: Plot net contralateral rotations per 10-minute bin.

4.2 Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Model Generation cluster_test Phase 2: Comparative Testing Step1 Stereotaxic Surgery (6-OHDA MFB Injection) Step2 Recovery (14 Days) Step1->Step2 Step3 Validation Screening (Apomorphine Challenge) Step2->Step3 Step4 Washout Period (7 Days) Step3->Step4 Step5 Drug Administration (Brasofensine vs MPH) Step4->Step5 Step6 Rotometer Recording (0 - 360 mins) Step5->Step6

Caption: Workflow for validating dopaminergic efficacy using the 6-OHDA rotational model.

Synthesis & Conclusion

Brasofensine represents a "second-generation" approach to dopamine reuptake inhibition in PD.[2][1] Its structural modifications (phenyltropane scaffold) confer significantly higher potency and duration compared to Methylphenidate .[2][1]

  • Efficacy: Brasofensine is superior in sustaining motor reversal over 24 hours and avoiding peak-dose dyskinesias in primate models.[2][1]

  • Safety/Stability: Brasofensine's development was arrested due to cis-anti isomerization (chemical instability), not a lack of pharmacodynamic efficacy.[2][1] Methylphenidate remains a stable, albeit less potent, alternative primarily used for specific non-dopaminergic symptoms (gait/attention).[2]

Recommendation for Researchers: When investigating novel DAT inhibitors, Brasofensine serves as a benchmark for maximum efficacy and duration, whereas Methylphenidate serves as a benchmark for short-acting, moderate potency control.[2][1]

References
  • Pearce, R. K., et al. (2002).[2][1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[2][1] Movement Disorders.[2][1]

  • Runyon, S. P., & Carroll, F. I. (2006).[2][1] "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry.

  • Espay, A. J., et al. (2011).[2][1] "Methylphenidate for gait impairment in Parkinson disease: A randomized clinical trial." Neurology.

  • Zhu, M., et al. (2008).[2][1] "Metabolism and disposition of brasofensine in rats, monkeys, and humans." Drug Metabolism and Disposition.

  • Devatzis, S., & Janowsky, A. (2023).[2][1] "Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits." Translational Psychiatry.

Sources

Comparative Guide: Dyskinesia-Inducing Potential of Brasofensine Maleate vs. L-DOPA

[1]

Executive Summary

This guide provides a technical comparison between Brasofensine maleate (NS-2214) and the gold-standard Parkinson’s disease (PD) therapy, L-DOPA (Levodopa) .[1] The core distinction lies in their impact on L-DOPA-induced dyskinesia (LID) .[1]

While L-DOPA provides robust symptomatic relief, its chronic use is inextricably linked to the development of debilitating dyskinesias due to pulsatile dopaminergic stimulation.[1] Brasofensine, a phenyltropane-based dopamine reuptake inhibitor (DRI), demonstrates a superior profile in preclinical models: it reverses parkinsonian motor deficits without inducing dyskinesia de novo and without triggering dyskinesia in L-DOPA-primed subjects .[1] This guide details the mechanistic divergence, experimental validation, and the specific signaling pathways that differentiate these two compounds.

Mechanistic Differentiation[1]

The fundamental difference in dyskinesia potential stems from the mechanism of synaptic dopamine restoration.

L-DOPA: The Precursor Loading Model

L-DOPA acts as a precursor, bypassing the rate-limiting enzyme tyrosine hydroxylase.[1] In advanced PD, where buffering capacity is lost, L-DOPA administration results in rapid, unregulated conversion to dopamine.[1] This causes massive, supraphysiological peaks in synaptic dopamine followed by rapid wash-out ("pulsatile stimulation"), which aberrantly sensitizes postsynaptic D1 receptors.[1]

Brasofensine: The Reuptake Inhibition Model

Brasofensine inhibits the Dopamine Transporter (DAT).[1] Unlike L-DOPA, it does not force dopamine release.[1] Instead, it amplifies the residence time of dopamine released by remaining physiological impulse flow. This mechanism preserves the temporal coding of dopaminergic signaling and provides Continuous Dopaminergic Stimulation (CDS) , avoiding the peaks and troughs responsible for LID.

Visualization of Synaptic Dynamics

SynapticDynamicscluster_LDOPAL-DOPA Mechanism (Pulsatile)cluster_BrasofensineBrasofensine Mechanism (Continuous)LDOPAL-DOPA AdministrationUnregConversionUnregulated Conversion(Decarboxylation)LDOPA->UnregConversionSynapticFloodSupraphysiologicalDA FloodUnregConversion->SynapticFloodPulsatilePulsatile Stimulation(Peaks & Troughs)SynapticFlood->PulsatileLIDInduction of Dyskinesia(Aberrant Plasticity)Pulsatile->LID D1 Receptor SupersensitivityBrasoBrasofensine AdministrationDATBlockDAT InhibitionBraso->DATBlockImpulseFlowDependent onPhysiological ImpulseDATBlock->ImpulseFlowSmoothSustained/SmoothDA ElevationImpulseFlow->SmoothNoLIDReversal of AkinesiaWITHOUT DyskinesiaSmooth->NoLID Preserved Homeostasis

Figure 1: Mechanistic divergence between L-DOPA (pulsatile, dyskinetic) and Brasofensine (continuous, non-dyskinetic).[1]

Preclinical Performance Data

The most authoritative data comparing these agents comes from MPTP-lesioned Common Marmosets , the gold-standard model for evaluating LID.

Comparative Efficacy and Side Effect Profile

The following data summarizes key findings from Pearce et al. (2002) and NeuroSearch development reports.

FeatureL-DOPA (Standard Care)Brasofensine (NS-2214)
Mechanism Precursor (Dopamine loading)DAT Inhibitor (Reuptake blockade)
Duration of Action Short (1.5 - 2.5 hours)Long (> 5 hours)
Motor Efficacy High (Full reversal of akinesia)High (Full reversal of akinesia)
Dyskinesia (Naive) Induces severe dyskinesia rapidlyDoes NOT induce dyskinesia
Dyskinesia (Primed) Triggers severe dyskinesiaReverses akinesia w/o dyskinesia
Synergy N/APotentiates low-dose L-DOPA without LID
Key Experimental Findings (MPTP Marmoset)
  • Monotherapy: Brasofensine (0.25–2.5 mg/kg p.o.) produced a dose-dependent increase in locomotor activity and reduction in disability scores comparable to L-DOPA but with a significantly longer duration.[1][2][3]

  • The "Priming" Challenge: In animals previously made dyskinetic by chronic L-DOPA (primed), a challenge with Brasofensine elicited a "naturalistic" motor response.[1][2][3] The animals became mobile but did not exhibit the chorea and dystonia typical of L-DOPA.[1]

Experimental Protocols

To validate these findings in a drug development setting, the following self-validating protocol is recommended.

Protocol: Assessment of Dyskinesia Potential in MPTP Primates[3][4][5][6][7]

Objective: Distinguish between the induction of dyskinesia (in naive animals) and the expression of dyskinesia (in primed animals).

Phase 1: Model Induction[1]
  • Subject: Common Marmoset (Callithrix jacchus).

  • Lesioning: Administer MPTP hydrochloride (2.0 mg/kg s.c.) daily for 5 days.[1]

  • Validation: Allow 12-week recovery. Assess motor disability using a validated Parkinson’s Disability Scale (0=Normal, 10=Complete Akinesia).[1]

Phase 2: Dyskinesia Priming (L-DOPA Control Group)
  • Regimen: Administer L-DOPA/Carbidopa (12.5 mg/kg p.o.) twice daily for 3–4 weeks.

  • Outcome: Animals should develop reproducible, peak-dose dyskinesia (chorea/dystonia).[1]

  • Scoring: Use a Dyskinesia Rating Scale (0=None, 4=Severe/Violent).

Phase 3: Comparative Challenge (Crossover Design)
  • Washout: 2-week washout period between drug challenges.

  • Arm A (L-DOPA): Administer L-DOPA (standard dose). Measure:

    • Latency to ON: ~20 mins.[1]

    • Peak Dyskinesia:[4] High (Score 3-4).[1]

    • Duration: ~2 hours.[1]

  • Arm B (Brasofensine): Administer Brasofensine (0.5–2.5 mg/kg).[1][2] Measure:

    • Latency to ON: ~40-60 mins.[1][4]

    • Peak Dyskinesia:[4]Null/Low (Score 0-1) .

    • Duration: >4 hours.[1][5]

Workflow Visualization

ExperimentalWorkflowcluster_Phase1Phase 1: Primingcluster_Phase2Phase 2: Crossover ChallengeStartNaive MPTPMarmosetsPrimingChronic L-DOPA(3-4 Weeks)Start->PrimingLID_DevDevelopment ofDyskinesiaPriming->LID_DevWashout2 WeekWashoutLID_Dev->WashoutChallenge_LDChallenge:L-DOPAWashout->Challenge_LDChallenge_BrasoChallenge:BrasofensineWashout->Challenge_BrasoResult_LDResult:Severe DyskinesiaChallenge_LD->Result_LDResult_BrasoResult:Mobility WITHOUTDyskinesiaChallenge_Braso->Result_Braso

Figure 2: Experimental workflow for differentiating dyskinesia expression in primed MPTP primates.

Clinical Context & Development Status

Despite the superior preclinical profile regarding dyskinesia, Brasofensine was discontinued after Phase II trials.[1] Understanding this failure is critical for drug developers to avoid similar pitfalls.[1]

  • Metabolic Instability: Brasofensine contains an O-methyloxime group.[1] In humans, this group underwent cis-anti isomerization in vivo.[1] The resulting isomer (BMS-205912) had a different pharmacological profile, complicating the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]

  • Safety/Toxicology: The discontinuation was also linked to the financial risks associated with the additional toxicology studies required by regulatory bodies (FDA) to characterize the safety of the specific metabolites/isomers.

Lesson for Developers: While DAT inhibition is a validated strategy for avoiding LID, the chemical scaffold must ensure metabolic stability to survive regulatory scrutiny.

References

  • Pearce, R. K., et al. (2002). "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][3] Movement Disorders, 17(5), 877–886.[1][2] [Link]

  • NeuroSearch A/S. (2000).[1][6] "Brasofensine (NS-2214) Phase II Results and Development Status." Annual Report/Press Release. [Link] (Referenced via Current Opinion in Investigational Drugs)[1]

  • Jenner, P. (2002).[1][7] "Pharmacology of dopamine agonists in the treatment of Parkinson's disease." Neurology, 58(4 Suppl 1), S1-8.[1] [Link]

  • Lane, R. M., et al. (2001).[1] "Brasofensine: A novel dopamine reuptake inhibitor for Parkinson's disease."[1] Current Opinion in Investigational Drugs, 2(1), 89-94.[1] [Link]

In vivo comparison of Brasofensine maleate and its (Z)-isomer

Author: BenchChem Technical Support Team. Date: March 2026

In vivo Comparison of Brasofensine Maleate and its (Z)-Isomer

Executive Summary: The Stereochemical Divergence

Brasofensine (NS-2214) represents a classic case study in the critical importance of stereochemical stability in drug development.[1][2] Designed as a potent, dopamine-preferring triple reuptake inhibitor (TRI) for Parkinson’s Disease (PD), the molecule demonstrated exceptional efficacy in reversing akinesia.[1][2] However, its development was halted not due to a lack of potency, but because of an intrinsic molecular instability: the in vivo isomerization of its active (E)-aldoxime form to the thermodynamically more stable, yet pharmacologically distinct, (Z)-isomer (BMS-205912) .[1]

This guide provides a technical comparison of these two geometric isomers, analyzing their pharmacological profiles, the kinetics of their interconversion, and the experimental frameworks used to evaluate their in vivo performance.[1]

Chemical & Pharmacological Profile

The core structural difference lies in the geometry of the O-methyloxime group at the C2 position of the tropane ring.[1] While the tropane scaffold itself is rigid, the imine bond (


) allows for geometric isomerism.[1][2]
FeatureBrasofensine (NS-2214) (Z)-Isomer (BMS-205912)
Configuration (E)-Isomer (Trans-like)(Z)-Isomer (Cis-like)
Role Active Therapeutic CandidateMetabolic/Isomerization Product
Primary Target Dopamine Transporter (DAT)DAT (Significantly reduced affinity)
In Vitro Potency (IC50) ~3 nM (High Affinity)>100 nM (Low/Negligible Affinity)*
In Vivo Stability Unstable; converts to Z-formStable; accumulates as "metabolic sink"
Therapeutic Efficacy Robust reversal of akinesiaMinimal/None

*Note: Exact IC50 for BMS-205912 is rarely reported in isolation but is consistently described as the inactive or low-potency congener in SAR studies of phenyltropane oximes.[2]

Mechanism of Action & Failure Mode

Brasofensine acts by blocking the reuptake of dopamine (DA), increasing synaptic concentrations in the striatum.[1] The (E)-geometry positions the methyloxime group to interact optimally with the S1 binding pocket of the DAT.[1][2]

  • The Failure: Under physiological conditions (pH 7.4, metabolic enzymes), the

    
     bond undergoes isomerization.[1][2] The resulting (Z)-isomer does not fit the DAT pharmacophore efficiently, leading to a progressive loss of therapeutic efficacy over time and complex, non-linear pharmacokinetics.[1]
    

Experimental Protocols: Evaluating In Vivo Efficacy

To differentiate the isomers or evaluate the impact of isomerization, two gold-standard in vivo assays are employed: 6-OHDA Rotational Behavior (efficacy) and Locomotor Activity (stimulant profile).[1][2]

Protocol A: 6-OHDA Unilateral Lesion Model (Parkinson's Efficacy)

Objective: To measure the ability of the compound to stimulate supersensitive dopamine receptors in the lesioned striatum.[2]

Workflow:

  • Subject: Male Sprague-Dawley rats (250–300 g).

  • Lesioning: Stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the Medial Forebrain Bundle (MFB).[2]

    • Coordinates: AP -4.4, ML -1.2, DV -7.8.[1][2]

    • Toxin:[1][2] 8 µg 6-OHDA free base in 4 µL ascorbic acid saline.

  • Screening: 2 weeks post-lesion, test with Apomorphine (0.05 mg/kg s.c.). Only rats exhibiting >100 contralateral turns/30 min are selected.[1][2]

  • Drug Administration:

    • Group 1: Brasofensine Maleate (1–3 mg/kg, p.o. or i.p.).[1][2]

    • Group 2: (Z)-Isomer (BMS-205912) (Equivalent molar dose).[1][2]

    • Group 3: Vehicle Control.[1][2]

  • Data Acquisition: Place rats in automated rotometers immediately post-dosing. Record contralateral (away from lesion) and ipsilateral turns in 10-minute bins for 6 hours.

Expected Outcome:

  • Brasofensine: Rapid onset of contralateral rotation (indicating postsynaptic D1/D2 stimulation via elevated synaptic DA).[1][2] Duration >4 hours.

  • Z-Isomer: Minimal to no rotational behavior, confirming lack of functional dopaminergic stimulation.[1][2]

Protocol B: In Vivo Isomerization & Pharmacokinetics

Objective: To quantify the E


 Z conversion rate in plasma/brain.
  • Dosing: Administer 14C-labeled Brasofensine (E-isomer) to rats (10 mg/kg p.o.).[1][2]

  • Sampling: Collect blood and brain tissue at t = 0.5, 1, 2, 4, 8, 24 hours.

  • Extraction: Liquid-liquid extraction using hexane/ethyl acetate (prevents artificial isomerization compared to acidic extraction).[1][2]

  • Analysis: Chiral HPLC or LC-MS/MS with a stationary phase capable of resolving geometric isomers (e.g., Chiralcel OD-H).[1][2]

  • Calculation: Plot ratio of E:Z over time.

Visualization of Mechanisms & Workflows

Figure 1: Isomerization Pathway & Pharmacological Consequence

This diagram illustrates the conversion of the active drug to its inactive isomer and the resulting loss of signal at the synapse.

Brasofensine_Mechanism Brasofensine Brasofensine (E-Isomer) (Active Drug) Z_Isomer BMS-205912 (Z-Isomer) (Inactive Metabolite) Brasofensine->Z_Isomer  In Vivo Isomerization (pH/Enzymatic) DAT Dopamine Transporter (Target) Brasofensine->DAT  Inhibits (IC50 ~3nM) Z_Isomer->DAT  Weak/No Binding NoEffect Loss of Efficacy (Therapeutic Failure) Z_Isomer->NoEffect  Accumulation Synapse Increased Synaptic Dopamine DAT->Synapse  Blocks Reuptake

Caption: The E-isomer actively inhibits DAT, treating PD symptoms. Spontaneous in vivo conversion to the Z-isomer creates a "metabolic sink," reducing therapeutic exposure.[1]

Figure 2: 6-OHDA Experimental Workflow

A self-validating protocol flow for distinguishing the efficacy of the isomers.

Experiment_Workflow cluster_treatment Step 3: Treatment Groups Step1 Step 1: 6-OHDA Lesioning (Unilateral MFB Injection) Step2 Step 2: Validation (Apomorphine Challenge >100 turns) Step1->Step2 GrpA Group A: Brasofensine (E) Step2->GrpA GrpB Group B: Z-Isomer (BMS-205912) Step2->GrpB Step4 Step 4: Rotometer Testing (0-6 Hours) GrpA->Step4 GrpB->Step4 ResultA Outcome A: Contralateral Rotation (Active) Step4->ResultA  High Efficacy ResultB Outcome B: No Rotation (Inactive) Step4->ResultB  Low Efficacy

Caption: Workflow for the 6-OHDA rat model. Validation with apomorphine ensures only successfully lesioned rats are used to compare isomer potency.

Data Summary: E vs. Z Comparison

The following table synthesizes data from preclinical development reports (NeuroSearch/BMS).

ParameterBrasofensine (E-Isomer)BMS-205912 (Z-Isomer)Clinical Implication
Receptor Selectivity DAT > NET >> SERTLow affinity for allE-isomer drives the therapeutic effect.[1][2]
Metabolic Fate (Rat) Rapidly isomerizes to ZStable; excreted in fecesRat models overestimate clearance due to high isomerization rate.[1][2]
Metabolic Fate (Human) Slower isomerizationStableHard to predict human dose from rat data.[1][2]
Locomotor Activity Dose-dependent increaseNo significant effectZ-isomer does not contribute to abuse potential or efficacy.[1][2]
Akinesia Reversal Full reversal (Marmoset)IneffectiveIsomerization leads to "wearing off" of drug effect.[1][2]

References

  • Zhu, M., et al. (2008). Disposition and Metabolism of [14C]Brasofensine in Rats, Monkeys, and Humans.[1][2] Drug Metabolism and Disposition, 36(1), 24–35.[1][2] Link

  • Pearce, R.K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets.[1][2] Movement Disorders, 17(5), 877–886.[1][2] Link[1][2]

  • NeuroSearch A/S. Phenyltropane Derivatives, Preparation, and Use.[1][2] Patent WO1997030997.[1][2] (Describes the synthesis and separation of the isomers). Link

  • Cumming, P., et al. (1999). The binding of [11C]NS 2214 to the dopamine transporter in the brain of the living pig: a PET study.[1][2] Synapse, 34(4), 283-290.[2] Link[1][2]

Sources

Cross-Study Validation of Brasofensine Maleate (NS-2214): A Technical Retrospective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brasofensine maleate (NS-2214) represents a pivotal case study in the development of phenyltropane-based dopamine reuptake inhibitors (DRIs) for Parkinson’s Disease (PD).[1][2] Unlike L-DOPA, which increases dopamine synthesis, Brasofensine was designed to enhance synaptic dopamine residence time by blocking the dopamine transporter (DAT).[1]

While preclinical models demonstrated a "holy grail" profile—reversal of akinesia without the induction of dyskinesia—clinical progression was halted due to a unique metabolic instability: in vivo cis-anti isomerization .[1] This guide dissects the mechanistic validation, experimental protocols, and the specific chemical failure mode of Brasofensine to inform future DRI development.

Part 1: Mechanistic Profile & Differentiation[3]

Mechanism of Action (MOA)

Brasofensine functions as a potent, non-selective monoamine reuptake inhibitor with high affinity for the dopamine transporter (DAT).[1]

  • DAT Inhibition (IC50): 3.0 nM (Striatal synaptosomes)[1]

  • NET Inhibition (IC50): 1.3 nM[1]

  • SERT Inhibition (IC50): 13.0 nM[1]

Differentiation from L-DOPA: L-DOPA causes pulsatile stimulation of dopamine receptors, leading to maladaptive plasticity (L-DOPA Induced Dyskinesia, LID).[1] Brasofensine provides tonic dopaminergic stimulation by preserving endogenous dopamine, theoretically maintaining a more physiological signaling pattern.[1]

Visualization: Synaptic Dynamics

MOA Presynaptic Presynaptic Neuron Vesicle DA Vesicle Release Presynaptic->Vesicle Cleft Synaptic Cleft (Dopamine Pool) Vesicle->Cleft Phasic Release DAT Dopamine Transporter (DAT) Cleft->DAT Reuptake (Clearance) Postsynaptic Postsynaptic D1/D2 Receptors Cleft->Postsynaptic Binding DAT->Presynaptic Recycling Signal Motor Signal Normalization Postsynaptic->Signal Tonic Activation Brasofensine Brasofensine (NS-2214) Brasofensine->DAT High-Affinity Blockade (IC50: 3nM)

Figure 1: Brasofensine blocks DAT-mediated clearance, converting phasic dopamine release into sustained tonic stimulation, avoiding the "peaks and troughs" associated with L-DOPA therapy.[1]

Part 2: Preclinical Validation (Cross-Study Analysis)[1]

The most compelling data for Brasofensine came from the MPTP-lesioned Common Marmoset model.[1] This model is the gold standard for predicting dyskinesia potential in humans.[1]

Comparative Efficacy Data

The following table synthesizes data from Pearce et al. (2002) and internal BMS/NeuroSearch reports.

ParameterL-DOPA (Gold Standard)Brasofensine (NS-2214)Combination (Low Dose)
Dose 12.5 mg/kg (Oral)0.25 - 2.5 mg/kg (Oral)Bras (0.[1]25) + L-DOPA (2.[1][3]5)
Locomotor Activity High (Short duration)Moderate to High (Dose-dependent)Synergistic Increase
Duration of Action 2 - 3 hours> 24 hoursExtended
Dyskinesia Score Severe (3.5/4.0) Negligible (0.0/4.0) Low / Absent
Stereotypy PresentAbsentAbsent
Mechanism Precursor loadingReuptake inhibitionDual-action

Key Insight: In L-DOPA-primed marmosets (animals already sensitized to display dyskinesia), Brasofensine challenge did not elicit dyskinesia , despite restoring motor function.[1][3] This suggested a separation of antiparkinsonian efficacy from dyskinetic side effects.[3][4]

Part 3: Clinical Performance & The Failure Mode

Despite preclinical success, Brasofensine failed in Phase II development.[1]

Clinical Trial Summary (Phase II)
  • Study Design: Randomized, double-blind, placebo-controlled add-on to L-DOPA.[1]

  • Dosing: 0.5, 1, 2, and 4 mg/day.[1][5]

  • Efficacy:

    • Monotherapy: Transient improvement in early PD, but effects waned after 14 days (tachyphylaxis).[1][6]

    • Add-on: No significant improvement in UPDRS motor scores compared to placebo in the specific cohort studied.[1]

  • Safety: Generally well-tolerated; no severe dyskinesia exacerbation reported.[1]

The Technical Failure: In Vivo Isomerization

The discontinuation was primarily driven by chemical instability rather than simple lack of efficacy.

  • Structure: Brasofensine contains an O-methyloxime group.[1]

  • The Event: In vivo, the E-isomer (active drug) underwent isomerization to the Z-isomer (BMS-205912).[1][2]

  • Consequence:

    • Variable pharmacokinetics.[1]

    • Formation of uncharacterized metabolites.[1]

    • Regulatory hurdle: The FDA required extensive toxicological profiling of the Z-isomer and other metabolites, making the program financially unviable.

Part 4: Experimental Protocol (MPTP Marmoset Model)

To replicate the validation data, researchers must use the L-DOPA Priming Protocol . This ensures the animal model mimics the dyskinetic state of advanced PD patients.

Workflow Visualization

Protocol Step1 1. MPTP Lesioning (2.0 mg/kg s.c. x 5 days) Step2 2. Stabilization (12-16 weeks) Step1->Step2 Step3 3. L-DOPA Priming (Oral L-DOPA daily) Step2->Step3 Step4 4. Dyskinesia Verification (Must show score >2) Step3->Step4 Step5 5. Washout (3-7 days) Step4->Step5 Step6 6. Brasofensine Challenge (Test Compound) Step5->Step6

Figure 2: The "Priming" workflow is critical.[1] Testing in non-primed animals produces false negatives regarding dyskinesia potential.[1]

Detailed Methodology
  • Induction: Administer MPTP hydrochloride (2.0 mg/kg s.c.) for 5 consecutive days to induce stable parkinsonism.[1]

  • Stabilization: Allow 12–16 weeks for lesion consolidation and recovery from acute toxicity.[1]

  • Priming (The Critical Step): Treat animals daily with L-DOPA (12.5 mg/kg) + Carbidopa (12.5 mg/kg) for 3–4 weeks until stable, reproducible dyskinesias (chorea/dystonia) are observed.[1]

  • Assessment:

    • Use a standardized rating scale (0=Normal, 4=Severe Disability/Dyskinesia).[1]

    • Activity: Measure locomotor counts via infrared beam breaks in test cages.

    • Disability: Assess posture, checking, alertnes, and balance manually every 30 mins.

  • Challenge: Administer Brasofensine (0.25–2.5 mg/kg) orally. Compare "On-time" duration and dyskinesia intensity vs. the animal's L-DOPA baseline.

References

  • Pearce, R. K., et al. (2002).[1] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][3][4] Movement Disorders.[1][6][7][8][9] Link

  • Frackiewicz, E. J., et al. (2002).[1] "Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa."[1][2][5] The Annals of Pharmacotherapy. Link

  • Runyon, S. P., & Carroll, F. I. (2006).[1][2] "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry. Link

  • NeuroSearch Annual Report. (2000). "Discontinuation of Brasofensine Development." NeuroSearch Archive.
  • Zhu, M., et al. (2008).[1] "Metabolism and disposition of brasofensine in rats, monkeys, and humans." Drug Metabolism and Disposition. Link

Sources

Brasofensine maleate in combination with other Parkinson's treatments.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Brasofensine Maleate (NS-2214) in Combination with Levodopa for Parkinson’s Disease Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Neuropharmacologists

Executive Summary: The SNDRI Hypothesis in Parkinson’s

Brasofensine maleate (NS-2214) represents a distinct class of antiparkinsonian agents known as Triple Reuptake Inhibitors (SNDRIs), blocking the transporters for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT). Unlike selective dopamine agonists (e.g., pramipexole) or precursors (L-DOPA), Brasofensine was designed to address both the motor deficits of Parkinson’s Disease (PD) and the non-motor comorbidities (depression, cognitive decline) through broad-spectrum monoaminergic modulation.

This guide analyzes the performance of Brasofensine, specifically in combination with L-DOPA.[1][2][3] Historical data from MPTP-lesioned primate models suggests that Brasofensine possesses a "L-DOPA sparing" effect—potentiating the anti-akinetic efficacy of L-DOPA while mitigating the expression of Levodopa-Induced Dyskinesia (LID).

Mechanistic Architecture: SNDRI vs. Selective Modulation

To understand the combination rationale, one must distinguish the synaptic dynamics of an SNDRI from standard therapies. In advanced PD, the buffering capacity of dopaminergic terminals is lost. L-DOPA administration leads to pulsatile stimulation of dopamine receptors, driving dyskinesia.

Brasofensine stabilizes this fluctuation by:

  • DAT Inhibition: Prolonging the half-life of synaptic dopamine derived from exogenous L-DOPA.

  • NET/SERT Inhibition: Modulating downstream striatal output and potentially dampening the glutamatergic overactivity associated with LID.

Diagram 1: Synaptic Interaction Profile (SNDRI vs. L-DOPA)

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft L_DOPA L-DOPA (Exogenous) DA_Pool Cytosolic Dopamine L_DOPA->DA_Pool Decarboxylation Synaptic_DA Synaptic Dopamine Levels DA_Pool->Synaptic_DA Release DAT DAT Transporter DAT->Synaptic_DA Increases Residence Time NET NET Transporter SERT SERT Transporter Synaptic_DA->DAT Reuptake (Clearance) Synaptic_NE Synaptic NE/5-HT Synaptic_NE->NET Reuptake Synaptic_NE->SERT Reuptake Brasofensine Brasofensine (NS-2214) Brasofensine->DAT BLOCKS (||) Brasofensine->NET BLOCKS (||) Brasofensine->SERT BLOCKS (||)

Caption: Brasofensine blocks DAT, NET, and SERT, preventing clearance and stabilizing synaptic monoamine levels derived from L-DOPA conversion.

Comparative Performance Data

The most definitive data on Brasofensine comes from the MPTP-lesioned Common Marmoset model, the gold standard for predicting LID in humans. The following data synthesizes results from Pearce et al. and internal BMS/NeuroSearch development reports.

Table 1: Efficacy and Side Effect Profile (Monotherapy vs. Combination)
Treatment RegimenDose (mg/kg)Motor Disability ReversalLocomotor Activity IncreaseDyskinesia Severity (0-4 Scale)
L-DOPA (High Dose) 12.5High (Complete reversal)+++3.5 (Severe)
L-DOPA (Threshold) 2.5Low (Minimal effect)+0 (None)
Brasofensine (Mono) 0.25 - 2.5Moderate (Dose-dependent)++0 (None)
Combination Braso (0.[1]25) + L-DOPA (2.5) High (Synergistic)+++0 (None)

Key Insight: The combination of a sub-therapeutic dose of Brasofensine (0.25 mg/kg) with a threshold dose of L-DOPA (2.5 mg/kg) produced a motor response equivalent to high-dose L-DOPA but without triggering dyskinesia .[1]

Comparison with Alternatives
Drug ClassRepresentativeMechanismvs. Brasofensine
Dopamine Agonist PramipexoleD2/D3 AgonismPramipexole acts directly on receptors; effective but causes edema/impulse control issues. Brasofensine preserves physiological release patterns, theoretically reducing side effects.
MAO-B Inhibitor SelegilineMetabolic BlockadeSelegiline prevents DA breakdown. Brasofensine prevents reuptake.[1][2][3][4] Reuptake inhibition is generally more potent for increasing synaptic concentrations.
COMT Inhibitor EntacaponeMetabolic BlockadeEntacapone extends L-DOPA plasma half-life. Brasofensine extends synaptic dopamine half-life.

Experimental Protocol: Assessing Synergistic Effects

To validate the combination efficacy of a TRI like Brasofensine with L-DOPA, researchers must use a "Primed" Primate Model. Naive animals do not exhibit dyskinesia; they must be sensitized first.

Diagram 2: MPTP Marmoset Drug Challenge Workflow

Protocol cluster_challenge 5. Acute Drug Challenge (Crossover Design) Step1 1. MPTP Lesioning (Subcutaneous) Induces Parkinsonism Step2 2. Stabilization (6-8 Weeks) Verify Motor Deficits Step1->Step2 Step3 3. L-DOPA Priming (Daily Oral Dosing) Induces Dyskinesia Step2->Step3 Step4 4. Washout (48-72 Hours) Clear Baseline Step3->Step4 ArmA Arm A: Vehicle + L-DOPA (Threshold) Step4->ArmA ArmB Arm B: Brasofensine (Low) + L-DOPA (Threshold) Step4->ArmB ArmC Arm C: L-DOPA (High - Control) Step4->ArmC Step5 6. Behavioral Analysis (0-6 Hours post-dose) Score: Akinesia vs. Dyskinesia ArmA->Step5 ArmB->Step5 ArmC->Step5

Caption: Workflow for evaluating anti-dyskinetic and synergistic potential in MPTP-lesioned marmosets.

Detailed Methodology (Self-Validating System)
  • Induction (Step 1): Administer MPTP (2.0 mg/kg s.c.) for 5 consecutive days.

    • Validation: Animals must show stable parkinsonian disability (bradykinesia, rigid posture) for >6 weeks before proceeding.

  • Priming (Step 3): Treat animals daily with L-DOPA (12.5 mg/kg) + Carbidopa for 3–4 weeks until peak-dose dyskinesia (chorea/dystonia) is reproducible.

    • Validation: If an animal does not develop dyskinesia, it is excluded from the "anti-dyskinetic" analysis arm.

  • Challenge (Step 5):

    • Administer Brasofensine (0.25 mg/kg PO) 60 minutes prior to L-DOPA (2.5 mg/kg PO).

    • Observation: Place animals in activity cages equipped with infrared beams (quantitative locomotor counts).

    • Rating: A blinded observer scores disability and dyskinesia every 10 minutes using the Pearce-Smith Scale (0=Normal, 4=Severe).

Critical Analysis: Why did Brasofensine Discontinue?

Despite the promising preclinical data, Brasofensine (NS-2214) was discontinued after Phase II. Understanding this "failure" is critical for modern drug development.

  • Therapeutic Window: While safe in small cohorts (up to 4mg), the separation between the therapeutic dose and the dose causing side effects (insomnia, nausea—typical of SNDRIs) may have been insufficient in larger populations.

  • Strategic Shift: Bristol-Myers Squibb (BMS) withdrew from the partnership in 1999 citing "regulatory requirements for additional toxicology."[3] This often implies that long-term safety signals (potentially cardiovascular due to NE reuptake inhibition) required expensive, high-risk studies that the commercial forecast did not justify.

  • Efficacy in Early PD: Subsequent trials of similar compounds (e.g., Tesofensine/NS-2330) failed to show superiority over placebo in early PD monotherapy. This suggests that reuptake inhibitors require a baseline of synaptic dopamine (provided by L-DOPA) to work effectively, limiting their market to "adjunct therapy" rather than "first-line monotherapy."

References

  • Pearce, R.K., et al. (2002). "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1] Movement Disorders, 17(5), 877-886. Link

  • Barbato, L.M., et al. (2002). "Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa." The Annals of Pharmacotherapy, 36(2), 225-230.[5] Link

  • Hauser, R.A., et al. (2007). "Randomized trial of the triple monoamine reuptake inhibitor NS 2330 (tesofensine) in early Parkinson's disease."[6] Movement Disorders, 22(3), 359-365.[2] Link

  • NeuroSearch A/S. (2000).[3] "Annual Report 2000: Status on Brasofensine (NS-2214)." Link(Historical Reference)

Sources

Safety Operating Guide

Brasofensine maleate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Brasofensine maleate (NS-2214) is a potent phenyltropane derivative acting as a dopamine reuptake inhibitor. Due to its biological activity and potential for central nervous system (CNS) stimulation, it must be handled with the rigor reserved for high-potency active pharmaceutical ingredients (APIs).

The Core Directive: Do not dispose of Brasofensine maleate via municipal drains or standard trash. The only validated disposal method for the destruction of the tropane pharmacophore is high-temperature incineration at a licensed hazardous waste facility.

This guide outlines the specific containment, segregation, and disposal workflows required to maintain scientific integrity and regulatory compliance (RCRA/EPA).

Hazard Identification & Risk Assessment (The "Why")

To design a safe disposal protocol, we must understand the chemical's behavior.

PropertyDescriptionDisposal Implication
Chemical Class Phenyltropane DerivativeHigh biological stability; resistant to standard hydrolysis. Requires thermal destruction.
Physical State Maleate Salt (Solid Powder)High potential for dust generation. Spill cleanup must avoid aerosolization.
Solubility Water/Ethanol SolubleLiquid waste streams will mobilize the compound easily; strict containment of mother liquors is required.
Toxicity Profile CNS Stimulant (Dopamine Transporter Ligand)Acute Toxicity: Treat as Toxic (T).[1] Avoid inhalation or skin contact during waste transfer.[2][3]

Scientific Rationale for Incineration: Chemical deactivation (e.g., bleaching/oxidation) is not recommended for Brasofensine maleate in a laboratory setting. Phenyltropane rings are chemically robust. Incomplete oxidation can yield complex byproducts with unknown toxicity. High-temperature incineration (>1000°C) ensures the complete mineralization of the organic skeleton into CO₂, H₂O, and NOx/HCl scrubbed emissions.

Pre-Disposal Logistics: Segregation & Containment

Effective disposal begins at the bench. You must segregate waste streams to prevent cross-contamination and ensure acceptance by waste contractors.

Visualizing the Segregation Logic

WasteSegregation Start Brasofensine Maleate Waste TypeCheck Determine Physical State Start->TypeCheck Solid Solid / Powder (Pure or Expired API) TypeCheck->Solid Pure Substance Liquid Liquid Solution (Mother Liquor/Solvent) TypeCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes, Weigh Boats) TypeCheck->Debris Trace Residue BinA Container A: Solid Hazardous Waste (Wide-mouth HDPE Jar) Solid->BinA Do NOT dissolve BinB Container B: Liquid Hazardous Waste (Glass/Poly Carboy with Secondary Containment) Liquid->BinB Check Compatibility BinC Container C: Solid Hazardous Debris (Double-bagged / Pail) Debris->BinC Seal Tight

Figure 1: Decision matrix for segregating Brasofensine maleate waste streams to ensure regulatory compliance.

Step-by-Step Disposal Workflows

Protocol A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired stocks, surplus synthesis yield, or degraded samples.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.

  • Transfer:

    • Don full PPE (Nitrile gloves, lab coat, safety glasses).

    • If the solid is in a vial, place the entire capped vial into the waste jar. Do not empty the vial to avoid dust generation.

    • If loose powder, gently transfer using a disposable spatula.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Chemical Name: "Brasofensine Maleate (Solid)."

    • Hazard Checkboxes: Check "Toxic."[1][2]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

Protocol B: Disposal of Liquid Waste

Applicable for: HPLC effluent, reaction solvents, or dissolved stock solutions.

  • Compatibility Check: Ensure the solvent (e.g., Methanol, DMSO, Water) is compatible with your lab's "Organic Solvent" or "Aqueous Toxic" waste stream.

  • Transfer:

    • Pour liquid into the designated carboy using a funnel to prevent splashing.

    • Crucial: Do not fill beyond 90% capacity to allow for thermal expansion.

  • Labeling:

    • List all constituents: e.g., "Methanol (99%), Brasofensine Maleate (<1%)."

    • Mark as "Flammable" (if organic solvent) and "Toxic."

Protocol C: Contaminated Debris (The "Trace" Stream)

Applicable for: Gloves, bench paper, weighing boats, and pipettes.

  • Collection: Collect all disposable items that contacted the substance.

  • Containment: Place items in a clear heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal) or zip-tie securely.

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum/pail. Never place in regular trash.

Emergency Spill Response & Disposal

In the event of a spill, immediate containment is necessary to prevent laboratory contamination.

Workflow:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Wear double nitrile gloves, N95 respirator (or P100 if powder volume is high), and goggles.

  • Contain (Powder):

    • Do NOT dry sweep. This creates dust.

    • Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

    • Wipe inward from the perimeter to the center.

  • Contain (Liquid):

    • Cover with an absorbent pad or vermiculite.

  • Disposal: Place all cleanup materials into Protocol C (Solid Hazardous Debris) waste.

  • Decontamination: Wash the surface with a mild detergent and water solution. Dispose of the rinse water via Protocol B .

Regulatory Compliance & Documentation

As a researcher, you are the "Generator" under RCRA (Resource Conservation and Recovery Act) frameworks.

  • Documentation: Maintain a log of the waste generation date and volume.

  • Handover: When transferring to your EHS (Environmental Health & Safety) team, explicitly state that the waste contains a biologically active tropane derivative .

  • Final Fate: Confirm with your waste vendor that the material is slated for incineration (Waste Code: D001/Ignitable or generic Toxic, depending on solvent).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.

  • PubChem. (n.d.). Brasofensine | C19H24Cl2N - Compound Summary. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets.

Sources

Mechanistic Causality: Why Brasofensine Demands HPAPI Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: PPE and Containment Strategies for Brasofensine Maleate

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic necessity. When handling highly potent active pharmaceutical ingredients (HPAPIs) like Brasofensine maleate (BMS-204756), 1[1]. Brasofensine is a potent dopamine reuptake inhibitor originally2[2]. Because it exerts profound biological activity at microgram levels, every handling protocol must be designed as a self-validating system—where engineering controls, personal protective equipment (PPE), and procedural logic continuously verify one another to ensure absolute operator safety.

Understanding the pharmacology of a compound is the first step in designing its safety protocol. Brasofensine maleate requires an 3[3] due to the following mechanistic factors:

  • Extreme Target Affinity : Brasofensine4[4]. Inhalation or dermal absorption of even sub-milligram dust particles can cross the blood-brain barrier, causing unintended systemic dopaminergic toxicity (e.g., tachycardia, hyperlocomotion, and neurological alterations)[2].

  • Salt Form Dynamics : As a maleate salt, this compound is highly soluble in aqueous environments. If aerosolized powder contacts the mucous membranes of the respiratory tract or eyes, it will rapidly dissolve and enter the systemic circulation, bypassing first-pass metabolism.

Quantitative Risk Assessment

To establish a baseline for our containment strategy, we must quantify the risk. The following table summarizes the physicochemical and toxicological parameters that dictate our PPE selection.

ParameterValue / ClassificationOperational Implication
Target Dopamine Transporter (DAT)High risk of central nervous system (CNS) toxicity.
Potency (IC50) 4[4]Biologically active at ultra-low doses; requires OEB 4/5 handling[1].
OEL Threshold 3[3]Mandatory use of Containment Primary Engineering Controls (C-PECs)[5].
Physical State Solid / Crystalline PowderHigh aerosolization risk during weighing and transfer.

The Self-Validating PPE and Containment Protocol

Our methodology relies on concentric layers of protection. If one layer fails, the next provides immediate redundancy.

Primary Engineering Controls (PECs) Never handle dry Brasofensine maleate on an open bench. All manipulations must occur within a Containment Barrier Isolator (CBI) or a5[5]. Validation Step: Before opening the chemical, visually verify the inward airflow velocity and ensure the magnehelic gauge indicates negative pressure.

Personal Protective Equipment (PPE) Even within a C-PEC, operators must wear high-level PPE to protect against accidental spills or aerosol escape.

  • Respiratory Protection : If handling outside a closed isolator (e.g., during equipment maintenance or spill response), a Powered Air-Purifying Respirator (PAPR) with HEPA filters or a 5[5].

  • Dermal Protection (Double Gloving) : Use extended-cuff nitrile gloves (minimum 0.12 mm thickness). The inner glove must be tucked under the sleeves of a disposable, fluid-resistant Tyvek® coverall. The outer glove is worn over the cuff. This prevents any gap in dermal protection.

  • Ocular Protection : Chemical splash goggles paired with a full-face shield (if a PAPR is not utilized).

Step-by-Step Operational Workflow

To minimize the risk of aerosolizing the maleate salt, we utilize an "In-Situ Solubilization" technique.

  • Preparation & Staging : Pre-weigh your solvent (e.g., DMSO or assay buffer) in a sealed syringe or transfer pipette. Place all required materials inside the C-PEC.

  • Donning PPE : Execute the double-glove and Tyvek gowning procedure. Inspect all seams for integrity.

  • In-Situ Solubilization (Wet Chemistry) : Do not attempt to weigh the dry powder by transferring it to a weigh boat. Instead, tare the original Brasofensine vial on an analytical balance inside the C-PEC. Inject the pre-measured solvent directly into the source vial to create a concentrated stock solution.

  • Verification : Cap the vial tightly and vortex. Once the compound is in solution, the aerosolization risk is reduced by over 99%, allowing for safer subsequent dilutions.

  • Decontamination : Wipe down the exterior of the sealed stock vial and all C-PEC surfaces with a solvent known to solubilize the compound (e.g., 10% sodium hypochlorite followed by 70% ethanol and water), ensuring no microscopic residue remains.

HPAPI_Workflow A 1. Risk Assessment Identify as OEB 4/5 HPAPI B 2. Primary Containment Transfer to Negative Pressure C-PEC A->B Proceed to Lab C 3. PPE Donning Double Nitrile, Tyvek, PAPR B->C Secure Environment D 4. In-Situ Solubilization Add Solvent Directly to Source Vial C->D Begin Manipulation E 5. Decontamination Chemical Wipe-Down (EtOH/Water) D->E Post-Procedure F 6. Waste Disposal Seal as Hazardous Waste for Incineration E->F Final Clearance

Caption: Workflow for the safe handling, solubilization, and disposal of Brasofensine maleate (HPAPI).

Spill Response and Hazardous Waste Disposal

A spill of Brasofensine powder is a critical event that requires immediate, calculated action.

  • Immediate Action : Evacuate the immediate area and allow the HVAC system to clear ambient aerosols.

  • Containment : Don a PAPR and Tyvek suit. Do not sweep the powder. Gently cover the spill with absorbent pads moistened with water or ethanol to trap the dust and prevent further aerosolization.

  • Disposal : Place all contaminated pads, outer gloves, and empty Brasofensine vials into a primary biohazard/chemical waste bag. Seal it, then place it into a secondary rigid container. Label explicitly as "Toxic/HPAPI Waste - Brasofensine Maleate."3[3].

References

  • Title : SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS Source : Aenova Group URL :[Link]

  • Title : Brasofensine NeuroSearch Source : PubMed URL :[Link]

  • Title : Brasofensine Sulfate Source : Portico URL : [Link]

  • Title : The rules on HPAPI containment in high potent manufacturing Source : Pharmaceutical Technology URL :[Link]

  • Title : Controlling Occupational Exposure to Hazardous Drugs Source : OSHA URL : [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.